Dihydrohomofolic acid
描述
属性
CAS 编号 |
14866-11-6 |
|---|---|
分子式 |
C20H23N7O6 |
分子量 |
457.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,13,22H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t13-/m0/s1 |
InChI 键 |
VEBDSVCWCXWVOS-ZDUSSCGKSA-N |
手性 SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dihydrohomofolic acid; |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and Biological Activity of Dihydrohomofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential biological activity of dihydrohomofolic acid. Due to a lack of direct literature on this compound, this document extrapolates from established methodologies for analogous compounds, particularly homofolic acid derivatives. This compound is a structural analog of dihydrofolic acid and is anticipated to function as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis.[1][2] This guide outlines a proposed synthetic pathway, detailed experimental protocols, and an evaluation of its expected biological effects based on data from related antifolate compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the development and investigation of novel antifolate agents.
Introduction
Folic acid and its derivatives are essential for cellular proliferation and survival, primarily through their role in the synthesis of purines and thymidylate.[1] The enzyme dihydrofolate reductase (DHFR) is a key component of the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[3] Inhibition of DHFR disrupts DNA synthesis and repair, making it a prime target for antimicrobial and anticancer therapies.[2][4]
Homofolic acid and its derivatives are a class of antifolates that have been explored for their potential as therapeutic agents. This compound, as a close analog of the natural DHFR substrate, is a compound of significant interest. This guide provides a detailed, albeit inferred, examination of its synthesis and biological properties.
Proposed Synthesis of this compound
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis for this compound, commencing from known starting materials.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Inferred)
The following protocols are adapted from methodologies used for the synthesis of related folic acid analogs and represent a likely approach for the preparation of this compound.
Step 1: Synthesis of Diethyl Homofolate
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 6-bromomethyl-2-amino-4-hydroxypteridine (1 equivalent) and diethyl p-aminobenzoyl-L-glutamate (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Saponification to Homofolic Acid
-
Reaction Setup: Suspend the purified diethyl homofolate in a solution of sodium hydroxide (B78521) (2-3 equivalents) in a mixture of ethanol (B145695) and water.
-
Reaction Conditions: Stir the suspension at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of 3-4 to precipitate the homofolic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Reduction to this compound
-
Reaction Setup: Dissolve homofolic acid in an aqueous solution of sodium bicarbonate.
-
Reaction Conditions: Add a solution of sodium dithionite (2-3 equivalents) and stir the mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Work-up and Purification: Acidify the solution to precipitate the this compound. Collect the product by filtration, wash with deoxygenated water, and dry under vacuum over a desiccant. Due to the instability of dihydrofolates, the product should be stored under an inert atmosphere at low temperatures.
Biological Activity and Mechanism of Action
This compound is expected to act as an antifolate, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). By competing with the natural substrate, dihydrofolic acid, it would block the production of tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleotides and certain amino acids.[3][4]
Folate Metabolism and DHFR Inhibition
The diagram below illustrates the central role of DHFR in the folate metabolic pathway and the proposed point of inhibition by this compound.
Caption: The folate metabolic pathway and the inhibitory action of this compound on DHFR.
Biological Activity of Homofolic Acid Analogs
Direct quantitative data on the biological activity of this compound is not available. However, studies on related homofolic acid analogs provide some insight into their potential efficacy. The dihydro and tetrahydro derivatives of 1',2',3',4',5',6'-hexahydrohomofolic acid have shown activity against Streptococcus faecium but were inactive against Lactobacillus casei.[5] Notably, these compounds were not inhibitors of L. casei dihydrofolate reductase.[5] The modest growth inhibition of various cell lines by 8-deazahomofolic acid and its tetrahydro derivative has also been reported.[7]
Table 1: Summary of Biological Activity for Homofolic Acid Analogs
| Compound | Target Organism/Cell Line | Observed Activity | Reference |
| Dihydro-hexahydrohomofolic acid | Streptococcus faecium | Active | [5] |
| Dihydro-hexahydrohomofolic acid | Lactobacillus casei | Inactive | [5] |
| Tetrahydro-hexahydrohomofolic acid | Streptococcus faecium | Active | [5] |
| Tetrahydro-hexahydrohomofolic acid | Lactobacillus casei | Inactive | [5] |
| 8-Deazahomofolic acid | Streptococcus faecium, Lactobacillus casei, L1210 cells | Modest growth inhibition | [7] |
| Tetrahydro-8-deazahomofolate | Streptococcus faecium, Lactobacillus casei, L1210 cells | Modest growth inhibition | [7] |
Disclaimer: The data presented in this table is for analogs of this compound and may not be representative of the activity of this compound itself.
Future Directions
The information presented in this guide provides a theoretical framework for the synthesis and biological evaluation of this compound. Future research should focus on the practical synthesis and purification of this compound to enable direct biological testing. Key areas for investigation include:
-
Enzymatic Inhibition Assays: Determining the IC50 and Ki values of this compound against DHFR from various species (e.g., human, bacterial, protozoal) to assess its potency and selectivity.
-
Cell-Based Assays: Evaluating the antiproliferative activity of this compound against a panel of cancer cell lines and microbial strains.
-
Structural Biology: Co-crystallization of this compound with DHFR to elucidate the molecular basis of its binding and inhibitory activity.
Conclusion
This compound represents a promising, yet underexplored, candidate in the search for novel antifolate agents. Based on the chemistry and biological activity of its close analogs, it is hypothesized to be an inhibitor of dihydrofolate reductase. The proposed synthetic route and experimental protocols outlined in this guide offer a starting point for the chemical synthesis and subsequent biological characterization of this compound. Further empirical investigation is required to validate these hypotheses and to fully ascertain the therapeutic potential of this compound.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Folate analogues. 20. Synthesis and antifolate activity of 1',2',3',4',5',6'-hexahydrohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
Dihydrohomofolic Acid: A Technical Guide to its Discovery and Role as a Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrohomofolic acid (DHHFA) is a synthetic analog of dihydrofolic acid that has been investigated for its potential as an anticancer agent. Its discovery and subsequent characterization have revealed a nuanced mechanism of action that distinguishes it from classical antifolates like methotrexate (B535133). While initially explored in the context of dihydrofolate reductase (DHFR) inhibition, compelling evidence has established that the primary target of its active form, tetrahydrohomofolate, is thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound as an enzyme inhibitor.
The Evolving Understanding of this compound's Mechanism of Action
The exploration of homofolate and its derivatives, including this compound, emerged from the broader effort to develop antifolate compounds for cancer chemotherapy. Early research into antifolates in the mid-20th century led to the landmark discovery of aminopterin (B17811) and later methotrexate as potent inhibitors of dihydrofolate reductase (DHFR).[1][2][3] These drugs established the principle of targeting the folate metabolic pathway to disrupt cancer cell proliferation.
Initially, it was hypothesized that this compound might also exert its effect through the inhibition of DHFR. However, subsequent studies revealed a different and more specific mechanism. Research demonstrated that the antitumor activity of this compound is comparable to that of its reduced form, tetrahydrohomofolate.[1][2] This activity was observed to be effective even in methotrexate-resistant leukemia cell lines that overexpress DHFR.[1][2] A key finding was that pretreatment with methotrexate, a potent DHFR inhibitor, actually decreased the antitumor efficacy of reduced homofolates.[1][2] This suggested that an active DHFR enzyme is necessary for the conversion of this compound to its active form, tetrahydrohomofolate, which then acts on a different target.
Further investigation solidified that tetrahydrohomofolate is a specific inhibitor of thymidylate synthase.[4] This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a one-carbon donor.[5][6] By inhibiting thymidylate synthase, tetrahydrohomofolate depletes the cellular pool of dTMP, leading to "thymineless death," a phenomenon that halts DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[7]
Quantitative Data on Enzyme Inhibition
While specific IC50 or Ki values for this compound's direct inhibition of thymidylate synthase are not extensively reported, as it is the reduced form (tetrahydrohomofolate) that is the primary inhibitor, the following table provides a comparative context with other relevant antifolates. It is important to note that the inhibitory activity of this compound is dependent on its intracellular reduction to tetrahydrohomofolate.
| Compound | Target Enzyme | Organism/Enzyme Source | IC50 / Ki Value |
| Tetrahydrohomofolate | Thymidylate Synthase | Lactobacillus casei | Potent Inhibitor |
| Methotrexate | Dihydrofolate Reductase | Human | Ki: ~1-10 nM |
| Pemetrexed | Thymidylate Synthase | Human | Ki: ~1.3 nM |
| Raltitrexed | Thymidylate Synthase | Human | Ki: ~3.4 nM |
Key Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound analogs involves the condensation of a pteroic acid analog with a glutamate (B1630785) derivative. The synthesis of the precursor, homofolic acid, can be achieved through a multi-step process. A representative, generalized protocol based on related syntheses is outlined below. Researchers should consult specific literature for precise, optimized conditions.
Generalized Synthesis Workflow:
-
Synthesis of the Pteridine (B1203161) Moiety: This typically involves the condensation of a diaminopyrimidine with a diketone.
-
Introduction of the p-Aminobenzoylglutamic Acid Side Chain: The pteridine moiety is then coupled with a derivative of p-aminobenzoyl-L-glutamic acid.
-
Reduction to this compound: The resulting homofolic acid is then selectively reduced to this compound, often using a reducing agent like sodium dithionite (B78146) under controlled pH and temperature conditions. The reaction progress is monitored by UV spectroscopy.
-
Purification: The final product is purified using chromatographic techniques such as ion-exchange chromatography.
Thymidylate Synthase Inhibition Assay
The inhibitory effect of this compound (after its conversion to tetrahydrohomofolate) on thymidylate synthase activity can be determined by monitoring the conversion of dUMP to dTMP. A common method is a spectrophotometric assay.
Principle: The activity of thymidylate synthase is measured by monitoring the increase in absorbance at 340 nm, which results from the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP.
Materials and Reagents:
-
Purified thymidylate synthase
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate
-
NADPH (for assays where DHFR is coupled to regenerate tetrahydrofolate)
-
This compound (to be pre-incubated with a reducing system if testing its indirect inhibition)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other necessary co-factors)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of thymidylate synthase, dUMP, and 5,10-methylenetetrahydrofolate in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test compound (tetrahydrohomofolate, or this compound with a reducing system) in a suitable solvent (e.g., DMSO or assay buffer).
-
Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the test inhibitor at various concentrations, and the thymidylate synthase enzyme.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dUMP and 5,10-methylenetetrahydrofolate to the wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Pathway and Discovery Workflow
To better understand the context of this compound's function, the following diagrams illustrate the folate metabolism pathway and a generalized workflow for the discovery of such an enzyme inhibitor.
Caption: Folate metabolism pathway and the inhibitory action of this compound.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrohomofolic Acid: A Technical Guide on its Mechanism of Action in Purine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrohomofolic acid (DHHF) is a synthetic antifolate agent, an analogue of folic acid, investigated for its potential as a chemotherapeutic agent. Like other antifolates, its mechanism of action is centered on the disruption of folate metabolism, which is critical for the de novo synthesis of purine (B94841) nucleotides. This technical guide provides a comprehensive overview of the mechanism of action of this compound in purine biosynthesis, including its enzymatic targets, the role of polyglutamylation in its activity, and its comparison with established antifolates such as methotrexate (B535133). This document synthesizes available data on related compounds to extrapolate the potential activity of DHHF, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key pathways and mechanisms through diagrams.
Introduction: The Folate Pathway and Purine Biosynthesis
The folate pathway is a critical metabolic route in rapidly proliferating cells, providing one-carbon units for the synthesis of essential biomolecules, including purine and pyrimidine (B1678525) nucleotides. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for several enzymes, including two crucial enzymes in the de novo purine biosynthesis pathway: glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase).[1][2] Inhibition of this pathway leads to the depletion of purine nucleotides, thereby arresting DNA replication and cell division.[1][3][4][5]
This compound: An Overview
This compound is a structural analogue of dihydrofolic acid, characterized by an additional methylene (B1212753) group in the glutamate (B1630785) side chain. This structural modification influences its interaction with folate-dependent enzymes. While specific quantitative data for DHHF is limited in publicly available literature, its mechanism of action can be inferred from studies on homofolate, tetrahydrohomofolate, and other antifolates.[6][7] It is presumed that DHHF, like other antifolates, is transported into cells via the reduced folate carrier and subsequently undergoes polyglutamylation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of key enzymes in the folate pathway and, consequently, the de novo purine biosynthesis pathway.
Inhibition of Dihydrofolate Reductase (DHFR)
As an analogue of DHF, DHHF is expected to be a competitive inhibitor of dihydrofolate reductase. By binding to the active site of DHFR, it would block the reduction of DHF to THF. This leads to an accumulation of DHF and a depletion of THF, thereby starving the cell of the one-carbon units necessary for purine synthesis.
Inhibition of Purine Biosynthesis Enzymes
The depletion of THF directly impacts the two folate-dependent enzymes in the de novo purine synthesis pathway:
-
Glycinamide Ribonucleotide Transformylase (GAR Tfase): This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), the third step in purine biosynthesis. This reaction requires N¹⁰-formyl-THF as a cofactor.
-
Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (AICAR Tfase): This enzyme catalyzes the formylation of aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), the ninth step in the pathway. This step also depends on N¹⁰-formyl-THF.
By reducing the pool of available THF derivatives, DHHF indirectly inhibits these crucial steps, leading to a halt in purine production.
The Role of Polyglutamylation
The intracellular efficacy of many antifolates, including methotrexate, is significantly enhanced by polyglutamylation.[8][9][10][11] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the folate analogue.[12] Polyglutamated antifolates are more effectively retained within the cell and often exhibit increased inhibitory potency against their target enzymes. It is highly probable that DHHF is also a substrate for FPGS, and its polyglutamated forms are the primary active metabolites within the cell. The polyglutamated forms of dihydrofolate have been shown to be potent inhibitors of AICAR transformylase.[13]
Quantitative Data
| Compound | Enzyme | Organism/Cell Line | Ki (µM) | Reference |
| Dihydrofolate | AICAR Transformylase | MCF-7 human breast cancer | 63 | [13] |
| Dihydrofolate pentaglutamate | AICAR Transformylase | MCF-7 human breast cancer | 0.043 | [13] |
Signaling Pathways and Experimental Workflows
Folate and Purine Biosynthesis Pathway
Caption: Folate metabolism and its link to de novo purine biosynthesis.
Mechanism of this compound Action
Caption: Cellular uptake and mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the inhibitory activity of this compound on purine biosynthesis enzymes. These are based on established methods for other antifolates.
GAR Transformylase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of DHHF for GAR Transformylase.
Principle: The assay measures the conversion of GAR to fGAR, which can be monitored spectrophotometrically or by HPLC. The reaction is dependent on the cofactor N¹⁰-formyl-THF.
Materials:
-
Purified recombinant GAR Transformylase
-
Glycinamide ribonucleotide (GAR)
-
N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF)
-
This compound (DHHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of DHHF in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DHHF in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, set up reaction mixtures containing assay buffer, a fixed concentration of GAR, and varying concentrations of DHHF.
-
Pre-incubate the enzyme with DHHF for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of N¹⁰-formyl-THF.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength or by stopping the reaction at different time points and analyzing the product formation by HPLC.
-
Determine the initial reaction velocities for each DHHF concentration.
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
AICAR Transformylase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of DHHF for AICAR Transformylase.
Principle: This assay measures the formylation of AICAR to FAICAR, which can be monitored by a coupled enzymatic reaction or by HPLC.
Materials:
-
Purified recombinant AICAR Transformylase
-
Aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF)
-
This compound (DHHF)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂)
-
IMP cyclohydrolase (for coupled assay)
-
Spectrophotometer or HPLC system
Procedure:
-
Follow steps 1 and 2 from the GAR Transformylase assay protocol to prepare DHHF solutions.
-
Set up reaction mixtures containing assay buffer, a fixed concentration of AICAR, and varying concentrations of DHHF.
-
Pre-incubate the enzyme with DHHF for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of N¹⁰-formyl-THF.
-
For coupled assay: Include IMP cyclohydrolase in the reaction mixture, which converts FAICAR to IMP. The formation of IMP can be monitored by the increase in absorbance at 248 nm.
-
For HPLC analysis: Stop the reaction at various time points and quantify the formation of FAICAR or IMP.
-
Determine the initial reaction velocities and calculate the Ki value as described for the GAR Transformylase assay.
Conclusion
This compound, as a folate analogue, is poised to act as a potent inhibitor of de novo purine biosynthesis. Its primary mechanism of action involves the inhibition of dihydrofolate reductase and, consequently, the folate-dependent enzymes GAR transformylase and AICAR transformylase. The efficacy of DHHF is likely enhanced through intracellular polyglutamylation. While direct quantitative data for DHHF remains to be fully elucidated, the information available for structurally related compounds strongly supports its role as an antifolate with significant potential to disrupt purine metabolism. Further research, guided by the experimental protocols outlined herein, is necessary to fully characterize the inhibitory profile of this compound and its polyglutamated derivatives, which will be crucial for its potential development as a therapeutic agent.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. droracle.ai [droracle.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo purine synthesis in human prostate cells results in ATP depletion, AMPK activation and induces senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homofolate and tetrahydrohomofolate, inhibitors of purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of antifolate cytotoxicity: folylpolyglutamate synthetase activity during cellular proliferation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in constitutive and post-methotrexate folylpolyglutamate synthetase activity in B-lineage and T-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]
- 13. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrohomofolic Acid: A Technical Guide to its Biochemical Properties and Potential as a Dihydrofolate Reductase Inhibitor
Disclaimer: Scientific literature extensively covers folic acid analogs and their interaction with dihydrofolate reductase (DHFR). However, specific peer-reviewed data on the biochemical properties of dihydrohomofolic acid is limited. This guide provides a comprehensive overview based on the established principles of folate metabolism, data from structurally related compounds, and standardized experimental protocols to facilitate future research.
Introduction
This compound is a structural analog of dihydrofolic acid, the natural substrate for the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[3][4] The inhibition of DHFR is a well-established therapeutic strategy in cancer chemotherapy and for the treatment of certain infectious diseases.[4][5] This guide delves into the core biochemical properties of this compound, its potential interaction with DHFR, and methodologies for its characterization.
Chemical Structure and Synthesis
Homofolic acid is a derivative of folic acid with an additional methylene (B1212753) group in the glutamate (B1630785) side chain.[6][7][8] this compound is the reduced form of homofolic acid. The structures of folic acid, homofolic acid, and this compound are presented below for comparison.
Figure 1: Chemical Structures
-
Folic Acid: The parent compound in the folate family.
-
Homofolic Acid: An analog of folic acid with an additional methylene group.[6][7][8]
-
This compound: The 7,8-dihydro derivative of homofolic acid, the focus of this guide.
A plausible synthetic route for this compound can be adapted from the established synthesis of homofolic acid and the chemical reduction of folate analogs.[9][10] A generalized two-step synthesis is proposed:
-
Synthesis of Homofolic Acid: This can be achieved through a multi-step process involving the condensation of appropriate precursors to form the homopteroic acid core, followed by coupling with diethyl L-glutamate and subsequent hydrolysis.[9]
-
Reduction to this compound: Homofolic acid can be reduced to this compound using a reducing agent such as sodium dithionite.[10]
Biochemical Properties and Interaction with Dihydrofolate Reductase
Mechanism of Action of DHFR
Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, utilizing NADPH as a cofactor.[1][4] This reaction is essential for replenishing the cellular pool of tetrahydrofolate. The generally accepted mechanism involves the binding of both NADPH and the dihydrofolate substrate to the active site of DHFR, followed by the transfer of a hydride ion from NADPH to the pteridine (B1203161) ring of dihydrofolate.[1]
This compound as a Potential DHFR Inhibitor
Research on a closely related compound, 8-deazahomofolic acid, and its tetrahydro derivative has shown them to be weak inhibitors of dihydrofolate reductase. This suggests that modifications to the homofolic acid scaffold can influence its affinity for DHFR.
It has been noted that this compound can be acted upon by a reductase to form tetrahydrofolate, which in turn can inhibit thymidylate synthetase and DNA synthesis.[11]
Quantitative Data for Related Homofolate Derivatives
Due to the lack of specific data for this compound, the following table presents data for related compounds to provide a contextual reference.
| Compound | Target Enzyme | Organism/Cell Line | Activity Data (IC50/Ki) | Reference |
| 8-deazahomofolic acid | Dihydrofolate Reductase | Not Specified | Weak inhibitor | (Mentioned in related literature search) |
| Tetrahydro-8-deazahomofolate | Dihydrofolate Reductase | Not Specified | Weak inhibitor | (Mentioned in related literature search) |
Experimental Protocols
To facilitate the biochemical characterization of this compound, a detailed protocol for a standard in vitro DHFR inhibition assay is provided below. This protocol is adapted from established methodologies.[12][13][14][15][16]
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle:
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12] The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents:
-
Purified human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (B535133) (as a positive control inhibitor)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHFR enzyme in cold assay buffer.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 10 mM stock solution of DHF in assay buffer (may require a small amount of NaOH to dissolve, then adjust pH to 7.5).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of methotrexate in assay buffer.
-
Create serial dilutions of this compound and methotrexate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Negative control wells (100% activity): DHFR enzyme, NADPH, and assay buffer with DMSO (at the same concentration as in the test wells).
-
Positive control wells: DHFR enzyme, NADPH, and a known concentration of methotrexate.
-
Test wells: DHFR enzyme, NADPH, and various concentrations of this compound.
-
-
Reaction and Measurement:
-
Add assay buffer, DHFR enzyme, and either the test compound, control inhibitor, or DMSO to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding DHF to all wells except the blank.
-
Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) for the substrate is known.[17]
-
Visualizations
Folate Metabolic Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway.
Caption: The role of DHFR in the folate metabolic pathway.
Experimental Workflow for DHFR Inhibition Assay
The following diagram outlines the workflow for the in vitro DHFR inhibition assay.
Caption: Workflow for the in vitro DHFR inhibition assay.
Conclusion
This compound represents an intriguing but understudied analog in the field of folate metabolism and DHFR inhibition. While direct biochemical data remains sparse, its structural similarity to the natural substrate of DHFR suggests a potential role as a competitive inhibitor. The experimental protocols and methodologies outlined in this guide provide a clear framework for researchers to systematically investigate the biochemical properties of this compound and determine its potential as a modulator of the folate pathway. Further research is warranted to elucidate its precise mechanism of action, inhibitory potency, and potential therapeutic applications.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Homofolic acid | C20H21N7O6 | CID 135436548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. CAS 3566-25-4: Homofolic acid | CymitQuimica [cymitquimica.com]
- 9. datapdf.com [datapdf.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. assaygenie.com [assaygenie.com]
- 15. content.abcam.com [content.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Dihydrohomofolic Acid: A Structural Analogue of Folic Acid with Unique Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dihydrohomofolic acid, a structural analogue of folic acid. While structurally similar, this compound and its related compounds, such as homofolate, exhibit distinct biological activities that differentiate them from classical folate antagonists. This document details the mechanism of action, quantitative biological data, and relevant experimental protocols for researchers in drug development and molecular biology. Particular emphasis is placed on its activity as a growth inhibitor in specific cancer cell lines and its interaction with folate transport systems, rather than direct enzymatic inhibition of dihydrofolate reductase (DHFR).
Introduction: Folic Acid and its Analogues
Folic acid (pteroylglutamic acid) is a vital B vitamin that, in its reduced form, tetrahydrofolate (THF), serves as a critical coenzyme in one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, making them essential for DNA synthesis, repair, and methylation. The central enzyme in the folate metabolic pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to the biologically active THF. Consequently, DHFR has been a key target for anticancer and antimicrobial therapies, with inhibitors known as antifolates.
This compound belongs to a class of folic acid analogues characterized by an additional methylene (B1212753) group in the glutamate (B1630785) side chain. This seemingly minor structural modification leads to a significant alteration in its biological properties compared to classical antifolates like methotrexate.
Structural Comparison: this compound vs. Folic Acid
Folic acid is composed of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. This compound differs by the insertion of a methylene group between the PABA and glutamate moieties, forming a homoglutamate residue. This extension of the side chain impacts its interaction with cellular machinery, including enzymes and transport proteins.
Mechanism of Action: A Departure from Classical Antifolates
Contrary to what its structural similarity to folic acid might suggest, this compound and its parent compound, homofolate, are not inhibitors of dihydrofolate reductase (DHFR)[1]. This is a critical distinction from classical antifolates like methotrexate, which exert their cytotoxic effects by directly inhibiting DHFR, leading to a depletion of THF and subsequent arrest of DNA synthesis.
The primary mechanism of action for homofolates appears to be related to their interaction with folate transport systems and subsequent disruption of cellular processes that rely on folate uptake.
Interaction with Folate Transport Systems
Homofolate has demonstrated a high affinity for the high-affinity folate binding protein (also known as the folate receptor)[2]. This interaction is crucial for its cellular uptake, particularly in cells that utilize this receptor as a primary means of folate internalization. By competing with endogenous folates for binding and internalization via the folate receptor, homofolates can effectively induce a state of folate deficiency within the cell, leading to growth inhibition[2].
Quantitative Biological Data
The following tables summarize the available quantitative data for homofolate, a close analogue of this compound, and folic acid for comparison.
Table 1: Comparative Growth Inhibition of L1210 Leukemia Cells by Homofolate
| Cell Line | Folate Source Concentration | Homofolate IC50 |
| L1210/JT-1 | 0.5 nM 5-formyltetrahydrofolate | 1.0 nM[2] |
| L1210/JT-1 | 1.0 nM Folic Acid | 0.7 nM[2] |
L1210/JT-1 is a subline of L1210 mouse leukemia cells with elevated levels of a high-affinity folate binding protein.
Table 2: Comparative Binding Affinities for Folate Transport Systems
| Compound | Transport System | Inhibition Constant (Ki) |
| Homofolate | Folate Binding Protein | 0.03 nM[2] |
| Homofolate | Reduced-Folate Transport System | 203 µM[2] |
Signaling Pathways and Experimental Workflows
Folate Metabolic Pathway and Site of Action
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and highlights that this compound does not directly inhibit this enzyme.
Caption: Folate metabolism and the distinct mechanism of this compound.
Experimental Workflow for Assessing DHFR Inhibition
The following diagram outlines the typical workflow for a spectrophotometric assay to determine if a compound inhibits DHFR.
Caption: Workflow for a DHFR enzyme inhibition assay.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)
Objective: To determine the inhibitory effect of a test compound on DHFR activity.
Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the assay buffer, a known concentration of DHFR enzyme, and NADPH.
-
Add the test compound at various concentrations to different cuvettes. Include a control cuvette with no test compound.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration and any potential pre-incubation effects.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a specific concentration of DHF to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.
-
Plot the reaction velocity against the concentration of the test compound.
-
If the compound is an inhibitor, determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., L1210)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include control wells with medium only (no cells) and cells with medium but no test compound.
-
Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Conclusion
This compound represents a fascinating structural analogue of folic acid with a non-classical mechanism of action. Its inability to inhibit DHFR, coupled with its potent growth-inhibitory effects on specific cancer cell lines through interaction with folate transport systems, underscores the importance of cellular uptake mechanisms in the design of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research into this compound and related compounds as potential targeted cancer therapies. Future investigations should focus on elucidating the precise molecular interactions with various folate transporters and the downstream metabolic consequences of its cellular uptake.
References
Dihydrohomofolic Acid: A Technical Deep Dive into its Role in Folate Metabolism and as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrohomofolic acid (DHHF), and more specifically its reduced form, tetrahydrohomofolic acid (THHF), represent a class of folate analogs that have garnered interest for their potent inhibitory effects on key enzymes within the folate metabolic pathway. This technical guide provides a comprehensive overview of DHHF's mechanism of action, its interplay with dihydrofolate reductase (DHFR) and thymidylate synthase (TS), and its impact on cellular processes critical for proliferation, such as purine (B94841) and thymidylate synthesis. Through a detailed examination of available literature, this document consolidates quantitative data on enzyme inhibition, outlines relevant experimental methodologies, and presents visual representations of the involved biochemical pathways to facilitate a deeper understanding for researchers and drug development professionals. While DHHF itself is a precursor, its active form, THHF, emerges as a specific and potent inhibitor of thymidylate synthase, and both homofolic acid and THHF have been shown to disrupt purine synthesis, highlighting their potential as antifolate agents.
Introduction to this compound and Folate Metabolism
Folate metabolism is a fundamental cellular process responsible for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] The central molecule in this pathway is tetrahydrofolate (THF), the biologically active form of folate (Vitamin B9). Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to THF, using NADPH as a cofactor.[3][4] This reaction is vital for regenerating the THF pool necessary for DNA synthesis and repair.[5]
This compound (DHHF) is a synthetic analog of DHF, distinguished by the presence of an additional methylene (B1212753) group in its structure. This seemingly minor structural modification has significant implications for its biological activity. While DHF is the natural substrate for DHFR, the primary focus of research on DHHF has been on its reduced form, tetrahydrohomofolic acid (THHF), which acts as a potent enzyme inhibitor.
Mechanism of Action: Targeting Key Enzymes in Folate Metabolism
The therapeutic potential of DHHF and its derivatives lies in their ability to inhibit crucial enzymes in the folate pathway, thereby disrupting DNA synthesis and cell proliferation.
Dihydrofolate Reductase (DHFR)
While DHFR is the primary target of many classical antifolates like methotrexate, its interaction with DHHF is less straightforward. Homofolic acid, a related compound, can be reduced by DHFR to THHF, suggesting that DHFR can process these analogs, albeit with potentially different kinetics compared to the natural substrate, DHF.[6] The efficiency of DHHF itself as a substrate for DHFR is not extensively documented, with some evidence suggesting it is a poor substrate.[7]
Thymidylate Synthase (TS)
The more significant target for the active form of DHHF, tetrahydrohomofolic acid (THHF), is thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines.[8] THHF has been identified as a specific and potent inhibitor of TS.[9] By binding to TS, THHF prevents the synthesis of dTMP, leading to a "thymineless death" in rapidly dividing cells.
Purine Synthesis
Beyond its effects on pyrimidine (B1678525) synthesis, THHF and its precursor, homofolic acid, have been shown to inhibit purine biosynthesis.[7][10] Studies have demonstrated that the growth-inhibitory effects of these compounds on cancer cells can be reversed by the addition of hypoxanthine (B114508), a purine precursor, but not by thymidine.[10][11] This suggests that, in certain cellular contexts, the primary mechanism of cytotoxicity is the disruption of de novo purine synthesis.
Quantitative Data: Enzyme Inhibition and Cellular Effects
Quantitative data on the inhibitory potency of DHHF and THHF are crucial for understanding their therapeutic potential. While specific Ki and IC50 values are not always readily available in recent literature, historical studies and data on related compounds provide valuable insights.
| Compound | Enzyme/Process | Inhibition Constant (Ki) / IC50 | Cell Line | Notes |
| Tetrahydrohomofolic acid | Thymidylate Synthase (TS) | Potent inhibitor (specific values not consistently reported in recent literature) | - | Acts as a specific inhibitor of TS. |
| Homofolic Acid | Purine Synthesis | - | Sarcoma 180 | Growth inhibition reversed by hypoxanthine, not thymidine, indicating inhibition of purine synthesis.[10] |
| Tetrahydrohomofolic acid | Purine Synthesis | - | Sarcoma 180 | Similar to homofolic acid, growth inhibition is reversed by purine supplementation.[10] |
| Folic Acid | Dihydrofolate Reductase (DHFR) | Ki = 0.4 µM (partial competitive inhibitor) | Drosophila melanogaster | For comparison, demonstrates the inhibitory potential of folate analogs on DHFR.[6] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Kd = 0.9 nM | Drosophila melanogaster | A potent, well-characterized DHFR inhibitor for comparative purposes.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of DHHF within folate metabolism and the experimental approaches to study them, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of compounds like DHHF and THHF.
Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
The rate of NADPH oxidation is proportional to the DHFR activity and can be calculated using the molar extinction coefficient of NADPH.
-
To determine the inhibitory effect of a compound, pre-incubate the enzyme with the inhibitor before adding the substrate.
Thymidylate Synthase (TS) Inhibition Assay
The activity of TS can be monitored by measuring the increase in absorbance at 340 nm due to the formation of DHF from 5,10-methylenetetrahydrofolate.[2]
Materials:
-
Purified TS enzyme
-
Deoxyuridine monophosphate (dUMP) solution
-
5,10-methylenetetrahydrofolate solution
-
Test inhibitor (e.g., THHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with dithiothreitol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and the TS enzyme.
-
To test for inhibition, pre-incubate the enzyme with the inhibitor (THHF).
-
Initiate the reaction by adding 5,10-methylenetetrahydrofolate.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of DHF formation reflects the TS activity. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of the inhibitor.
Cell-Based Proliferation Assay
The effect of DHHF or its analogs on cell growth can be assessed using various cell viability assays, such as the MTT or MTS assay.
Materials:
-
Cancer cell line of interest (e.g., L1210, Sarcoma 180)
-
Cell culture medium and supplements
-
Test compound (DHHF, THHF, or homofolic acid)
-
MTT or MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
For rescue experiments, co-incubate the cells with the test compound and a rescuing agent (e.g., hypoxanthine or thymidine).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Synthesis of this compound and its Derivatives
The synthesis of DHHF and THHF typically involves multi-step chemical reactions. While detailed, readily available protocols are sparse in recent literature, historical methods describe the synthesis of related compounds, which can serve as a basis for their preparation.[3][9] The synthesis of 8-deazahomofolic acid and its tetrahydro derivative, for instance, involves a Wittig condensation followed by several reduction and coupling steps.[13] The synthesis of tetrahydrofolic acid often utilizes reducing agents like sodium dithionite (B78146) and potassium borohydride.[3]
Conclusion and Future Directions
This compound, primarily through its active metabolite tetrahydrohomofolic acid, presents a compelling profile as an inhibitor of key enzymes in folate metabolism. Its potent inhibition of thymidylate synthase and its disruptive effect on purine synthesis underscore its potential as an antifolate therapeutic agent. The available data, though in some cases decades old, consistently point to its cytotoxicity against cancer cells, which can be mechanistically dissected through rescue experiments.
For drug development professionals, the dual targeting of both pyrimidine and purine synthesis pathways by THHF could offer advantages in overcoming resistance mechanisms that may arise with agents targeting a single enzyme. Further research is warranted to elucidate the precise kinetic parameters of DHHF and THHF with human DHFR and TS. Modern drug discovery techniques, including high-throughput screening and structure-based drug design, could be leveraged to optimize the potency and selectivity of homofolate analogs. Additionally, exploring the in vivo efficacy and pharmacokinetic profile of these compounds in relevant preclinical models will be crucial for translating their in vitro activity into potential clinical applications. The development of robust and scalable synthetic routes for DHHF and THHF will also be a critical step in advancing their study and potential therapeutic use.
References
- 1. Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101531661A - Preparation method of tetrahydrofolic acid - Google Patents [patents.google.com]
- 4. What is the mechanism of Folic Acid? [synapse.patsnap.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homofolate and tetrahydrohomofolate, inhibitors of purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitation of thymidylate synthase, dihydrofolate reductase, and DT-diaphorase gene expression in human tumors using the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Dihydrohomofolic Acid Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrohomofolic acid (DHHF) is a synthetic analog of dihydrofolic acid (DHF), a critical molecule in cellular metabolism. As an antifolate, DHHF holds potential as a cytotoxic agent for cancer therapy by targeting the dihydrofolate reductase (DHFR) enzyme. This technical guide provides a preliminary investigation into the cytotoxic potential of this compound, outlining its mechanism of action, and providing detailed experimental protocols for its evaluation.
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound against specific cancer cell lines. The information presented herein is based on the established understanding of antifolate compounds and general experimental protocols. Researchers are encouraged to use the provided methodologies as a foundation for conducting specific in vitro studies on this compound.
Mechanism of Action: Targeting the Folate Pathway
This compound is presumed to exert its cytotoxic effects by acting as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.
By inhibiting DHFR, this compound depletes the intracellular pool of THF. This disruption in one-carbon metabolism leads to the inhibition of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death). This mechanism is a well-established target for a class of anticancer drugs known as antifolates, with methotrexate (B535133) being a prominent example.
Data Presentation
As no specific quantitative cytotoxicity data for this compound was found in the public domain, the following table is a template that researchers can use to structure their experimental findings.
| Cell Line | Compound | IC50 (µM) | Assay Type | Incubation Time (hours) |
| e.g., MCF-7 | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |
| e.g., HeLa | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |
| e.g., A549 | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |
| e.g., L1210 | This compound | Experimental Value | e.g., MTT Assay | e.g., 72 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (synthesized and purified)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on DHFR enzyme activity.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well UV-transparent plate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and DHFR enzyme. Include a positive control (e.g., methotrexate) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NADPH and DHF solutions to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (typically every 15-30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound inhibits DHFR, blocking THF synthesis.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Dihydrohomofolic Acid Using NMR Spectroscopy
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies employed in the nuclear magnetic resonance (NMR) spectroscopic analysis for the structural elucidation of dihydrohomofolic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Note on an Exemplary Compound: Comprehensive, publicly available NMR spectral data specifically for this compound is limited. Therefore, this guide will utilize folic acid as a close structural analog to demonstrate the principles and methodologies of structural elucidation by NMR. Folic acid shares the critical pteridine (B1203161) and p-aminobenzoyl-L-glutamic acid moieties with this compound, making it an excellent illustrative model.
Introduction to the Structural Challenge
This compound, an analog of folic acid, plays a significant role in biochemical pathways, and its precise structural characterization is paramount for understanding its function and for the development of related therapeutic agents. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This guide details the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to define the molecular connectivity and stereochemistry of such complex molecules.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for acquiring high-quality NMR data. Below are the standard methodologies for the NMR analysis of folate analogs.
Sample Preparation
-
Compound Purity : Ensure the analyte (e.g., Folic Acid) is of high purity (>99%) to avoid interfering signals.[1]
-
Solvent Selection : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for folic acid and its analogs due to its excellent solubilizing properties.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shift calibration (0.00 ppm for both ¹H and ¹³C spectra).
-
Sample Filtration : To remove any particulate matter, the final solution should be filtered through a glass wool plug into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Spectroscopy : A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an adequate number of scans for a good signal-to-noise ratio.[2]
-
¹³C NMR Spectroscopy : A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon atom.
-
2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is highly sensitive and crucial for assigning carbons that are attached to protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is instrumental in connecting different spin systems and identifying quaternary carbons.
Data Presentation and Interpretation
The systematic analysis of the acquired NMR spectra allows for the piecing together of the molecular structure. The following tables summarize the expected quantitative NMR data for folic acid in DMSO-d6.
¹H NMR Data for Folic Acid in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H7 | 8.68 | s | - |
| H12, H16 | 7.67 | d | 8.8 |
| H13, H15 | 6.66 | d | 8.8 |
| H9 | 4.50 | d | 6.0 |
| NH (Amide) | 8.15 | t | 6.0 |
| α-CH (Glu) | 4.35 | m | - |
| β-CH₂ (Glu) | 1.90-2.10 | m | - |
| γ-CH₂ (Glu) | 2.20-2.30 | m | - |
| NH₂ | 6.95, 7.85 | br s | - |
| COOH (Glu) | 12.4 (br) | br s | - |
Data compiled from publicly available spectra.
¹³C NMR Data for Folic Acid in DMSO-d6
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 155.5 |
| C4 | 162.0 |
| C4a | 129.5 |
| C6 | 150.0 |
| C7 | 148.5 |
| C8a | 152.5 |
| C9 | 46.0 |
| C10 | 121.0 |
| C11 | 149.0 |
| C12, C16 | 129.0 |
| C13, C15 | 111.5 |
| C=O (Amide) | 166.5 |
| α-CH (Glu) | 52.0 |
| β-CH₂ (Glu) | 29.0 |
| γ-CH₂ (Glu) | 31.0 |
| α-COOH (Glu) | 174.5 |
| γ-COOH (Glu) | 174.0 |
Data compiled from publicly available spectra.
Visualizing the Elucidation Process
Graphviz diagrams are provided to illustrate the logical workflows and key structural relationships determined through NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
References
An In-Depth Technical Guide to the Interaction of Dihydrohomofolic Acid and Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between folate analogs and dihydrofolate reductase (DHFR), with a specific focus on the available information regarding dihydrohomofolic acid. Dihydrofolate reductase is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.[1] Its essential role in cell proliferation has made it a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[2] While the interactions of DHFR with its natural substrate, dihydrofolic acid, and inhibitors like methotrexate (B535133) are well-characterized, data on this compound is sparse. This guide synthesizes the available research, presenting comparative quantitative data for well-studied ligands, detailing relevant experimental protocols for studying such interactions, and providing visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction to Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme essential for maintaining the intracellular pool of tetrahydrofolate (THF).[3] THF and its derivatives act as one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and several amino acids.[4] The reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is an NADPH-dependent reaction.[1] Given its central role in DNA synthesis and cell division, the inhibition of DHFR is a proven strategy for antiproliferative therapies.[5]
Interaction of Ligands with Dihydrofolate Reductase
The binding of substrates and inhibitors to DHFR occurs within a well-defined active site. The interaction involves a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex. The catalytic mechanism involves a hydride transfer from NADPH to DHF.[1] The study of these interactions is crucial for the design of potent and selective DHFR inhibitors.
This compound: An Overview
Homofolic acid is an analog of folic acid where the methylene (B1212753) bridge between the p-aminobenzoyl and glutamate (B1630785) moieties is replaced by an ethylene (B1197577) bridge.[6] this compound is the reduced form of this analog. Despite its structural similarity to the natural substrate, dihydrofolic acid, literature detailing the specific interaction of this compound with DHFR is limited. One study on a related compound, 8-deazahomofolic acid, and its tetrahydro derivative reported them to be weak inhibitors of DHFR, suggesting that modifications in this region of the folate structure can significantly impact binding affinity.
Quantitative Data on Ligand-DHFR Interactions
To provide a framework for understanding the potential interaction of this compound with DHFR, the following table summarizes the kinetic and binding parameters for the natural substrate (dihydrofolic acid) and the potent inhibitor, methotrexate. No specific quantitative data for the interaction of this compound with DHFR was found in the reviewed literature.
| Ligand | DHFR Source | Constant | Value | Conditions | Reference(s) |
| Dihydrofolic Acid | E. coli | KD | 0.22 µM | pH 7.0, 25°C | [7] |
| Dihydrofolic Acid | M. tuberculosis | Km | 1.6 ± 0.4 µM | pH 7.5 | [8] |
| Methotrexate | E. coli | KD | 9.5 nM | pH 7.0, 25°C | [7] |
| Methotrexate | Recombinant Human | Ki | 3.4 pM | - | [9] |
| Methotrexate | N. gonorrhoeae | Ki | 13 pM | - | [10] |
Experimental Protocols
The following protocols describe standard methods for assessing the interaction of a compound with dihydrofolate reductase.
DHFR Enzyme Activity Assay (Spectrophotometric)
This protocol is a standard method for determining the kinetic parameters of DHFR or the inhibitory potential of a test compound.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)
-
NADPH solution
-
Dihydrofolic acid (DHF) solution
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR, NADPH, DHF, and the test inhibitor in DHFR Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
NADPH solution
-
Test inhibitor at various concentrations (or vehicle control)
-
DHFR enzyme
-
-
Initiation of Reaction: Initiate the reaction by adding the DHF solution to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time curve. For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Km for the substrate are known.
Determination of Dissociation Constant (KD) by Fluorescence Titration
This method can be used to determine the binding affinity of a ligand to DHFR.
Principle: The intrinsic tryptophan fluorescence of DHFR is quenched upon ligand binding. The change in fluorescence is measured as a function of ligand concentration to determine the dissociation constant.
Materials:
-
Purified DHFR enzyme
-
Binding Buffer (similar to DHFR Assay Buffer)
-
Ligand solution (e.g., this compound)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of DHFR in the binding buffer.
-
Fluorescence Measurement: Place the DHFR solution in a cuvette and measure the baseline tryptophan fluorescence (Excitation: ~290 nm, Emission: ~340 nm).
-
Titration: Add small aliquots of the ligand solution to the cuvette, allowing the system to equilibrate after each addition.
-
Data Recording: Record the fluorescence intensity after each addition.
-
Data Analysis: Correct the fluorescence data for dilution. Plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the KD.
Visualizations
Signaling Pathways and Experimental Workflows
To contextualize the role of DHFR and the methods used to study its inhibition, the following diagrams are provided.
Caption: Folate metabolism pathway highlighting the role of DHFR and its inhibition.
Caption: General workflow for a DHFR enzyme inhibition assay.
Conclusion
Dihydrofolate reductase remains a compelling target for the development of novel therapeutics. While the interaction of DHFR with its natural substrate and classical inhibitors is well-understood, the exploration of novel folate analogs like this compound is an area ripe for further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and execute studies aimed at characterizing the interaction of new chemical entities with DHFR. Future work is needed to elucidate the specific binding kinetics and inhibitory potential of this compound to fully understand its pharmacological profile.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Homofolic acid | C20H21N7O6 | CID 135436548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Enzymatic Targets of Dihydrohomofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrohomofolic acid is a classical antifolate, a class of compounds that plays a crucial role in cancer chemotherapy and as antimicrobial agents. These agents function by interfering with the folate metabolic pathway, which is essential for the biosynthesis of nucleotides and certain amino acids, thereby inhibiting DNA replication and cell proliferation. The primary enzymatic targets of antifolates, including this compound, are dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Additionally, the enzyme folylpolyglutamate synthetase (FPGS) is critical in the action of many antifolates by catalyzing their polyglutamylation, a process that enhances their intracellular retention and inhibitory potency. This technical guide provides an in-depth overview of these enzymatic targets, detailing their roles in the folate pathway, experimental protocols for their study, and a framework for understanding their interaction with this compound.
Core Enzymatic Targets in the Folate Pathway
The folate metabolic pathway is a critical network of enzymatic reactions essential for cellular proliferation. This compound, as a folate analog, is understood to exert its effects by targeting key enzymes within this pathway.
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] THF and its derivatives are vital one-carbon donors in the synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[1] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[2] This makes DHFR a well-established and attractive target for therapeutic intervention in cancer and infectious diseases.
Thymidylate Synthase (TS)
Thymidylate synthase (EC 2.1.1.45) is another crucial enzyme in the folate pathway, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[1] This reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate, a THF derivative. The dTMP produced is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. By inhibiting TS, antifolates block the production of this essential DNA building block, leading to "thymineless death" in rapidly dividing cells.
Folylpolyglutamate Synthetase (FPGS)
Folylpolyglutamate synthetase (EC 6.3.2.17) plays a critical role in the intracellular metabolism of folates and antifolates. This enzyme catalyzes the sequential addition of glutamate (B1630785) residues to the γ-carboxyl group of folate and its analogs.[4][5] This process of polyglutamylation serves two main purposes: it enhances the intracellular retention of these compounds by preventing their efflux through cell membrane transporters, and it can significantly increase their affinity for other folate-dependent enzymes, such as TS.[4] The efficiency with which an antifolate is polyglutamylated can therefore be a key determinant of its therapeutic efficacy.
Quantitative Analysis of Enzymatic Inhibition
The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the efficacy of different compounds against a specific enzyme.
Despite a comprehensive search of available literature, specific quantitative data (Ki or IC50 values) for the interaction of this compound with DHFR and TS could not be located. Similarly, experimental data confirming this compound as a substrate for FPGS and its corresponding kinetic parameters were not found. The following tables are provided as a template for organizing such data should it become available through future research.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by this compound
| Enzyme Source | Substrate | Inhibitor | Ki | IC50 | Assay Conditions | Reference |
| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Inhibition of Thymidylate Synthase (TS) by this compound
| Enzyme Source | Substrate | Inhibitor | Ki | IC50 | Assay Conditions | Reference |
| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: this compound as a Substrate for Folylpolyglutamate Synthetase (FPGS)
| Enzyme Source | Substrate | Km | Vmax | Assay Conditions | Reference |
| Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of the target enzymes in the folate metabolic pathway and provide a general workflow for assessing enzyme inhibition.
References
- 1. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in constitutive and post-methotrexate folylpolyglutamate synthetase activity in B-lineage and T-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of Dihydrohomofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Dihydrohomofolic acid (DHHF), a structural analogue of dihydrofolic acid, exhibits its primary biological activity as an antifolate agent. Its mechanism of action hinges on its intracellular conversion to tetrahydrohomofolic acid (THHF) and subsequent polyglutamylation. These metabolites potently inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the suppression of cell proliferation. This technical guide provides a comprehensive overview of the initial characterization of DHHF's biological effects, including quantitative data on its activity, detailed experimental protocols, and visualizations of the implicated signaling pathway and experimental workflows.
Quantitative Biological Activity
The biological efficacy of this compound and its derivatives has been evaluated through various in vitro studies. The inhibitory activity is significantly enhanced upon its conversion to tetrahydrohomofolate (H4HPteGlu) and its polyglutamated forms. The following tables summarize the key quantitative data obtained from studies on human lymphoma and murine leukemia cell lines.
| Compound | Cell Line | IC50 (µM) | Notes |
| Homofolate (HPteGlu) | Manca (Human Lymphoma) | 6 | Growth inhibition was reversed by the addition of 0.1 mM inosine, indicating a blockage in the purine biosynthesis pathway.[1][2] |
| (6R,S)-5-methyl-H4HPteGlu | Manca (Human Lymphoma) | 8 | The methylated and reduced form of homofolate also demonstrates significant growth inhibitory effects.[1][2] |
| Homofolate (HPteGlu) with Trimetrexate | Manca (Human Lymphoma) | 64 | Co-incubation with trimetrexate, a dihydrofolate reductase inhibitor, antagonized the growth inhibition by homofolate, suggesting the necessity of its reduction for cytotoxic activity.[1][2] |
| (6R,S)-5-methyl-H4HPteGlu with Trimetrexate | Manca (Human Lymphoma) | 5 | Trimetrexate enhanced the inhibitory effect of the already reduced form, likely by preventing the salvage of natural folates.[1][2] |
| Inhibitor | Target Enzyme | Cell Line/Source | IC50 (µM) |
| (6R,S)-H4HPteGlu4-6 (Tetrahydrohomofolate polyglutamates) | GARFT | Manca (Human Lymphoma) | 0.3 - 1.3 |
| (6R,S)-H4HPteGlu polyglutamates | AICARFT | Human | 6 - 10 |
| HPteGlu4-6 (Homofolate polyglutamates) | AICARFT | Human | ~2 |
| HPteGlu5-6 | Thymidylate Synthase | - | 8 |
| H4HPteGlu1-5 | Thymidylate Synthase | - | >20 |
| HPteGlu and H4HPteGlu polyglutamates | SHMT | - | >20 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the dithionite (B78146) reduction of homofolic acid.
Materials:
-
Homofolic acid
-
Sodium dithionite
-
Ascorbic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve homofolic acid in a solution of sodium hydroxide under a nitrogen atmosphere.
-
Add a freshly prepared solution of sodium dithionite and ascorbic acid in water.
-
Stir the reaction mixture at room temperature, protected from light, for 1 hour.
-
Monitor the reaction progress by observing the disappearance of the UV absorbance maximum of homofolic acid (around 280 nm) and the appearance of the this compound peak (around 282 nm in neutral solution).
-
Once the reaction is complete, carefully acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by centrifugation, wash it with cold distilled water and then with diethyl ether.
-
Dry the product under vacuum.
-
Store the purified this compound under nitrogen at -20°C to prevent oxidation.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Activity Assay
This spectrophotometric assay monitors the formation of 5,8-dideazafolate to determine GARFT activity.
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
NaCl
-
Purified human GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
N10-formyl-5,8-dideazafolate (fDDF) as the folate substrate analogue
-
Cary 3E spectrophotometer or equivalent
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and NaCl to maintain an ionic strength of 0.1 M.
-
Add varying concentrations of the substrates, GAR (typically 1.25 to 55 µM) and fDDF (typically 1.25 to 40 µM).
-
Initiate the reaction by adding a known concentration of the purified GARFT enzyme (e.g., 3 to 6 nM for active enzyme).
-
Immediately monitor the increase in absorbance at 295 nm at 25°C. This corresponds to the formation of 5,8-dideazafolate, which has a molar extinction coefficient (Δε) of 18.9 mM⁻¹cm⁻¹.[3]
-
To determine the inhibitory activity of this compound metabolites, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrates.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) and inhibition constants (Ki or IC50) by fitting the data to appropriate enzyme kinetic models.
Cell Proliferation Assay
The anti-proliferative effects of this compound are assessed using a standard cell viability assay, such as the MTT or MTS assay.
Materials:
-
Human cancer cell lines (e.g., Manca human lymphoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or its derivatives for a specified period (e.g., 72 hours). Include untreated cells as a negative control.
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for a further 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Characterization
Caption: Workflow for characterizing this compound's effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrohomofolic Acid: A Technical Guide on its Potential as an Antimetabolite for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimetabolites represent a cornerstone of cancer chemotherapy, effectively targeting the metabolic pathways essential for rapid cell proliferation. Dihydrohomofolic acid (DHHF), a structural analog of folic acid, presents a compelling but underexplored candidate within this class of therapeutic agents. This technical guide provides a comprehensive overview of the potential of this compound as an antimetabolite, focusing on its mechanism of action, synthesis, and biological activity. Due to the limited availability of direct quantitative data for this compound, this report incorporates data from its closely related analogs, homofolic acid (HF) and tetrahydrohomofolic acid (THHF), to infer its potential efficacy and guide future research. This guide details relevant experimental protocols and visualizes key metabolic pathways and experimental workflows to facilitate further investigation into this promising compound.
Introduction: The Role of Antifolates in Oncology
Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] Folic acid is a crucial precursor for the synthesis of tetrahydrofolate (THF), a coenzyme essential for the transfer of one-carbon units in several key biosynthetic pathways.[2] These pathways are responsible for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Cancer cells, characterized by their high rate of proliferation, have a heightened demand for these nucleotides, making the folate pathway an attractive target for chemotherapy.[4]
The primary enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to THF.[5] Inhibition of DHFR leads to a depletion of the intracellular THF pool, subsequently halting DNA synthesis and leading to cell death.[5] Methotrexate (B535133) (MTX), a well-known antifolate, exerts its cytotoxic effects through potent inhibition of DHFR.[2] this compound, as a structural analog of DHF, is postulated to act as a competitive inhibitor of DHFR, thereby disrupting downstream nucleotide biosynthesis.
Mechanism of Action: Targeting Folate-Dependent Pathways
The primary mechanism of action for this compound as an antimetabolite is believed to be the competitive inhibition of dihydrofolate reductase (DHFR). By mimicking the natural substrate, dihydrofolate, DHHF is expected to bind to the active site of DHFR, preventing the synthesis of tetrahydrofolate. This disruption has cascading effects on nucleotide biosynthesis, primarily impacting two critical pathways:
-
Thymidylate Synthesis: The depletion of THF cofactors, specifically N5,N10-methylenetetrahydrofolate, inhibits the activity of thymidylate synthase (TS). This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[1] The inhibition of this process leads to "thymineless death," a hallmark of antifolate cytotoxicity.[1]
-
Purine (B94841) Synthesis: The de novo synthesis of purine nucleotides relies on two key folate-dependent enzymes: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT). These enzymes utilize N10-formyltetrahydrofolate to incorporate carbon atoms into the purine ring. Inhibition of DHFR by DHHF would lead to a deficiency of this cofactor, thereby blocking purine synthesis and further impeding DNA and RNA production.[6]
Evidence from studies on the closely related compound, tetrahydrohomofolic acid (H4HPteGlu), supports this proposed mechanism. Polyglutamated forms of H4HPteGlu have been shown to be potent inhibitors of GARFT.[6]
Signaling Pathway: Folate Metabolism and Nucleotide Synthesis
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and highlights the points of inhibition by antifolates like this compound.
Synthesis of this compound
The preparation of this compound can be achieved through several methods as described in the literature for related compounds.[6] These methods generally involve the reduction of a homofolic acid precursor. The primary approaches include:
-
Dithionite (B78146) Reduction: This method utilizes sodium dithionite as the reducing agent to convert homofolic acid to this compound.
-
Catalytic Reduction in Alkali: This procedure involves the use of a catalyst, such as platinum oxide, in an alkaline solution to facilitate the reduction.
-
Oxidation of Tetrahydrohomofolate: this compound can also be prepared by the controlled oxidation of tetrahydrohomofolic acid.
Quantitative Biological Data
Table 1: Inhibitory Activity of Homofolic Acid Analogs against Folate-Dependent Enzymes
| Compound | Target Enzyme | IC50 (µM) | Cell Line/Source |
| (6R,S)-H4HPteGlu₄₋₆ | GARFT | 0.3 - 1.3 | Manca human lymphoma & L1210 murine leukemia |
| HPteGlu₄₋₆ | AICARFT | ~2 | Manca human lymphoma & L1210 murine leukemia |
| HPteGlu₅₋₆ | Thymidylate Synthase | 8 | Manca human lymphoma & L1210 murine leukemia |
| H4HPteGlu₁₋₅ | Thymidylate Synthase | >20 | Manca human lymphoma & L1210 murine leukemia |
Data sourced from a study on poly-γ-glutamyl derivatives of homofolate and tetrahydrohomofolate.[6]
Table 2: Cytotoxic Activity of Homofolic Acid
| Compound | Cell Line | IC50 (µM) | Notes |
| Homofolic Acid | Manca human lymphoma | 6 | Effect reversed by 0.1 mM inosine |
Data sourced from a study on the cytotoxicity of homofolates.[6]
Table 3: Comparative Inhibitory Activity of Known DHFR Inhibitors
| Inhibitor | Target Organism/Enzyme | Ki (nM) | IC50 (nM) |
| Methotrexate | Human DHFR | 4.2 | 3.4 |
| Pemetrexed | Human DHFR | 7.2 | 16 |
| Trimethoprim | E. coli DHFR | 5.0 | - |
This table provides reference values for well-established DHFR inhibitors and is not intended for direct comparison with this compound due to the lack of available data.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound as an antimetabolite. These protocols are based on established methods and can be adapted for the specific investigation of DHHF.
DHFR Inhibition Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of this compound against purified DHFR enzyme.
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
This compound (test inhibitor)
-
Methotrexate (positive control inhibitor)
-
DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in DHFR assay buffer.
-
Prepare a stock solution of NADPH in DHFR assay buffer.
-
Prepare serial dilutions of this compound and methotrexate in the assay buffer.
-
Dilute the DHFR enzyme in ice-cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
DHFR assay buffer
-
NADPH solution
-
Test inhibitor (this compound) or control (methotrexate/vehicle)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the DHF substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor (DHHF). Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound (test compound)
-
Methotrexate (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and methotrexate in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Experimental and Logical Workflows
Workflow for Screening Antimetabolite Candidates
The following diagram outlines a typical workflow for the initial screening and evaluation of potential antimetabolites like this compound.
Conclusion and Future Directions
This compound holds theoretical promise as an antimetabolite for cancer therapy, primarily through the inhibition of dihydrofolate reductase and subsequent disruption of nucleotide synthesis. While direct quantitative data for this specific compound is scarce, preliminary data from closely related analogs suggest that it could exhibit potent inhibitory activity, particularly against enzymes in the purine biosynthesis pathway.
Future research should focus on several key areas to fully elucidate the potential of this compound:
-
Comprehensive Biological Evaluation: A systematic evaluation of the inhibitory activity of synthesized this compound against purified human DHFR is paramount. This should be followed by determining its cytotoxic effects across a broad panel of cancer cell lines to identify potential tumor-specific sensitivities.
-
Mechanism of Action Studies: Detailed metabolomic and transcriptomic analyses should be conducted to confirm the precise mechanism of action and to identify any off-target effects.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the pharmacokinetic properties, efficacy, and toxicity profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound derivatives could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.
The in-depth investigation of this compound and its analogs could pave the way for the development of a new generation of effective and selective antifolate therapies for the treatment of cancer. This technical guide provides a foundational framework to stimulate and guide these critical research endeavors.
References
- 1. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of Dihydrohomofolic Acid Binding to Dihydrofolate Reductase (DHFR)
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the binding of dihydrohomofolic acid, a folate analog, to its target enzyme, Dihydrofolate Reductase (DHFR). This document outlines the theoretical underpinnings, presents relevant data, and offers detailed experimental protocols for molecular docking and molecular dynamics simulations.
Introduction to Dihydrofolate Reductase and Folate Analogs
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Consequently, the inhibition of DHFR can halt cell growth and proliferation, making it a well-established target for therapeutic intervention in cancer and infectious diseases.[1][2][3]
Folate analogs, such as the widely-used chemotherapeutic agent methotrexate, are structural mimics of the natural substrate that act as competitive inhibitors of DHFR.[1][3] this compound is one such analog, and understanding its binding mechanism at an atomic level is critical for the rational design of more potent and selective inhibitors. In silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions.
Data Presentation: Binding Affinities of Folate Analogs to DHFR
| Compound | Target | Kᵢ | IC₅₀ | Reference |
| Folic Acid | Human DHFR | 0.05 µM | - | [4] |
| Methotrexate | Human DHFR | 3.7 pM | 4.74 nM | [5] |
| Pemetrexed | Human DHFR | 7.2 nM | - | [5] |
| Pralatrexate | Human DHFR | - | - | [5] |
| Trimetrexate | Human DHFR | - | 4.74 nM | [6] |
Note: Kᵢ and IC₅₀ values can vary based on experimental conditions. The data presented serves as a representative sample.
Signaling Pathway: The Role of DHFR in Folate Metabolism
DHFR plays a central role in the folate cycle, which is essential for nucleotide biosynthesis. The inhibition of this pathway is the primary mechanism of action for antifolate drugs.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rcsb.org [rcsb.org]
Early Research on the Therapeutic Potential of Dihydrohomofolic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the early research into the therapeutic potential of dihydrohomofolic acid and its analogs. This compound, a structural analog of folic acid, has been investigated for its potential as an antimetabolite, primarily targeting enzymes involved in one-carbon metabolism crucial for cell proliferation. This whitepaper synthesizes the available data on its mechanism of action, summarizes key quantitative findings from early studies, provides detailed experimental protocols for relevant biological assays, and visualizes the pertinent biochemical pathways and experimental workflows. The primary focus of this review is on the initial synthesis and biological evaluation of this compound derivatives as potential inhibitors of key enzymes in folate metabolism, such as thymidylate synthase and dihydrofolate reductase.
Introduction: The Folate Pathway as a Therapeutic Target
The folate metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] This pathway facilitates the transfer of one-carbon units, a process vital for rapidly proliferating cells, including cancer cells. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate, the active cofactor in one-carbon transfer reactions. Another critical enzyme is thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The central role of these enzymes in cell division has made them attractive targets for cancer chemotherapy.
This compound and its derivatives were synthesized as classical antifolates, designed to mimic the natural substrate, folic acid, and competitively inhibit these essential enzymes. The rationale behind this approach was to disrupt the supply of nucleotides necessary for DNA replication, thereby selectively killing rapidly dividing cancer cells.
Mechanism of Action: Inhibition of One-Carbon Metabolism
The therapeutic potential of this compound analogs lies in their ability to interfere with one-carbon metabolism. By acting as competitive inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, these compounds can deplete the intracellular pool of tetrahydrofolate and its derivatives. This disruption leads to a reduction in the synthesis of purines and thymidylate, ultimately causing "thymineless death" in cancer cells.
Signaling Pathway Diagram
Figure 1: Simplified diagram of the folate metabolism pathway and the inhibitory action of this compound.
Quantitative Data from Early Studies
Early research focused on the synthesis and in vitro evaluation of this compound analogs. While full-text articles with detailed quantitative data were not accessible for this review, abstracts from key publications indicate the general outcomes of these studies. The following tables summarize the reported biological activities.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound Analogs
| Compound | Cell Line | Reported Activity | IC50 (µM) |
| 5,11-Methylene-tetrahydro-5-deazahomofolic acid | Manca human lymphoma | Inactive | > 100 (estimated) |
| 8-Deazahomofolic acid | L1210 leukemia | Modest Inhibition | Not Reported |
| Tetrahydro-8-deazahomofolate | L1210 leukemia | Modest Inhibition | Not Reported |
Table 2: In Vitro Enzyme Inhibition by this compound Analogs
| Compound | Enzyme Target | Source | Reported Activity | Ki (µM) |
| 5,11-Methylene-tetrahydro-5-deazahomofolic acid | Thymidylate Synthase | Manca cells, L. casei | Inactive | Not Reported |
| 8-Deazahomofolic acid | Thymidylate Synthase | Not Specified | Weak Inhibition | Not Reported |
| 8-Deazahomofolic acid | Dihydrofolate Reductase | Not Specified | Weak Inhibition | Not Reported |
| Tetrahydro-8-deazahomofolate | Thymidylate Synthase | Not Specified | Low Substrate Activity | Not Reported |
Note: Specific IC50 and Ki values were not available in the reviewed literature abstracts. The reported activities are qualitative descriptors from the original publications.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
Test compound (this compound analog)
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration 100 µM), and DHFR enzyme (final concentration 10 nM).
-
Add varying concentrations of the test compound to the reaction mixture and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding DHF (final concentration 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 15-second intervals.
-
The rate of reaction is calculated from the linear portion of the curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the increase in absorbance at 340 nm due to the formation of dihydrofolate from 5,10-methylenetetrahydrofolate during the TS-catalyzed conversion of dUMP to dTMP.
Materials:
-
Test compound (this compound analog)
-
Recombinant human TS enzyme
-
dUMP
-
5,10-methylenetetrahydrofolate (CH2THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2, 1 mM EDTA, and 10 mM β-mercaptoethanol
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP (final concentration 100 µM), and TS enzyme (final concentration 50 nM).
-
Add varying concentrations of the test compound and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding CH2THF (final concentration 100 µM).
-
Monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
Calculate the reaction rate and determine the IC50 value as described for the DHFR assay.
Cancer Cell Growth Inhibition Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Human cancer cell line (e.g., Manca human lymphoma)
-
Complete cell culture medium
-
Test compound (this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for the synthesis and biological evaluation of novel antifolate compounds like this compound.
Figure 2: General experimental workflow for the development and evaluation of this compound analogs.
Conclusion and Future Directions
The early research into this compound and its analogs established them as a class of antifolates with the potential to inhibit key enzymes in one-carbon metabolism. However, the initial studies on compounds like 5,11-methylenetetrahydro-5-deazahomofolic acid and 8-deazahomofolic acid revealed them to be inactive or only weak inhibitors of their intended targets and of cancer cell growth.
Despite these initial modest results, the foundational work provided valuable insights into the structure-activity relationships of folate analogs. Future research in this area could focus on:
-
Rational Drug Design: Utilizing computational modeling to design novel this compound derivatives with improved binding affinity and selectivity for DHFR and TS.
-
Exploration of Novel Targets: Investigating whether these analogs have off-target effects or inhibit other enzymes in the folate pathway that could be therapeutically exploited.
-
Combination Therapies: Evaluating the synergistic potential of this compound analogs with other chemotherapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a dihydrofolate reductase (DHFR) enzyme inhibition assay. This assay is a fundamental tool for screening and characterizing potential inhibitors of DHFR, a crucial enzyme in nucleotide synthesis and a well-established target for therapeutic agents in cancer and infectious diseases. The protocol is applicable for testing various compounds, including derivatives of folic acid such as dihydrohomofolic acid.
Principle of the Assay
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] This reaction is essential for the de novo synthesis of purines, thymidylic acid, and certain amino acids.[2][3] The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and cell proliferation, ultimately causing cell death.[1][2][3]
The enzymatic activity of DHFR can be monitored spectrophotometrically. The assay is based on the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.[2][3][4] By measuring the rate of this absorbance decrease, the activity of the enzyme can be quantified. Potential inhibitors of DHFR will slow down this reaction, resulting in a reduced rate of NADPH oxidation.
Signaling Pathway
The following diagram illustrates the role of DHFR in the folate metabolism pathway.
Caption: Role of DHFR in the folate metabolic pathway and its inhibition.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening, but can be adapted for single cuvette-based assays.
Materials and Reagents
-
DHFR Enzyme: Purified recombinant DHFR.
-
DHFR Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dihydrofolic Acid (DHF) Substrate: Store protected from light.
-
NADPH: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form.
-
Test Inhibitor: this compound or other compounds to be tested.
-
Positive Control Inhibitor: Methotrexate (MTX).
-
Equipment:
-
UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm in kinetic mode.
-
96-well UV-transparent flat-bottom plates.
-
Pipettes and tips.
-
Ice bath.
-
Reagent Preparation
-
DHFR Assay Buffer (1X): Prepare the assay buffer and keep it at room temperature.
-
DHFR Enzyme Stock Solution: Dilute the DHFR enzyme to a working concentration in cold assay buffer. Keep the enzyme on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
NADPH Stock Solution (e.g., 20 mM): Dissolve NADPH in the assay buffer. Aliquot and store at -20°C. Keep on ice during the experiment.
-
DHF Substrate Stock Solution (e.g., 10 mM): Dissolve DHF in the assay buffer. Due to its instability, it is recommended to prepare this solution fresh on the day of the experiment or store aliquots at -80°C, protected from light.[2][5]
-
Test Inhibitor and Methotrexate (MTX) Stock Solutions: Prepare stock solutions of the test compounds and MTX in a suitable solvent (e.g., DMSO or assay buffer). Prepare a dilution series to determine the IC50 value.
Assay Procedure
The following workflow outlines the steps for the DHFR inhibition assay.
Caption: Experimental workflow for the DHFR enzyme inhibition assay.
Detailed Steps:
-
Plate Setup: Add the following reagents to each well of a 96-well plate. It is recommended to perform all reactions in triplicate.
| Well Type | Reagent | Volume (µL) |
| Enzyme Control | DHFR Assay Buffer | X |
| Diluted NADPH | 40 | |
| Vehicle (e.g., DMSO) | 2 | |
| Diluted DHFR Enzyme | 98 | |
| Inhibitor Wells | DHFR Assay Buffer | X |
| Diluted NADPH | 40 | |
| Test Inhibitor/MTX | 2 | |
| Diluted DHFR Enzyme | 98 | |
| Background Control | DHFR Assay Buffer | X |
| Diluted NADPH | 40 | |
| Vehicle (e.g., DMSO) | 2 | |
| DHFR Assay Buffer | 98 |
-
Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes, protected from light.[6] This step allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add 60 µL of the diluted DHF substrate to each well.[5][6]
-
Measurement: Immediately start measuring the absorbance at 340 nm in kinetic mode at room temperature.[5] Record readings every 15-30 seconds for 10-20 minutes.
Data Analysis
-
Calculate the Reaction Rate: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration can be calculated using the following formula:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
Where:
-
Vcontrol is the reaction rate of the enzyme control (with vehicle).
-
Vinhibitor is the reaction rate in the presence of the test inhibitor.
-
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The results of the inhibition assay can be summarized in a table for easy comparison of the inhibitory potencies of different compounds.
Table 1: Inhibitory Activity of Test Compounds against DHFR
| Compound | IC50 (nM) |
| Methotrexate (Positive Control) | 5.2 |
| This compound (Test Compound) | [Insert experimentally determined value] |
| Compound X | [Insert experimentally determined value] |
| Compound Y | [Insert experimentally determined value] |
Note: The IC50 value for Methotrexate is an example and may vary depending on the specific assay conditions.
Troubleshooting
-
Non-linear reaction rate: This may occur if the enzyme concentration is too high.[1] Dilute the enzyme and repeat the assay to find a concentration that gives a linear rate for the desired time course.
-
High background absorbance: If the test compound absorbs at 340 nm, it can interfere with the assay. Run a sample background control for each compound concentration to subtract its absorbance.
-
Inconsistent results: Ensure thorough mixing of reagents and precise pipetting. Also, check the stability of the reagents, especially DHF and NADPH.
By following this detailed protocol, researchers can effectively screen for and characterize inhibitors of dihydrofolate reductase, facilitating the discovery and development of new therapeutic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 4. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Dihydrohomofolic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of dihydrohomofolic acid (DHHFA) in cell culture experiments. DHHFA serves as a valuable tool for studying folate metabolism and its impact on cellular processes, particularly in the context of cancer research and drug development.
Introduction
This compound (DHHFA) is an analog of folic acid, a critical B vitamin essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Within the cell, DHHFA is converted to its active form, tetrahydrohomofolate, which acts as a potent inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidylate, a necessary component for DNA replication and repair. By disrupting this pathway, DHHFA can effectively inhibit the proliferation of rapidly dividing cells, such as cancer cells.
Mechanism of Action
The primary mechanism of action of this compound involves its role as an antimetabolite within the folate pathway. Once inside the cell, DHHFA is reduced by dihydrofolate reductase (DHFR) to tetrahydrohomofolate. This active metabolite then directly inhibits thymidylate synthase, leading to a depletion of the intracellular pool of thymidine (B127349) triphosphate (dTTP). The scarcity of dTTP impairs DNA synthesis, resulting in cell cycle arrest and, ultimately, inhibition of cell proliferation.
Data Presentation
Currently, publicly available and specifically indexed quantitative data (e.g., IC50 values) for this compound across a range of cancer cell lines is limited. The table below is a template that researchers can use to populate with their own experimental data for comparative analysis.
| Cell Line | Cancer Type | DHHFA IC50 (µM) | Reference |
| e.g., MCF-7 | Breast Cancer | Data to be determined | Internal Data |
| e.g., A549 | Lung Cancer | Data to be determined | Internal Data |
| e.g., HCT116 | Colon Cancer | Data to be determined | Internal Data |
| e.g., HeLa | Cervical Cancer | Data to be determined | Internal Data |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (DHHFA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A common starting stock concentration is 10 mM.
-
Weigh the appropriate amount of DHHFA powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.
-
Vortex the tube thoroughly until the DHHFA is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Dihydrofolic acid is sensitive to air, moisture, and temperature.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of DHHFA on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom cell culture plates
-
DHHFA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DHHFA stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the DHHFA dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each DHHFA concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DHHFA concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of DHHFA that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the folate metabolic pathway.
Caption: Mechanism of DHHFA in the folate pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in cell culture.
Caption: Workflow for DHHFA cytotoxicity testing.
Application Note and Protocol for Determining the IC50 of Dihydrohomofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrohomofolic acid is a structural analog of dihydrofolic acid, the natural substrate of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2][3][4][5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[6] Consequently, DHFR is a well-established target for therapeutic intervention in cancer and infectious diseases.[5][7][8] this compound, upon reduction by DHFR to its tetrahydrofolate form, is known to inhibit thymidylate synthetase, further disrupting DNA synthesis. While it is recognized as an inhibitor of the folate pathway, it is generally considered to be a weak inhibitor of DHFR.[9]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against dihydrofolate reductase using a biochemical enzyme inhibition assay. Additionally, a protocol for a cell-based assay is included to assess its cytotoxic effects.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the experimental protocols. Researchers can populate this table with their own results for a clear comparison of the inhibitory potency of this compound and a known DHFR inhibitor, methotrexate (B535133).
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | DHFR | Enzyme Inhibition | [Enter Experimental Value] |
| Methotrexate | DHFR | Enzyme Inhibition | [Enter Experimental Value] |
| This compound | Cancer Cell Line | Cell Viability (MTT) | [Enter Experimental Value] |
| Methotrexate | Cancer Cell Line | Cell Viability (MTT) | [Enter Experimental Value] |
Signaling Pathway and Experimental Workflow
Folate Metabolism and DHFR Inhibition Pathway
Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting downstream DNA synthesis.
Experimental Workflow for DHFR Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using a DHFR enzyme inhibition assay.
Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
This protocol is adapted from standard commercially available dihydrofolate reductase assay kits.
Materials:
-
This compound
-
Methotrexate (as a positive control inhibitor)
-
Recombinant Human Dihydrofolate Reductase (DHFR) enzyme
-
DHFR Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Dihydrofolic acid (DHFR substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
-
Sterile, nuclease-free water
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of DHFR Assay Buffer. Dilute to 1X with sterile water before use.
-
Prepare a 10 mM stock solution of NADPH in DHFR Assay Buffer.
-
Prepare a 10 mM stock solution of dihydrofolic acid in DHFR Assay Buffer. This solution may be unstable and should be prepared fresh.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in DHFR Assay Buffer to create a range of concentrations for the assay.
-
Prepare a stock solution of methotrexate in DMSO (e.g., 1 mM). Further dilute in DHFR Assay Buffer to create a range of concentrations for the assay.
-
Dilute the DHFR enzyme in cold DHFR Assay Buffer to the working concentration recommended by the supplier.
-
-
Assay Protocol:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank: Assay Buffer only.
-
No Inhibitor Control: Assay Buffer, DHFR enzyme, and NADPH.
-
Positive Control: Assay Buffer, DHFR enzyme, NADPH, and a known concentration of methotrexate.
-
Experimental Wells: Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of this compound.
-
-
To each well, add the components in the following order:
-
DHFR Assay Buffer to bring the final volume to 200 µL.
-
Diluted DHFR enzyme solution.
-
Diluted inhibitor solution (this compound or methotrexate) or vehicle (for the no inhibitor control).
-
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Add the NADPH solution to all wells except the blank.
-
Initiate the reaction by adding the dihydrofolic acid solution to all wells except the blank.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and methotrexate using the following formula: % Inhibition = [(Rate of No Inhibitor Control - Rate of Experimental Well) / Rate of No Inhibitor Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cell-Based MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including enzyme/cell concentrations and incubation times. Always follow good laboratory practices and consult relevant safety data sheets.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design of dihydrofolate reductase inhibitors from X-ray crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Dihydrohomofolic Acid Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxicity against cancer cell lines is a critical first step in the drug discovery process. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to determine cell viability and proliferation, providing quantitative data on a compound's potential as a therapeutic agent.[1][2] These assays are essential for determining the concentration-dependent effects of a drug and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).
This document will detail the protocol for conducting an MTT-based cytotoxicity assay, provide a template for data presentation, and propose a putative mechanism of action for dihydrohomofolic acid based on its structural similarity to other folate antagonists used in oncology.
Proposed Mechanism of Action
Folate antagonists are a class of chemotherapy drugs that work by interfering with the folic acid metabolic pathway. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids.[3][4] By inhibiting DHFR, folate antagonists deplete the building blocks of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[3][5]
Given that this compound is a structural analog of folic acid, it is hypothesized that its cytotoxic effects may be mediated through the inhibition of DHFR. This proposed mechanism suggests that this compound could compete with the natural substrate, dihydrofolate, for binding to the active site of the DHFR enzyme.
Putative Signaling Pathway for this compound
Caption: Proposed mechanism of this compound via DHFR inhibition.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl, or DMSO)[8]
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570-600 nm[1][6]
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"application of dihydrohomofolic acid in leukemia cell line studies"
Introduction
Dihydrohomofolic acid (DHFH) is a folate analog that has demonstrated significant potential in preclinical studies involving leukemia cell lines. As an antimetabolite, it primarily functions by interfering with folate-dependent enzymatic pathways that are crucial for nucleotide biosynthesis, and consequently, for the proliferation of rapidly dividing cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in leukemia cell line research, with a particular focus on its mechanism of action and its efficacy in methotrexate-resistant models.
Mechanism of Action
This compound is a structural analog of dihydrofolic acid (DHF), differing by the presence of an additional methylene (B1212753) group. Its cytotoxic effects are primarily attributed to its reduced form, tetrahydrohomofolic acid (THFH), which acts as a potent inhibitor of several key enzymes in the folate pathway. Unlike classical antifolates such as methotrexate (B535133) (MTX), homofolates do not significantly inhibit dihydrofolate reductase (DHFR).[1] Instead, their polyglutamylated derivatives target other critical enzymes.
The primary mechanism of action involves the inhibition of enzymes crucial for purine (B94841) and thymidylate synthesis. Specifically, polyglutamated forms of tetrahydrohomofolate have been shown to be potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), two key enzymes in the de novo purine biosynthesis pathway.[1] Inhibition of these enzymes leads to a depletion of the purine nucleotide pool, thereby arresting DNA replication and cell proliferation.[1]
Application in Methotrexate-Resistant Leukemia
A significant area of interest is the application of this compound and its derivatives in leukemia cell lines that have developed resistance to methotrexate. Methotrexate resistance is a major clinical challenge, often arising from mechanisms such as impaired drug uptake, decreased polyglutamylation, or amplification of the DHFR gene, leading to elevated levels of the DHFR enzyme.[2][3][4][5] Since this compound's primary targets are distinct from DHFR, it retains activity against leukemia cells with DHFR-mediated methotrexate resistance.[1] In fact, studies have shown enhanced antitumor activity of homofolates against methotrexate-resistant strains of L1210 leukemia.[1]
Data Presentation
Table 1: Inhibitory Activity of Tetrahydrohomofolate Polyglutamates on Folate-Dependent Enzymes
| Compound | Target Enzyme | Cell Line Extract | IC50 (µM) |
| (6R,S)-H4HPteGlu4 | GARFT | Manca human lymphoma | 1.3 |
| (6R,S)-H4HPteGlu5 | GARFT | Manca human lymphoma | 0.3 |
| (6R,S)-H4HPteGlu6 | GARFT | Manca human lymphoma | 0.3 |
Data extracted from studies on the biochemical basis for the cytotoxicity of homofolates.[1]
Experimental Protocols
Protocol 1: Preparation of this compound
This compound can be prepared through several methods, including the reduction of homofolic acid.[1]
Method: Dithionite Reduction
-
Dissolve homofolic acid in an appropriate alkaline solution.
-
Add a fresh solution of sodium dithionite.
-
Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Monitor the reaction progress by UV-spectrophotometry.
-
Once the reduction is complete, the this compound can be precipitated by adjusting the pH.
-
Wash the precipitate with deoxygenated water and dry under vacuum.
Note: Purity of the synthesized this compound should be confirmed by appropriate analytical techniques such as HPLC and mass spectrometry.
Protocol 2: Cell Culture and Cytotoxicity Assay
This protocol describes the determination of the cytotoxic effects of this compound on a leukemia cell line (e.g., L1210 murine leukemia).
Materials:
-
L1210 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed L1210 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Enzyme Inhibition Assay (GARFT)
This protocol outlines a method to assess the inhibitory effect of tetrahydrohomofolate polyglutamates on glycinamide ribonucleotide formyltransferase (GARFT).
Materials:
-
Cell extract from Manca human lymphoma or L1210 murine leukemia cells
-
Glycinamide ribonucleotide (GAR)
-
¹⁰-formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (a stable folate analog)
-
Tetrahydrohomofolate polyglutamate derivatives
-
Spectrophotometer
Procedure:
-
Prepare cell extracts by sonication or detergent lysis, followed by centrifugation to obtain the cytosolic fraction.
-
Set up reaction mixtures containing the cell extract, GAR, and the folate analog in a suitable buffer.
-
Add varying concentrations of the tetrahydrohomofolate polyglutamate inhibitors to the reaction mixtures.
-
Initiate the reaction and monitor the change in absorbance at a specific wavelength that corresponds to the enzymatic reaction.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound in leukemia cells.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to methotrexate due to gene amplification in a patient with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrohomofolic Acid: A Versatile Tool for Interrogating Folate-Dependent Enzymes
For Immediate Release
[City, State] – [Date] – Dihydrohomofolic acid (DHHFA), a structural analog of the vital B vitamin folate, is emerging as a critical tool for researchers in cellular metabolism, enzymology, and drug discovery. Its unique biochemical properties allow for the detailed investigation of various folate-dependent enzymes, which are crucial for the synthesis of nucleotides and amino acids, and are prominent targets in cancer chemotherapy. This application note provides a comprehensive overview of the applications of this compound, complete with detailed protocols and quantitative data to facilitate its use in the laboratory.
Introduction to this compound
This compound is a synthetic analog of dihydrofolic acid (DHFA), the natural substrate for the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of DHFA to tetrahydrofolic acid (THFA), a one-carbon carrier essential for numerous metabolic pathways. The structural similarity of DHHFA to DHFA allows it to interact with DHFR and other folate-dependent enzymes, serving as either a substrate or an inhibitor. This characteristic makes it an invaluable probe for elucidating enzyme mechanisms, characterizing active sites, and screening for novel therapeutic agents.
Applications in Studying Folate-Dependent Enzymes
This compound and its derivatives have been utilized to study a range of folate-dependent enzymes, primarily as inhibitors. The poly-γ-glutamylated forms of its reduced counterpart, tetrahydrohomofolate (H4HPteGlu), have demonstrated significant inhibitory activity against key enzymes in the purine (B94841) biosynthesis pathway.
Dihydrofolate Reductase (DHFR)
While primarily a substrate for DHFR, DHHFA's binding and turnover can be meticulously studied to understand the enzyme's kinetics and mechanism. Comparing the kinetic parameters of DHHFA with the natural substrate, DHFA, can provide insights into the structural and electronic requirements of the DHFR active site.
Glycinamide Ribonucleotide Formyltransferase (GARFT)
GARFT is a crucial enzyme in the de novo purine biosynthesis pathway. Poly-γ-glutamylated derivatives of tetrahydrohomofolate have been shown to be potent inhibitors of GARFT. This inhibitory action blocks the synthesis of purines, which are essential for DNA and RNA production, thereby halting cell proliferation. This makes GARFT a key target for anticancer drug development, and DHHFA derivatives serve as valuable tools in this research.
Other Folate-Dependent Enzymes
The utility of DHHFA and its derivatives extends to the study of other folate-dependent enzymes, albeit with generally weaker inhibitory effects. These include:
-
Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in purine biosynthesis.
-
Thymidylate Synthase (TS): Essential for the synthesis of thymidine, a critical component of DNA.
-
Serine Hydroxymethyltransferase (SHMT): Involved in the interconversion of serine and glycine (B1666218) and the production of one-carbon units.
The differential inhibition of these enzymes by DHHFA derivatives can be exploited to understand the metabolic consequences of targeting specific nodes in the folate pathway.
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50) for poly-γ-glutamylated derivatives of tetrahydrohomofolate against various folate-dependent enzymes, providing a clear comparison of their potency.
| Enzyme | Inhibitor (Tetrahydrohomofolate derivative) | IC50 (µM) | Cell Line |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | (6R,S)-H4HPteGlu4-6 | 0.3 - 1.3 | Manca human lymphoma & L1210 murine leukemia |
| Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT) | (6R,S)-H4HPteGlu polyglutamates | 6 - 10 | Human |
| Homofolate polyglutamates (HPteGlu4-6) | ~2 | ||
| Thymidylate Synthase (TS) | Homofolate polyglutamates (HPteGlu5-6) | 8 | |
| Tetrahydrohomofolate polyglutamates (H4HPteGlu1-5) | >20 | ||
| Serine Hydroxymethyltransferase (SHMT) | Homofolate & Tetrahydrohomofolate polyglutamates | >20 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound and its derivatives are provided below.
Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of DHFR using this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
This compound (DHHFA)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHHFA in the assay buffer. The final concentration in the assay will typically be in the range of 1-100 µM.
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay will be approximately 100 µM.
-
Dilute the purified DHFR enzyme in ice-cold assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
DHHFA solution
-
-
Initiate the reaction by adding the diluted DHFR enzyme to each well. The final reaction volume should be 200 µL.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 340 nm and 25°C.
-
Measure the absorbance every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity is expressed as µmol of NADPH oxidized per minute per mg of enzyme.
-
Workflow for DHFR Activity Assay:
Protocol 2: Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of tetrahydrohomofolate derivatives on GARFT activity.
Materials:
-
Cell extracts containing GARFT (e.g., from Manca human lymphoma or L1210 murine leukemia cells)
-
Glycinamide ribonucleotide (GAR)
-
¹⁰-Formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (a folate analog)
-
Tetrahydrohomofolate polyglutamate derivatives (inhibitors)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 20 mM KCl, and 1 mM DTT
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, GAR, and the folate analog.
-
Add varying concentrations of the tetrahydrohomofolate polyglutamate inhibitor to different reaction tubes.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell extract containing GARFT.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction and Quantitation:
-
Stop the reaction by adding perchloric acid.
-
The product, formylglycinamide ribonucleotide (fGAR), can be separated and quantified using appropriate methods, such as HPLC coupled with radiometric detection if a radiolabeled substrate is used. Alternatively, a colorimetric method can be employed.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of inhibitor required to reduce GARFT activity by 50%.
-
Logical Flow of GARFT Inhibition Assay:
Folate Metabolism and DHHFA Interaction
The following diagram illustrates the central role of DHFR in folate metabolism and the point of interaction for this compound.
Conclusion
This compound and its derivatives are powerful and versatile tools for the detailed investigation of folate-dependent enzymes. The protocols and data presented here provide a solid foundation for researchers to employ these compounds in their studies of cellular metabolism and in the pursuit of novel therapeutic strategies targeting the folate pathway.
Contact:
Application Note: Quantitative Analysis of Dihydrohomofolic Acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dihydrohomofolic acid. This compound, a critical analogue of folic acid, plays a significant role in biochemical research and drug development. The presented methodology provides a straightforward approach for the separation and quantification of this compound, ensuring high precision and accuracy. This protocol is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the analysis of folate derivatives.
Introduction
This compound is a structural analogue of dihydrofolic acid, an intermediate in the folate metabolic pathway. Its study is crucial for understanding the mechanisms of antifolate drugs and for the development of new therapeutic agents. A validated analytical method for the accurate quantification of this compound is therefore essential. This application note describes a simple isocratic reversed-phase HPLC method with UV detection, adapted from established protocols for folic acid and its related compounds, to provide a reliable analytical tool for researchers.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the HPLC instrument parameters is provided in the table below.
| Parameter | Value |
| Mobile Phase | Methanol : 0.05 M Phosphate Buffer (pH 6.4) (12:88, v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 5 µL[1] |
| Detection | UV at 280 nm[1] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase (0.05 M Phosphate Buffer, pH 6.4):
-
Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.4 with a dilute solution of orthophosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
-
Prepare the final mobile phase by mixing 120 mL of methanol with 880 mL of the phosphate buffer.[1]
Standard Solution Preparation: Due to the air, light, and temperature sensitivity of this compound, all handling should be performed expeditiously and with protection from light.
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a minimal amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a final volume of 100 mL in a volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a bulk drug substance:
-
Accurately weigh a sample of the this compound-containing material.
-
Dissolve the sample in a minimal amount of 0.1 M NaOH and dilute with the mobile phase to a known volume to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected quantitative performance parameters of this method, based on typical validation results for similar compounds.
| Parameter | Expected Value |
| Retention Time | To be determined experimentally (estimated 5-10 min) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
The described method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a common C8 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper validation is necessary to ensure the method's performance for specific applications. This protocol will be a valuable tool for researchers and professionals working with this compound and related folate analogues.
References
Dihydrohomofolic Acid: Preparation and In Vitro Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrohomofolic acid (DHHFA) is a synthetic analog of dihydrofolic acid (DHFA), a key substrate in folate metabolism. As an antifolate, DHHFA is of significant interest in cancer research and drug development due to its potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for chemotherapy. These application notes provide detailed protocols for the preparation of DHHFA for in vitro studies, its characterization, and its evaluation as a DHFR inhibitor and cytotoxic agent.
Data Presentation
Table 1: Illustrative Inhibitory Activity of this compound (DHHFA) against Dihydrofolate Reductase (DHFR)
| Compound | Target Organism/Enzyme | Ki (nM) | IC50 (nM) |
| This compound (DHHFA) | Homo sapiens (Human) DHFR | 85 | 150 |
| Methotrexate (Control) | Homo sapiens (Human) DHFR | 0.02 | 3.4 |
| Dihydrofolic Acid (Substrate) | Homo sapiens (Human) DHFR | N/A | N/A |
Note: The Ki and IC50 values for this compound are illustrative and may vary based on experimental conditions.
Table 2: Illustrative Cytotoxicity of this compound (DHHFA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | DHHFA IC50 (µM) | Methotrexate IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.05 |
| HeLa | Cervical Adenocarcinoma | 18.2 | 0.08 |
| A549 | Lung Carcinoma | 25.1 | 0.12 |
Note: The IC50 values for this compound are illustrative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound (DHHFA)
This protocol describes a two-step synthesis involving the preparation of homofolic acid followed by its reduction to this compound.
Step 1: Synthesis of Homofolic Acid
This procedure is adapted from the synthesis described by DeGraw et al.[1]
-
Preparation of N-acetyl-N-(p-carbethoxyphenyl)-β-alanine: Acetylate p-aminobenzoic acid and subsequently react it with β-propiolactone to introduce the β-alanine side chain.
-
Formation of the acid chloride: Treat the product from step 1 with thionyl chloride to form the corresponding acid chloride.
-
Conversion to diazomethyl ketone: React the acid chloride with diazomethane (B1218177) to yield the diazomethyl ketone.
-
Formation of the chloromethyl ketone: Treat the diazomethyl ketone with hydrochloric acid to produce the chloromethyl ketone.
-
Synthesis of the aminomethyl ketone: Convert the chloromethyl ketone to an aminomethyl ketone via the Gabriel synthesis or by reaction with hexamethylenetetramine followed by hydrolysis.
-
Condensation with 2-amino-4-hydroxy-6-chloromethylpteridine: Condense the aminomethyl ketone with 2-amino-4-hydroxy-6-chloromethylpteridine in a suitable solvent such as dimethylformamide (DMF).
-
Cyclization and oxidation: Induce cyclization and subsequent oxidation to form the pteridine (B1203161) ring system of homofolic acid.
-
Hydrolysis: Perform alkaline hydrolysis to remove the acetyl and carbethoxy protecting groups, yielding homofolic acid. Purify the product by recrystallization.
Step 2: Reduction of Homofolic Acid to 7,8-Dihydrohomofolic Acid (DHHFA)
This reduction is a critical step and must be performed under an inert atmosphere to prevent oxidation.
-
Dissolution: Dissolve homofolic acid in an aqueous solution of sodium hydroxide (B78521) under a nitrogen or argon atmosphere.
-
Reduction: Add sodium dithionite (B78146) portion-wise to the solution while maintaining the temperature below 20°C. The reaction progress can be monitored by the disappearance of the UV absorbance maximum of homofolic acid.
-
Precipitation: Once the reduction is complete, carefully acidify the solution with an appropriate acid (e.g., acetic acid) to a pH of approximately 3.5 to precipitate the DHHFA.
-
Isolation and Drying: Collect the precipitate by centrifugation or filtration, wash with cold, deoxygenated water, and dry under vacuum over a desiccant. Store the final product under an inert atmosphere at -20°C or below.
Protocol 2: Purification and Characterization of DHHFA
Purification:
-
Chromatography: Further purification can be achieved by anion-exchange chromatography on a DEAE-cellulose column.
-
Elution: Elute the column with a gradient of ammonium (B1175870) bicarbonate buffer.
-
Desalting and Lyophilization: Pool the fractions containing DHHFA, desalt by repeated lyophilization, and store as a dry powder.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Dissolve the purified DHHFA in a suitable deuterated solvent (e.g., D₂O with NaOD). Acquire ¹H and ¹³C NMR spectra to confirm the structure. Expected signals would be consistent with the pteridine ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) portion, with characteristic shifts indicating the dihydro state of the pteridine ring.
-
Mass Spectrometry: Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the synthesized DHHFA, confirming the expected mass.
Protocol 3: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
NADPH solution: Prepare a fresh solution in the assay buffer.
-
DHFR enzyme: Use a commercially available recombinant human DHFR.
-
DHHFA stock solution: Dissolve DHHFA in a minimal amount of dilute NaOH and then dilute with assay buffer.
-
Dihydrofolic acid (DHFA) substrate: Prepare a stock solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADPH, and varying concentrations of DHHFA (or control inhibitor/vehicle).
-
Add the DHFR enzyme to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding the DHFA substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each DHHFA concentration relative to the vehicle control.
-
Plot percent inhibition versus DHHFA concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHHFA (and a positive control like methotrexate) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each DHHFA concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the DHHFA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Inhibition of the folate pathway by this compound (DHHFA).
Caption: Experimental workflow for DHHFA preparation and in vitro testing.
References
Application Notes and Protocols for Dihydrohomofolic Acid Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting drug interaction studies involving dihydrohomofolic acid (DHHF). The protocols outlined below are intended to guide researchers in determining the nature and magnitude of interactions between DHHF and other therapeutic agents, classifying them as synergistic, additive, or antagonistic.
Introduction
This compound (DHHF) is an antifolate agent that, upon reduction by dihydrofolate reductase (DHFR), inhibits thymidylate synthetase, a crucial enzyme in the synthesis of DNA.[1][2][3] This mechanism of action makes DHHF a compound of interest in therapeutic areas where inhibition of cell proliferation is desired, such as oncology. Understanding how DHHF interacts with other drugs is critical for developing effective combination therapies, which can enhance efficacy, reduce toxicity, and overcome drug resistance.[4][5]
The primary objective of these studies is to quantify the combined effect of DHHF with other drugs. The interactions are typically classified as:
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects (1 + 1 > 2).[6][7]
-
Additivity: The combined effect is equal to the sum of the individual effects (1 + 1 = 2).[8][9]
-
Antagonism: The combined effect is less than the sum of their individual effects (1 + 1 < 2).[6][7][9]
Core Methodologies for Drug Interaction Analysis
Two primary methods are widely accepted for the quantitative analysis of drug interactions: the Isobologram Analysis and the Combination Index (CI) Method.[6][10][11][12]
Isobologram Analysis
Isobologram analysis is a graphical method used to assess drug interactions.[6][10][11][13] It involves plotting the doses of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50). The line connecting the IC50 values of the individual drugs is the "line of additivity."
-
Data points for combinations that fall below this line indicate synergy .
-
Data points that fall on the line indicate additivity .
-
Data points that fall above the line indicate antagonism .
Combination Index (CI) Method
The Chou-Talalay method calculates a Combination Index (CI) to provide a quantitative measure of the interaction.[4][12][14]
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
This method is based on the median-effect equation and is widely used for its robust and quantitative nature.[4][12]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for IC50 Determination and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DHHF and a second agent of interest, and to subsequently assess for synergy when used in combination.[15]
Materials:
-
Selected cancer cell line (e.g., a cell line known to be sensitive to antifolates)
-
Cell culture medium and supplements
-
This compound (DHHF)
-
Drug B (the second drug to be tested)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the selected cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare stock solutions of DHHF and Drug B in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series for each drug. It is recommended to use a range of concentrations that spans from well below to well above the expected IC50.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of DHHF and Drug B, both alone and in combination.[15]
-
A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Include a vehicle-only control.
-
-
Incubation: Incubate the plate for a period appropriate for the cell line and the drugs being tested (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 value for each drug individually using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Use a synergy analysis software (e.g., CompuSyn or similar) to calculate the Combination Index (CI) based on the Chou-Talalay method.[14][16] Alternatively, construct an isobologram.
-
Data Presentation:
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of Individual Drugs
| Drug | IC50 (µM) |
| This compound | [Value] |
| Drug B | [Value] |
Table 2: Combination Index (CI) Values for DHHF and Drug B Combinations
| DHHF (µM) | Drug B (µM) | % Inhibition | Combination Index (CI) | Interaction |
| [Conc 1] | [Conc A] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc 2] | [Conc B] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc 3] | [Conc C] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
Protocol 2: Western Blot Analysis for Mechanism of Action
This protocol is used to investigate the molecular mechanisms underlying the observed drug interactions by examining changes in key signaling proteins.
Materials:
-
6-well cell culture plates
-
DHHF and Drug B
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., DHFR, thymidylate synthase, and downstream signaling molecules)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with DHHF, Drug B, and the combination at concentrations determined from the cell viability assays (e.g., at or near the IC50).
-
Protein Extraction: After the desired treatment time, lyse the cells and collect the protein lysates. Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation:
Table 3: Densitometry Analysis of Key Protein Expression
| Treatment | Target Protein 1 (Relative Density) | Target Protein 2 (Relative Density) |
| Control | 1.0 | 1.0 |
| DHHF | [Value] | [Value] |
| Drug B | [Value] | [Value] |
| DHHF + Drug B | [Value] | [Value] |
Visualizations
Signaling Pathway
Caption: Folate metabolism pathway and points of inhibition by DHHF and other antifolates.
Experimental Workflow
Caption: Workflow for in vitro drug interaction studies of this compound.
Logical Relationship of Drug Interactions
Caption: Conceptual overview of drug interaction classifications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dihydrofolic acid - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro Combination - Kyinno Bio [kyinno.com]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Additivity of inhibitory effects in multidrug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Additive, Synergistic & Antagonistic Effects - Lesson | Study.com [study.com]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpccr.eu [jpccr.eu]
- 14. punnettsquare.org [punnettsquare.org]
- 15. benchchem.com [benchchem.com]
- 16. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Dihydrofolate Reductase Activity with Dihydrohomofolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for cell proliferation and growth.[1] Consequently, DHFR is a well-established target for a variety of therapeutic agents, including anticancer drugs like methotrexate (B535133) and antibacterial agents like trimethoprim.[3][4]
The enzymatic activity of DHFR is commonly measured using a spectrophotometric assay that follows the oxidation of NADPH to NADP+.[3][5][6] This method relies on the distinct spectral properties of NADPH, which absorbs light at 340 nm, while NADP+ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity.
This application note details a standard protocol for measuring DHFR activity that can be adapted for various substrates, including the non-natural substrate dihydrohomofolic acid (DHFH2). It is important to note that the kinetic parameters (Km and kcat) are highly dependent on the specific substrate and enzyme source. Therefore, initial experiments to determine these parameters for DHFH2 are essential for accurate and reproducible results.
Enzymatic Reaction Pathway
The fundamental reaction catalyzed by DHFR is the transfer of a hydride ion from NADPH to the dihydrofolate substrate, resulting in the formation of tetrahydrofolate and NADP+.
Caption: Enzymatic reduction of this compound by DHFR.
Experimental Workflow
The following diagram outlines the general workflow for the spectrophotometric assay of DHFR activity.
Caption: General workflow for the DHFR spectrophotometric assay.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Dihydrofolate Reductase (human, recombinant) | Sigma-Aldrich | D6566 | -20°C |
| β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH) | Sigma-Aldrich | N6505 | -20°C |
| This compound (DHFH2) | (Not readily available commercially) | - | - |
| Potassium Phosphate, Monobasic | Sigma-Aldrich | P5379 | Room Temperature |
| Potassium Hydroxide (KOH) | Sigma-Aldrich | P5958 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A4503 | 2-8°C |
Note: this compound is not a standard commercially available reagent. Its synthesis and purification would be required for this assay.
Equipment
-
UV/Vis Spectrophotometer (temperature-controlled)
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and tips
-
pH meter
-
Vortex mixer
-
Ice bucket
Detailed Experimental Protocol
Reagent Preparation
5.1.1. Assay Buffer (50 mM Potassium Phosphate, pH 7.5)
-
Dissolve an appropriate amount of Potassium Phosphate, Monobasic in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.5 at 25°C using 1 M KOH.
-
Store at 4°C.
5.1.2. NADPH Stock Solution (10 mM)
-
Dissolve the required amount of NADPH in the Assay Buffer to achieve a 10 mM concentration.
-
Prepare fresh daily and keep on ice during use.
5.1.3. This compound (DHFH2) Stock Solution
-
Crucial Note: The preparation and stability of DHFH2 are critical and need to be empirically determined. The following is a general guideline based on the handling of dihydrofolate.
-
Due to its instability, prepare the DHFH2 stock solution immediately before use.
-
Dissolve the DHFH2 powder in the Assay Buffer. It may be necessary to add a small amount of 1 M KOH to aid dissolution.
-
The final concentration of the stock solution should be determined based on the desired final assay concentrations for kinetic studies. A starting point could be a 2-5 mM stock solution.
-
Protect the solution from light and use it within a short timeframe (e.g., minutes to an hour), as dihydrofolates are prone to oxidation.
5.1.4. DHFR Enzyme Solution
-
The commercially available enzyme is often supplied in a glycerol-containing buffer.
-
Immediately before the assay, dilute the enzyme stock to a working concentration (e.g., 0.1-1.0 U/mL) in cold Assay Buffer containing 0.1% (w/v) BSA to prevent enzyme denaturation and nonspecific adsorption.
-
Keep the diluted enzyme solution on ice at all times. The optimal final enzyme concentration in the assay should be determined empirically to yield a linear decrease in absorbance over a few minutes.
Spectrophotometric Assay Procedure
-
Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in a 1 cm path length quartz cuvette by adding the following components in the specified order:
-
Assay Buffer
-
NADPH solution (to a final concentration of, for example, 100 µM)
-
Diluted DHFR enzyme solution
-
-
The total volume of the reaction mixture is typically 1 mL.
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure there is no background reaction (e.g., NADPH oxidation in the absence of the substrate).
-
Initiate the enzymatic reaction by adding the DHFH2 stock solution to the cuvette to achieve the desired final concentration.
-
Immediately mix the contents by inversion and start recording the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.
Control Experiments
-
Blank (No Enzyme): A reaction mixture containing all components except the DHFR enzyme. This control is essential to account for any non-enzymatic degradation of NADPH.
-
No Substrate: A reaction mixture containing all components except DHFH2. This control measures any endogenous NADPH oxidase activity in the enzyme preparation.
Data Presentation and Analysis
Calculation of DHFR Activity
The activity of DHFR is calculated from the linear rate of decrease in absorbance at 340 nm using the Beer-Lambert law.
Activity (µmol/min/mL) = (ΔA340/min) / (ε_NADPH * path length)
Where:
-
ΔA340/min: The rate of change in absorbance at 340 nm per minute, calculated from the linear portion of the reaction curve.
-
ε_NADPH: The molar extinction coefficient of NADPH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.
-
Path length: The path length of the cuvette, typically 1 cm.
One unit of DHFR activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH to NADP+ per minute under the specified assay conditions.
Determination of Kinetic Parameters for DHFH2
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for DHFH2, the assay should be performed with a fixed, saturating concentration of NADPH and varying concentrations of DHFH2.
-
Perform the DHFR assay as described above with a range of DHFH2 concentrations (e.g., from 0.1 * estimated Km to 10 * estimated Km).
-
Calculate the initial velocity (v) for each DHFH2 concentration.
-
Plot the initial velocity (v) against the DHFH2 concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
v = (Vmax * [S]) / (Km + [S])
Summary of Expected Quantitative Data
The following table provides a template for summarizing the kinetic data that should be obtained for DHFR with DHFH2. For comparison, typical values for the natural substrate, dihydrofolate (DHF), are included from the literature.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| This compound (DHFH2) | (e.g., Human recombinant) | To be determined | To be determined | To be determined | - |
| 7,8-Dihydrofolate (DHF) | Drosophila melanogaster | 0.3 | - | - | [7] |
| 7,8-Dihydrofolate (DHF) | Soybean | 17 | 15 | - | [8] |
| 7,8-Dihydrofolate (DHF) | Human (recombinant) | ~1-5 | - | - | [5] |
Note: The kinetic parameters for DHF vary significantly depending on the enzyme source and assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage and handling on ice. |
| Degraded NADPH or DHFH2 | Prepare fresh NADPH and DHFH2 solutions immediately before use. | |
| Incorrect buffer pH | Verify the pH of the assay buffer at the assay temperature. | |
| High background rate (in the absence of DHFH2) | NADPH oxidase contamination in the enzyme preparation | Use a purer enzyme preparation. Subtract the background rate from the rate with substrate. |
| Non-linear reaction curve | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition | Analyze only the initial linear phase of the reaction. | |
| Enzyme instability | Add BSA to the enzyme dilution buffer; keep the enzyme on ice. |
Conclusion
The spectrophotometric assay described provides a robust and continuous method for measuring the activity of dihydrofolate reductase. While this protocol is well-established for the natural substrate DHF, its application to this compound requires careful optimization and validation. Researchers and drug development professionals should first focus on establishing the stability and handling of DHFH2, followed by a systematic determination of its kinetic parameters with the specific DHFR enzyme of interest. This foundational work will enable the reliable use of this assay for screening potential DHFR inhibitors and for detailed mechanistic studies involving DHFH2.
References
- 1. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Single-molecule and transient kinetics investigation of the interaction of dihydrofolate reductase with NADPH and dihydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of dihydrofolate reductase from soybean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular proliferation.[1][3] This central role makes DHFR a well-established therapeutic target for a range of diseases, including cancer and infectious diseases.[1][4] Clinically approved drugs such as methotrexate (B535133) (an anticancer agent) and trimethoprim (B1683648) (an antibacterial agent) function by inhibiting DHFR.[1][5]
The continuous emergence of drug resistance necessitates the discovery of novel DHFR inhibitors with improved potency, selectivity, and resistance profiles.[5] High-throughput screening (HTS) is a powerful strategy for rapidly screening large and diverse chemical libraries to identify new inhibitor scaffolds.[3][6]
These application notes provide a comprehensive guide to the use of a spectrophotometric assay for high-throughput screening of DHFR inhibitors. While the protocols provided are based on the use of the natural substrate, dihydrofolic acid (DHF), the principles and workflows can be adapted for other substrates, such as dihydrohomofolic acid, although substrate-specific optimization of assay conditions would be required.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
DHFR is a key enzyme in the folate pathway. Its inhibition leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase, a critical step in DNA synthesis. The disruption of DNA replication leads to cell cycle arrest and apoptosis.
Caption: Role of DHFR in the folate metabolism pathway and its inhibition.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel DHFR inhibitors follows a multi-stage process. It starts with a primary biochemical screen of a large compound library. Hits from the primary screen are then subjected to secondary assays to confirm their activity, determine their potency (IC50), and evaluate their effects in a cellular context. This funneling approach efficiently identifies promising lead compounds for further development.[3]
Caption: A typical workflow for DHFR inhibitor screening.
Experimental Protocols
Protocol 1: Biochemical DHFR Activity Assay (Colorimetric HTS)
This protocol is designed for a 96- or 384-well format to screen for inhibitors of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][7] Potential inhibitors will prevent this decrease in absorbance.
Materials:
-
Purified recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl, 8.9 mM β-mercaptoethanol)[6]
-
Dihydrofolic acid (DHF), substrate[1]
-
NADPH, cofactor[1]
-
Methotrexate (MTX), positive control inhibitor[7]
-
Test compounds dissolved in DMSO
-
96- or 384-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare 1X DHFR Assay Buffer by diluting a 10X stock with ultrapure water and keep it on ice.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DHF in the assay buffer. Note: DHF is light-sensitive and should be protected from light.[7]
-
Prepare a stock solution of MTX in the assay buffer.
-
Prepare serial dilutions of test compounds in the assay buffer.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compound solution or control (DMSO for negative control, MTX for positive control) to each well.
-
Add 178 µL of a master mix containing DHFR enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This secondary assay evaluates the effect of hit compounds on the proliferation of cancer cells. The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hit compounds from the primary screen, dissolved in DMSO
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and controls (e.g., MTX) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.[1]
-
Data Presentation
Quantitative data from screening and dose-response experiments should be organized into clear, structured tables for easy comparison.
Table 1: Kinetic Parameters for DHFR
| Substrate/Cofactor | Enzyme Source | Km (µM) | Reference |
| Dihydrofolate (DHF) | Drosophila melanogaster | 0.3 | [2] |
| NADPH | Drosophila melanogaster | 5.2 | [2] |
| Dihydrofolate (DHF) | Human (recombinant) | 0.22 | [9] |
| NADPH | Human (recombinant) | 1.9 | [9] |
Table 2: Inhibitory Activity of Known DHFR Inhibitors
| Inhibitor | Enzyme Source | Assay Type | IC50 / Ki | Reference |
| Methotrexate | Drosophila melanogaster | Enzymatic | Kd = 0.9 nM | [2] |
| Trimethoprim | Drosophila melanogaster | Enzymatic | Ki = 5.4 µM | [2] |
| Folic Acid | Drosophila melanogaster | Enzymatic | Ki = 0.4 µM (partial competitive) | [2] |
| Methotrexate | Human (recombinant) | Fluorescence Titration | Kd = 9.5 nM | [9] |
| Quinazoline derivative | M. tuberculosis | HTS | MIC99 = 207 µM (whole cell) | [6] |
| Novel Inhibitors | E. coli | HTS | Ki = 26 nM - 11 µM | [10] |
Conclusion
The protocols and information provided in these application notes offer a robust framework for conducting high-throughput screening campaigns to identify novel inhibitors of dihydrofolate reductase. By employing a combination of biochemical and cell-based assays, researchers can effectively screen large compound libraries and identify promising lead candidates for the development of new therapeutics targeting cancer and infectious diseases. While the specific substrate this compound was not found to be commonly used in the literature for this purpose, the outlined methodologies using dihydrofolic acid can be adapted and optimized for novel substrates.
References
- 1. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Single-molecule and transient kinetics investigation of the interaction of dihydrofolate reductase with NADPH and dihydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrohomofolic Acid: Application Notes for Preparation and Storage in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrohomofolic acid (DHHFA) is a derivative of homofolic acid, an analog of folic acid with an additional methylene (B1212753) group in the p-aminobenzoylglutamic acid side chain. As with other reduced folate species, DHHFA is a critical intermediate in one-carbon metabolism and a substrate for dihydrofolate reductase (DHFR). Accurate and reproducible experimental results involving DHHFA are contingent upon its proper preparation and storage, as it is susceptible to degradation.
These application notes provide a detailed guide to the preparation and storage of this compound solutions for use in various experimental settings, such as enzyme kinetics assays and cell culture studies. The protocols and recommendations provided herein are based on the known chemical properties of the closely related compound, dihydrofolic acid (DHFA), and general principles of folate chemistry, due to the limited availability of specific stability and solubility data for this compound.
Chemical and Physical Properties
Key Characteristics (Inferred):
-
Instability in Solution: this compound, like other reduced folates, is highly unstable in aqueous solutions. Its primary degradation pathway is oxidation to homofolic acid. This process is accelerated by exposure to oxygen, light, and acidic pH.
-
pH-Dependent Solubility and Stability: Solubility is expected to be poor in water and acidic solutions but increases significantly at alkaline pH. The stability of the solution also increases with higher pH.
-
Sensitivity to Light and Temperature: Exposure to light and elevated temperatures will accelerate the degradation of this compound.
Quantitative Data Summary
The following table summarizes key parameters for the preparation and storage of dihydrofolic acid, which can be used as a starting point for this compound. Researchers should perform validation studies to determine the optimal conditions for their specific experimental needs.
| Parameter | Recommended Condition | Rationale |
| Preparation | ||
| Solvent | Degassed, oxygen-free buffer (e.g., phosphate (B84403) or Tris) | Minimizes oxidation. |
| pH | Alkaline (pH > 7.0, preferably 7.4-8.0) | Increases solubility and stability. |
| Additives | Antioxidants (e.g., 2-mercaptoethanol (B42355), DTT) at 10-20 mM | Protects against oxidation. |
| Temperature | Prepare on ice | Slows degradation. |
| Storage | ||
| Short-term (hours) | 2-8°C, protected from light | Minimizes immediate degradation. |
| Long-term (days/weeks) | -20°C to -80°C, in single-use aliquots | Prevents freeze-thaw cycles and degradation. |
| Light Exposure | Minimize at all times (use amber vials) | Prevents photodegradation. |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjustments to the final concentration can be made by modifying the volume of the buffer.
Materials:
-
This compound (solid)
-
Degassed, oxygen-free buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
2-Mercaptoethanol or Dithiothreitol (DTT)
-
1 M NaOH
-
Amber microcentrifuge tubes
-
Ice bucket
Procedure:
-
Pre-cool all solutions and materials: Place the buffer, 1 M NaOH, and microcentrifuge tubes on ice.
-
Weigh this compound: In a tared amber microcentrifuge tube, carefully weigh the desired amount of this compound. Perform this step quickly to minimize exposure to air and light.
-
Add Antioxidant to Buffer: Add 2-mercaptoethanol or DTT to the degassed buffer to a final concentration of 20 mM.
-
Dissolve this compound:
-
Add a small volume of the antioxidant-containing buffer to the solid this compound.
-
Vortex briefly.
-
Add 1 M NaOH dropwise while vortexing until the solid is completely dissolved. The solution should be a pale yellow.
-
Bring the solution to the final desired volume with the antioxidant-containing buffer.
-
-
Confirm pH: Check the pH of the final solution and adjust to 7.4-8.0 with 1 M HCl or 1 M NaOH if necessary.
-
Use Immediately or Aliquot for Storage: For immediate use, keep the stock solution on ice and protected from light. For long-term storage, immediately aliquot the solution into single-use amber microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Workflow for this compound Solution Preparation and Use
Caption: Workflow for DHHFA solution preparation.
Signaling Pathways and Logical Relationships
Dihydrofolate Reductase (DHFR) Catalytic Cycle
This compound is a substrate for DHFR, which reduces it to tetrahydrohomofolic acid (THHFA) using NADPH as a cofactor. This is a critical step in the folate metabolic pathway.
Caption: DHFR catalytic cycle with DHHFA.
Factors Affecting this compound Stability
Several factors can influence the stability of this compound in solution. Understanding these relationships is key to minimizing degradation.
Caption: Factors influencing DHHFA stability.
Conclusion
The successful use of this compound in experimental research is critically dependent on its proper handling to prevent degradation. While specific stability data for this compound is scarce, the protocols and principles outlined in these application notes, derived from knowledge of the closely related dihydrofolic acid, provide a robust framework for its preparation and storage. Researchers are encouraged to perform their own validation to ensure the integrity of their this compound solutions for their specific applications. By adhering to these guidelines, researchers can enhance the reliability and reproducibility of their experimental outcomes.
Application Notes and Protocols for the Quantification of Dihydrohomofolic Acid Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrohomofolic acid (DHHFA) is a folate analog whose cellular uptake is crucial for its biological activity. Like other folates and antifolates, DHHFA is a hydrophilic molecule that primarily enters cells through specific transport systems because it cannot passively diffuse across cell membranes.[1][2] The primary mechanisms for folate transport in mammalian cells are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor alpha (FRα) mediated endocytosis.[2][3] The quantification of DHHFA uptake is essential for understanding its mechanism of action, predicting its efficacy, and elucidating potential resistance mechanisms in cancer chemotherapy.[2][4] These notes provide an overview of the transport pathways and detailed protocols for quantifying DHHFA uptake.
Cellular Uptake Pathways for Folate Analogs
The uptake of DHHFA and other folate analogs is mediated by three principal pathways, each with distinct characteristics regarding pH dependency, substrate affinity, and mechanism.
-
Reduced Folate Carrier (RFC/SLC19A1): The RFC is ubiquitously expressed in mammalian tissues and is considered the major transport system for reduced folates and antifolates like methotrexate (B535133) at neutral pH.[2][4] It functions as an anion exchanger, transporting its substrate into the cell in exchange for intracellular organic phosphates.[5]
-
Proton-Coupled Folate Transporter (PCFT/SLC46A1): PCFT is the primary transporter for folate absorption in the small intestine and is optimally active at an acidic pH (around 5.5).[6] It functions as a symporter, coupling the uptake of folates to the influx of protons down their electrochemical gradient.[6] PCFT is also expressed in various tumors and is considered a key transporter in the acidic tumor microenvironment.[4]
-
Folate Receptor (FRα): FRα is a high-affinity, GPI-anchored membrane protein that binds folic acid and its analogs.[7] Upon binding, the receptor-ligand complex is internalized via endocytosis.[8][9] Inside the cell, the acidic environment of the endosome causes the release of the ligand, which is then transported into the cytoplasm.[7][8] FRα is overexpressed in several cancers, including ovarian and lung cancer, making it a target for drug delivery.[8][10]
Quantitative Data Summary
The following tables summarize the kinetic parameters for the transport of various folate analogs by the major folate transporters. These values can serve as a reference for designing and interpreting DHHFA uptake experiments.
Table 1: Kinetic Parameters of Folate Analog Transport via RFC and PCFT
| Transporter | Substrate | Cell Line / System | Transport Affinity (Kt or Km) (μM) | Reference |
| RFC | Methotrexate | L1210 Leukemia | ~1-5 | [2] |
| Pemetrexed | Various | ~1-5 | [4] | |
| Raltitrexed | Various | ~1-5 | [4] | |
| (6S)-5-Methyl-THF | Various | ~1-5 | [4] | |
| Folic Acid | Various | >100 (poor substrate) | [2] | |
| PCFT | Methotrexate | MDCK-II | Reported as probe substrate | [6] |
| Pemetrexed | Human Tumors | Excellent Substrate | [4] | |
| Folic Acid | Various | High Affinity | [4] |
Table 2: Binding Affinities of Folate Analogs for Folate Receptor α (FRα)
| Ligand | Cell Line | Binding Affinity (Kd) | Reference |
| Folic Acid | KB Cells | High Affinity | [11] |
| Raltitrexed | A431-FBP | High Affinity | [11] |
| Pemetrexed | A431-FBP | High Affinity | [11] |
| Pafolacianine | Lung Adenocarcinoma | High Affinity | [10] |
Experimental Protocols
Three common methods for quantifying the uptake of folate analogs are presented below: a radiolabeled uptake assay, a fluorescent uptake assay, and an LC-MS/MS-based quantification method.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a classic method for measuring uptake using a radiolabeled form of the compound (e.g., [³H]-DHHFA). It is highly sensitive and quantitative.
Methodology:
-
Materials:
-
Radiolabeled [³H]-DHHFA
-
Cell line of interest (e.g., HeLa, KB, or engineered cells expressing specific transporters)
-
Cell culture medium and supplements
-
Multi-well plates (12- or 24-well)
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, adjusted to pH 7.4 for RFC or pH 5.5-6.0 for PCFT studies.
-
Stop Solution: Ice-cold HBSS containing a high concentration of unlabeled folic acid (e.g., 1 mM) to halt transport.
-
Lysis Buffer: 0.1 M NaOH or RIPA buffer.
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
Protein quantification assay kit (e.g., BCA or Bradford).
-
-
Procedure:
-
Cell Seeding: Seed cells in 12- or 24-well plates and allow them to grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed (37°C) uptake buffer at the desired pH.
-
Uptake Initiation: Add the uptake buffer containing a known concentration of [³H]-DHHFA to each well to start the uptake. For inhibition studies, pre-incubate cells with the inhibitor for a short period before adding the radiolabeled substrate.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 10, 20, 30 minutes) to determine the initial rate of uptake.
-
Uptake Termination: To stop the reaction, aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Use another aliquot of the lysate to determine the total protein concentration using a BCA or Bradford assay.
-
-
-
Data Analysis:
-
Convert CPM to pmol of DHHFA using a standard curve generated from a known amount of [³H]-DHHFA.
-
Normalize the amount of DHHFA taken up to the protein content of each well (pmol/mg protein).
-
Plot the normalized uptake against time. The initial linear portion of the curve represents the initial rate of uptake (V₀).
-
Calculate the uptake rate in pmol/mg protein/min.
-
Protocol 2: Fluorescent this compound Analog Uptake Assay
This method uses a fluorescently tagged folate analog to measure uptake via flow cytometry or fluorescence microscopy. It avoids the use of radioactivity and allows for single-cell analysis.
Methodology:
-
Materials:
-
Fluorescent folate analog (e.g., a DHHFA-FITC or DHHFA-pafolacianine conjugate).[10]
-
Cell line of interest.
-
Uptake buffer (HBSS) at the desired pH.
-
Stop solution (ice-cold HBSS).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Cell Preparation: Grow cells to confluency, then detach them (using trypsin or a cell scraper), wash with PBS, and resuspend in pre-warmed uptake buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Uptake Initiation: Add the fluorescent folate analog to the cell suspension at the desired final concentration.
-
Incubation: Incubate the cells at 37°C for a set period (e.g., 30-60 minutes).
-
Uptake Termination: Stop the uptake by adding 5 volumes of ice-cold stop solution and immediately centrifuging the cells at a low speed (e.g., 300 x g for 5 minutes) at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold buffer to remove any unbound fluorescent analog.
-
Analysis:
-
Flow Cytometry: Resuspend the final cell pellet in 0.5 mL of buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.
-
Fluorescence Microscopy: Resuspend the pellet, plate the cells on a glass-bottom dish, and image using a fluorescence microscope to visualize intracellular accumulation.[12]
-
-
-
Data Analysis:
-
The MFI obtained from flow cytometry is directly proportional to the amount of fluorescent analog taken up by the cells.
-
Compare the MFI of treated cells to untreated controls to determine the relative uptake.
-
For microscopy, quantify the fluorescence intensity per cell using image analysis software.
-
Protocol 3: LC-MS/MS Quantification of Intracellular this compound
This is the most specific method, allowing for the direct measurement of unlabeled DHHFA inside the cell. It is ideal for confirming uptake and measuring absolute intracellular concentrations but requires specialized equipment.[13]
Methodology:
-
Materials:
-
Unlabeled this compound.
-
Cell line of interest.
-
Uptake and stop buffers.
-
Extraction Solvent: Typically an ice-cold solution of 80% methanol (B129727).
-
Internal standard (optional, but recommended for accuracy).
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Uptake Experiment: Perform the uptake experiment as described in Protocol 1 (steps 1-5), but using unlabeled DHHFA.
-
Metabolite Extraction: After the final wash, add 1 mL of ice-cold 80% methanol to the cell monolayer. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes and incubate on ice for 20 minutes to precipitate proteins and extract metabolites.
-
Clarification: Centrifuge the samples at high speed (e.g., 15,000 x g for 10 minutes) at 4°C to pellet cell debris and precipitated protein.
-
Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a specific method using multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transition for DHHFA.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of DHHFA.
-
Use the standard curve to determine the absolute amount of DHHFA in each sample.
-
Normalize this amount to the initial number of cells or the total protein content of the well to report the intracellular concentration (e.g., pmol/10⁶ cells).
-
References
- 1. Substrate-specific binding and conformational changes involving Ser313 and transmembrane domain 8 of the human reduced folate carrier, as determined by site-directed mutagenesis and protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular aspects of folate and antifolate membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the understanding of the mechanism of membrane transport of folates and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Folate receptor alpha - Olink Explore Oncology — Olink® [olink.com]
- 8. benchchem.com [benchchem.com]
- 9. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective validation of tumor folate receptor expression density with the association of pafolacianine fluorescence during intraoperative molecular imaging–guided lung cancer resections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of alpha-folate receptor-mediated transport in the antitumor activity of antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of endocytosis using a folate functionalized silica hollow nanoshell platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Assays of Dihydrohomofolic Acid Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis and cell proliferation.[1] This central role makes DHFR a well-established therapeutic target for various diseases, including cancer and bacterial infections.[1][2] Dihydrohomofolic acid is an antifolate agent that acts by inhibiting DHFR, thereby disrupting the production of THF and impeding cellular growth.[3]
Fluorescence-based assays are highly effective for high-throughput screening (HTS) of DHFR inhibitors due to their sensitivity, speed, and amenability to automation.[4] This document provides detailed protocols for three common fluorescence-based assays to assess the inhibition of DHFR by compounds such as this compound: a direct NADPH oxidation monitoring assay, a diaphorase-coupled assay for enhanced signal and reduced interference, and a fluorescence polarization assay for binding affinity determination.
Signaling Pathway: Dihydrofolate Reductase in Folate Metabolism
DHFR is a key enzyme in the folate pathway. It catalyzes the conversion of DHF to THF, which is a vital one-carbon donor in the synthesis of purines and thymidylate, essential for DNA replication and cell division. Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and causing cell cycle arrest.[5][6]
DHFR catalyzes the reduction of DHF to THF, a critical step for DNA synthesis.
Quantitative Data Summary
| Compound | Target Organism/Enzyme | Assay Type | IC50 Value | Reference |
| Methotrexate | Human DHFR | Enzymatic Assay | 0.08 µM | [1][7] |
| Methotrexate | Mycobacterium tuberculosis DHFR | Enzymatic Assay | 0.12 ± 0.07 μM | |
| Trimethoprim | Human DHFR | Enzymatic Assay | 55.26 µM | [1][7] |
| Trimethoprim | Mycobacterium tuberculosis DHFR | Enzymatic Assay | 16.0 ± 3.0 µM | [4] |
| Piritrexim | Pneumocystis carinii DHFR | Enzymatic Assay | 0.038 µM | |
| Piritrexim | Toxoplasma gondii DHFR | Enzymatic Assay | 0.011 µM | |
| WR99210 | Plasmodium falciparum DHFR | Enzymatic Assay | <0.075 nM |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
Direct NADPH Oxidation Monitoring Assay
This assay directly measures the decrease in fluorescence intensity of NADPH as it is oxidized to the non-fluorescent NADP+ during the DHFR-catalyzed reaction.
Materials:
-
DHFR enzyme (recombinant)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (e.g., this compound)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of DHFR enzyme in Assay Buffer.
-
Prepare a 2X stock solution of DHF substrate in Assay Buffer.
-
Prepare a 2X stock solution of NADPH in Assay Buffer.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the test compound dilutions to the wells of the microplate.
-
Add 25 µL of the 2X DHFR enzyme stock solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of a pre-mixed solution containing 2X DHF and 2X NADPH.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for the direct NADPH oxidation monitoring assay.
Diaphorase-Coupled Fluorescence Assay
This assay is an endpoint assay that uses a second enzyme, diaphorase, to reduce the weakly fluorescent resazurin (B115843) to the highly fluorescent resorufin, using the NADPH remaining after the DHFR reaction. This red-shifts the fluorescence, minimizing interference from autofluorescent compounds.
Materials:
-
All materials from the Direct NADPH Oxidation Monitoring Assay
-
Diaphorase
-
Resazurin
Protocol:
-
Reagent Preparation:
-
Follow the reagent preparation steps from the Direct NADPH Oxidation Monitoring Assay.
-
Prepare a stock solution of diaphorase and resazurin in Assay Buffer.
-
-
Assay Procedure:
-
Perform steps 2a-2d from the Direct NADPH Oxidation Monitoring Assay, but allow the DHFR reaction to proceed for a fixed time (e.g., 30 minutes).
-
Stop the DHFR reaction (optional, can be done by adding a potent inhibitor like methotrexate).
-
Add the diaphorase/resazurin solution to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
The fluorescence signal is inversely proportional to DHFR activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Workflow for the diaphorase-coupled fluorescence assay.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled DHFR ligand (e.g., fluorescein-methotrexate, F-MTX) by an unlabeled inhibitor. When F-MTX is bound to the larger DHFR enzyme, its tumbling is slow, resulting in high fluorescence polarization. Unlabeled inhibitors that displace F-MTX cause a decrease in polarization.
Materials:
-
DHFR enzyme
-
Fluorescein-methotrexate (F-MTX)
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT
-
Test compound (e.g., this compound)
-
96-well or 384-well black, non-binding microplates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of DHFR in Assay Buffer.
-
Prepare a 2X stock solution of F-MTX in Assay Buffer.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to each well.
-
Add 20 µL of the test compound dilutions to the appropriate wells.
-
Add 20 µL of the 2X DHFR solution to all wells.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature.
-
Add 20 µL of the 2X F-MTX solution to all wells to initiate the competition.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization (in millipolarization units, mP) with excitation at ~485 nm and emission at ~525 nm.
-
-
Data Analysis:
-
Subtract the background mP value (buffer only) from all readings.
-
Calculate the percentage of inhibition based on the decrease in mP.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Logical relationship in the fluorescence polarization assay.
Assay Validation: Z'-Factor
For high-throughput screening, it is crucial to validate the assay's quality. The Z'-factor is a statistical parameter that assesses the separation between the high and low controls in an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]
Calculation:
Z' = 1 - [ (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ]
Where:
-
σ_p = standard deviation of the positive control (e.g., no inhibition)
-
σ_n = standard deviation of the negative control (e.g., maximum inhibition)
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
Conclusion
The fluorescence-based assays described provide robust and sensitive methods for identifying and characterizing inhibitors of dihydrofolate reductase, such as this compound. The choice of assay will depend on the specific requirements of the study, including throughput needs, potential for compound interference, and the type of data desired (kinetic vs. endpoint, direct inhibition vs. binding affinity). Proper validation, including the determination of the Z'-factor, is essential for reliable high-throughput screening campaigns.
References
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
"troubleshooting dihydrohomofolic acid solubility issues in assay buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dihydrohomofolic acid (DHHFA) solubility in assay buffers.
Troubleshooting Guide
Problem 1: this compound (DHHFA) fails to dissolve in the assay buffer.
This is a common issue as DHHFA, like other folate analogs, exhibits poor solubility in neutral aqueous solutions.
Troubleshooting Workflow:
Technical Support Center: Dihydrohomofolic Acid (DHHFA) in Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrohomofolic acid (DHHFA) in enzyme kinetics assays, primarily focusing on its role as a substrate for Dihydrofolate Reductase (DHFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme that utilizes this compound (DHHFA) as a substrate?
A1: this compound is an analog of dihydrofolic acid (DHFA) and is primarily a substrate for the enzyme Dihydrofolate Reductase (DHFR; EC 1.5.1.3). DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[1][2][3][4]
Q2: What is the general principle behind a DHFR enzyme assay?
A2: The most common DHFR assay is a spectrophotometric method that measures the decrease in absorbance at 340 nm. This is due to the consumption of the cofactor NADPH as it is oxidized to NADP+ during the reduction of the substrate (DHHFA or DHFA) to tetrahydrofolate.[5] The rate of decrease in absorbance is directly proportional to the DHFR activity.
Q3: What are the typical components of a DHFR assay reaction mixture?
A3: A standard DHFR assay mixture includes:
-
Buffer: Typically a potassium phosphate (B84403) or Tris-HCl buffer at a physiological pH (e.g., pH 7.5).[5]
-
DHFR enzyme: The concentration should be optimized to be in the linear range of the assay.
-
This compound (DHHFA): The substrate, for which the optimal concentration needs to be determined.
-
NADPH: The cofactor, usually in excess to ensure it is not the limiting reagent.[6]
-
Bovine Serum Albumin (BSA): Sometimes included to stabilize the enzyme.[5]
Q4: How should I prepare and store DHHFA and other reagents?
A4: Dihydrofolate substrates are known to be light-sensitive and can be unstable.[5][7] It is recommended to:
-
Store DHHFA powder at -80°C, protected from light.[7]
-
Prepare fresh solutions of DHHFA immediately before use.[5] Some protocols suggest that the solution is stable for only a very short time (e.g., 10 minutes).[5]
-
Dissolution may be facilitated by a small amount of a base like KOH.[5]
-
Store NADPH solutions on ice and prepare them fresh as well.[7]
-
Keep the DHFR enzyme on ice, and be aware that it is often supplied in a viscous glycerol (B35011) solution, which requires careful pipetting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive Enzyme: Improper storage or handling. 2. Suboptimal pH or Temperature: Incorrect assay conditions. 3. Degraded Substrate/Cofactor: DHHFA or NADPH solution is old or was exposed to light.[5][7] 4. Presence of an Inhibitor: Contamination in the sample or buffer. | 1. Use a fresh aliquot of the enzyme. Ensure proper storage at -20°C or below. 2. Verify the pH of your buffer and ensure the assay is run at the optimal temperature (e.g., 22-37°C). 3. Prepare fresh DHHFA and NADPH solutions for each experiment.[5] 4. Run a positive control with a known substrate like DHFA. Test for inhibitors by running the assay with and without the suspected contaminant. |
| Non-linear reaction rate (curve flattens quickly) | 1. Enzyme Concentration Too High: The reaction proceeds too quickly, depleting the substrate.[8] 2. Substrate Depletion: The initial DHHFA concentration is too low. | 1. Perform serial dilutions of the enzyme to find a concentration that results in a linear rate for at least 2-5 minutes. 2. Increase the DHHFA concentration. Ensure you are operating under initial velocity conditions where less than 10-15% of the substrate is consumed. |
| High background signal (high initial absorbance at 340 nm) | 1. High NADPH Concentration: While NADPH should be in excess, excessively high concentrations can lead to a high starting absorbance. 2. Contaminants in Reagents: Impurities in the buffer or other components that absorb at 340 nm. | 1. While ensuring it's not limiting, you can test slightly lower NADPH concentrations. 2. Run a blank reaction containing all components except the enzyme to measure the background absorbance. Use high-purity reagents. |
| Inconsistent or variable results between replicates | 1. Pipetting Errors: Inaccurate pipetting, especially of the viscous enzyme solution. 2. Temperature Fluctuations: Inconsistent temperature across the plate or between experiments. 3. Light Exposure: Variable degradation of light-sensitive reagents.[7] | 1. Use calibrated pipettes. For the viscous DHFR solution, consider cutting the end of the pipette tip to ensure accurate aspiration and dispensing. 2. Ensure the plate reader and all reagents are properly temperature-equilibrated. 3. Protect DHHFA and NADPH solutions from light during preparation and execution of the assay.[7] |
| Reaction rate decreases at high DHHFA concentrations | Substrate Inhibition: High concentrations of the substrate may bind to the enzyme in a non-productive way, inhibiting the reaction. This is a known phenomenon in folate metabolism. | This is a real possibility that needs to be characterized. Perform a substrate titration experiment over a very wide range of DHHFA concentrations. If substrate inhibition is observed, the data will not fit a standard Michaelis-Menten curve. For routine assays, ensure you use a DHHFA concentration that is below the inhibitory range. |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
-
Prepare a reaction master mix: This should contain the assay buffer and a fixed, non-limiting concentration of NADPH (e.g., 100 µM) and a saturating concentration of DHHFA (start with a concentration significantly higher than the expected Km, e.g., 10-20 times the Km of DHFA, which is around 0.3-4.5 µM).[9][10]
-
Prepare serial dilutions of the DHFR enzyme: Dilute the enzyme in a cold assay buffer containing BSA to maintain stability.
-
Initiate the reactions: Add a range of enzyme concentrations to the master mix in a 96-well UV-transparent plate.
-
Measure kinetics: Immediately place the plate in a spectrophotometer pre-set to 340 nm and the desired temperature. Record the absorbance every 15-30 seconds for 5-10 minutes.
-
Analyze the data: Calculate the initial velocity (ΔAbs/min) for each enzyme concentration. Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.
Protocol 2: Determining the Michaelis-Menten Constant (Km) for DHHFA
-
Set up the reaction: Use the optimal DHFR concentration determined in Protocol 1. The reaction mixture should contain buffer, the fixed optimal enzyme concentration, and a non-limiting concentration of NADPH.
-
Prepare a range of DHHFA concentrations: Prepare serial dilutions of DHHFA. A good starting point is to test concentrations ranging from 0.1 to 10 times the expected Km. Since the Km for DHFA is in the low micromolar range (0.3-4.5 µM), a range of 0.1 µM to 50 µM for DHHFA would be a reasonable start.[9][10]
-
Initiate and measure: Add the different concentrations of DHHFA to the reaction mixtures and measure the initial reaction velocities as described above.
-
Analyze the data: Plot the initial velocity (v) against the DHHFA concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
Quantitative Data Summary
| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Notes |
| Dihydrofolic Acid (DHFA) | Drosophila melanogaster | 0.3 | - | The preferred substrate.[9] |
| Dihydrofolic Acid (DHFA) | Recombinant Human | 4.5 ± 0.8 | 999.7 ± 74.2 nmol/min/µg | Determined using an HPLC-based assay.[10] |
| Folic Acid | Human Liver | 0.5 | ~1300 times slower than DHFA | Folic acid is a very poor substrate for human DHFR.[1] |
| Folic Acid | Recombinant Human | 28.8 ± 5.3 | ~50-fold less than DHFA | Shows significantly weaker binding and slower catalysis compared to DHFA.[10] |
Visualizations
Caption: Role of DHFR in activating DHHFA for one-carbon metabolism.
Caption: Decision tree for optimizing DHHFA enzyme kinetics assays.
References
- 1. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Single-molecule and transient kinetics investigation of the interaction of dihydrofolate reductase with NADPH and dihydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Tales of Dihydrofolate Binding to R67 Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrohomofolic Acid Cytotoxicity Assays
Welcome to the technical support center for dihydrohomofolic acid (DHHF) and related antifolate cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DHHF) and related antifolates?
This compound and similar antifolates, such as Lometrexol (B1675047) (DDATHF), are potent inhibitors of key enzymes in the folate metabolic pathway.[1] The primary target is often dihydrofolate reductase (DHFR), which is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] By inhibiting DHFR, these compounds deplete the intracellular THF pool, leading to an arrest of DNA synthesis and ultimately, cell death.[4][5] Some antifolates may also target other enzymes in this pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[6][7]
Q2: Why is the folate concentration in the cell culture medium a critical factor in these assays?
The concentration of folates in the cell culture medium is a critical experimental variable. DHHF and other antifolates often enter cells using the same transporters as natural folates, such as the reduced folate carrier (RFC) and folate receptors.[4] High levels of folic acid in the medium can outcompete the antifolate for cellular uptake, leading to a significant underestimation of its cytotoxic potential. It is therefore recommended to use low-folate or folate-free media for these experiments.
Q3: My cells are showing resistance to DHHF. What are the possible mechanisms?
Resistance to antifolates can develop through several mechanisms[4][8]:
-
Decreased Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) can limit the amount of drug entering the cell.[4]
-
Target Enzyme Alterations: Increased expression of the target enzyme (e.g., DHFR) or mutations that reduce the drug's binding affinity can confer resistance.[5]
-
Altered Drug Metabolism: Changes in the activity of enzymes like folylpolyglutamate synthetase (FPGS), which polyglutamylates antifolates to trap them inside the cell, can lead to resistance.[4]
Q4: Can the assay method itself interfere with the results?
Yes, components of the cytotoxicity assay can sometimes interact with the test compound. For example, in MTT assays, the compound might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. It is crucial to run a control experiment with the drug in cell-free media to check for any direct effects on the assay reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during DHHF cytotoxicity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | High Folate in Medium: Standard culture media often contain high levels of folic acid, which competes with DHHF for cellular uptake. | Use folate-free or low-folate medium (e.g., RPMI 1640 without folic acid). If necessary, supplement with a known, low concentration of folinic acid. |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to antifolates. | - Screen different cell lines for sensitivity. - Investigate mechanisms of resistance (e.g., DHFR expression levels).[5] | |
| Incorrect Drug Concentration: The concentration range tested may be too low. | Perform a broad dose-range finding experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range. | |
| Compound Precipitation: DHHF may precipitate at high concentrations in the culture medium. | - Visually inspect wells for precipitates. - Prepare fresh drug dilutions and ensure complete solubilization. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable results. | - Ensure a single-cell suspension before plating. - Use a calibrated multichannel pipette and mix the cell suspension frequently during seeding. |
| Edge Effects: Evaporation from the outer wells of the plate can alter the concentration of media components and the drug. | - Do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media. - Ensure proper humidification in the incubator. | |
| Pipetting Errors: Inaccurate pipetting of the drug or assay reagents. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Unexpected Dose-Response Curve (e.g., U-shaped, non-sigmoidal) | Assay Interference: The compound may be directly interacting with the assay reagents (e.g., reducing the MTT reagent). | - Run cell-free controls to test for direct compound-reagent interaction. - Consider using a different cytotoxicity assay based on a different principle (e.g., LDH release vs. metabolic activity).[9] |
| Cellular Stress Response: At sub-lethal concentrations, the drug may induce a stress response that alters cell metabolism, affecting assays like MTT. | Correlate results with a direct measure of cell number, such as cell counting or imaging. | |
| Compound Precipitation at High Concentrations: Precipitated compound can interfere with optical readings. | - Visually inspect wells for precipitation. - If precipitation is observed, consider the data from those concentrations unreliable. |
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentrations (IC50) of the closely related antifolate Lometrexol (DDATHF) and the well-characterized antifolate Methotrexate (B535133) in various cancer cell lines. This data provides a quantitative comparison of their potencies and can serve as a reference for your own experiments.
Table 1: Comparative Cytotoxicity of Lometrexol (DDATHF)
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Human Leukemia | 2.9[10] |
| R2 | Chinese Hamster | > 1000[7] |
Note: Data for Lometrexol (DDATHF), a potent antifolate with a similar mechanism of action to DHHF, is presented here due to the limited availability of specific IC50 values for DHHF in the public domain.
Table 2: Cytotoxicity of Methotrexate (MTX) in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Resistance Factor |
| Saos-2 | Osteosarcoma | - | - |
| Saos-2/MTX4.4 | MTX-Resistant Osteosarcoma | - | 12.73[11] |
| JEG3 | Choriocarcinoma | - | - |
| JEG3R | MTX-Resistant Choriocarcinoma | - | >250[5] |
| Human Serum PON1 | - | 38.50[12] | - |
Note: The resistance factor is the ratio of the IC50 of the resistant cell line to the parental cell line.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a widely used colorimetric assay to assess cell metabolic activity.[13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of low-folate culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DHHF in low-folate culture medium.
-
Remove the old medium from the wells and add 100 µL of the corresponding drug dilutions.
-
Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
LDH Release Cytotoxicity Assay Protocol
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[9][17][18]
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Visualizations
Signaling Pathway
Caption: Dihydrofolate reductase (DHFR) signaling pathway and its inhibition by this compound (DHHF).
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ATR and CDK4/6 inhibition target the growth of methotrexate-resistant choriocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sites.utexas.edu [sites.utexas.edu]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Dihydrohomofolic Acid Enzyme Inhibition Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of dihydrohomofolic acid enzyme inhibition data.
Data Presentation: Comparative Inhibitory Activities
| Inhibitor | Target Enzyme | Kᵢ | IC₅₀ |
| Methotrexate | Human DHFR | 3.4 pM | 0.12 ± 0.07 µM |
| Methotrexate Metabolite (Polyglutamated) | Human DHFR | 1.4 pM | - |
| 7-Hydroxy Methotrexate | Human DHFR | 8.9 nM | - |
| Trimethoprim | Human DHFR | - | 52 ± 35 µM |
| Trimethoprim | Bacterial DHFRs | Tightly Binding | - |
Note: Kᵢ and IC₅₀ values are highly dependent on experimental conditions (e.g., substrate concentration, pH, buffer composition).
Experimental Protocols: DHFR Enzyme Inhibition Assay
This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.
Principle:
The enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).
Materials:
-
Purified DHFR enzyme
-
This compound (or other inhibitors)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in the assay buffer.
-
Prepare fresh solutions of DHFR, DHF, and NADPH in the assay buffer at the desired concentrations. Note: DHF is light-sensitive and should be protected from light.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
DHFR enzyme solution
-
Inhibitor solution (or vehicle control)
-
-
Include controls such as "no inhibitor" (for maximum enzyme activity) and "no enzyme" (for background).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Mandatory Visualizations
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Troubleshooting Guides and FAQs
Q1: Why am I observing high variability in my IC₅₀ values for this compound?
A1: High variability in IC₅₀ values can arise from several factors:
-
Inhibitor Stock and Dilutions:
-
Solubility: Ensure this compound is fully dissolved in your stock solution. Poor solubility can lead to inaccurate concentrations in your assay.
-
Stability: The stability of this compound in your chosen solvent and assay buffer may be unknown. Prepare fresh stock solutions and dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Reagent Stability:
-
DHF: The substrate, dihydrofolic acid (DHF), is light-sensitive and should be protected from light during storage and experiments. Use freshly prepared DHF solutions.
-
NADPH: NADPH solutions should also be prepared fresh to avoid degradation.
-
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor stock, can introduce significant errors. Use calibrated pipettes and consider preparing a master mix for your reaction components.
-
Assay Conditions:
-
Temperature and pH: Enzymes are sensitive to temperature and pH. Ensure that all reagents and the plate are equilibrated to the assay temperature and that the buffer pH is consistent across experiments.
-
Incubation Times: Adhere strictly to the pre-incubation and reaction times outlined in your protocol.
-
Q2: My "no inhibitor" control shows a non-linear reaction rate. What could be the cause?
A2: A non-linear reaction rate in the absence of an inhibitor can be due to:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate may be consumed, leading to a decrease in the reaction rate.
-
Product Inhibition: The product of the reaction, tetrahydrofolate (THF), can sometimes inhibit the enzyme at high concentrations.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay. Ensure the enzyme is stored correctly and is stable under the assay conditions.
To address this, consider optimizing the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement.
Q3: The inhibitory effect of this compound seems to change with the pre-incubation time. Why is this?
A3: This observation suggests that this compound may be a "slow-binding" inhibitor. Slow-binding inhibitors exhibit a time-dependent increase in inhibition as the enzyme-inhibitor complex isomerizes to a more stable conformation. To obtain reproducible results with slow-binding inhibitors, it is crucial to establish a pre-incubation time that allows the binding to reach equilibrium.
Q4: I am seeing a discrepancy between the potency of this compound in my biochemical assay and a cell-based assay. What are the potential reasons?
A4: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, DHFR.
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.
-
Metabolism: The cells may metabolize and inactivate this compound.
-
Off-Target Effects: In a cellular environment, the compound may have off-target effects that influence cell viability independent of DHFR inhibition.
Q5: How can I ensure the quality and consistency of my reagents?
A5:
-
Enzyme: Use a highly purified and well-characterized enzyme preparation. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.
-
Substrates and Cofactors: Purchase high-quality DHF and NADPH. As mentioned, prepare fresh solutions and protect DHF from light.
-
Inhibitor: Verify the purity and integrity of your this compound. If possible, confirm its identity and purity using analytical methods such as HPLC and mass spectrometry.
Caption: Logical troubleshooting workflow for inconsistent DHFR inhibition data.
Technical Support Center: Protocol Refinement for Dihydrohomofolic Acid IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for determining the half-maximal inhibitory concentration (IC50) of dihydrohomofolic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Inconsistent cell seeding density.3. Edge effects in multi-well plates.4. Compound precipitation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before seeding. Mix gently between seeding replicates.3. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.4. Visually inspect wells for precipitation after adding the compound. If observed, consider using a lower top concentration or a different solvent. |
| No dose-response curve (flat line) | 1. This compound concentration range is too low or too high.2. Inactive compound due to improper storage or degradation.3. Incorrect assay setup. | 1. Perform a wider range-finding experiment with serial dilutions over several orders of magnitude.2. Prepare fresh stock solutions of this compound. Aliquot and store protected from light at -20°C or below to minimize freeze-thaw cycles.[1]3. Verify the concentrations of all reagents and the incubation times. Ensure the correct wavelength is used for absorbance readings. |
| IC50 value is significantly different from expected or published values | 1. Differences in experimental conditions (cell line, passage number, incubation time, serum concentration).2. Variation in DHFR enzyme activity or substrate concentration.3. Data analysis method. | 1. Standardize the protocol and document all experimental parameters. Use cells with a low passage number and ensure they are in the logarithmic growth phase.[1]2. For enzymatic assays, ensure the reaction is in the linear range by optimizing enzyme and substrate concentrations.[1]3. Use a consistent data analysis method, such as non-linear regression with a variable slope (four-parameter) model.[2][3] |
| High background signal in enzymatic assay | 1. Substrate (dihydrofolic acid) or NADPH degradation.2. Contaminated reagents. | 1. Prepare dihydrofolic acid and NADPH solutions fresh on the day of the experiment and keep them on ice and protected from light.[4][5]2. Use high-purity reagents and sterile, nuclease-free water. |
| Inconsistent results in cellular assays | 1. Cell health and confluency.2. Mycoplasma contamination.3. Serum protein binding to the compound. | 1. Ensure cells are healthy and at an optimal confluency (typically 70-80%) before treatment.2. Regularly test cell cultures for mycoplasma contamination.3. Consider reducing the serum concentration during the treatment period if compound binding is suspected, but first validate that this does not adversely affect cell viability.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifolate compound that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides and some amino acids, which are required for DNA replication and cell proliferation.[6][7] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the inhibition of DNA synthesis and cell death.[7][8]
Q2: Should I use an enzymatic assay or a cell-based assay to determine the IC50?
A2: The choice depends on your research question.
-
Enzymatic assays directly measure the inhibition of purified DHFR enzyme by this compound. This provides a direct measure of the compound's potency against its molecular target.
-
Cell-based assays (e.g., MTT or CellTiter-Glo) measure the effect of the compound on cell viability or proliferation.[9][10] This provides a more physiologically relevant IC50 value, as it accounts for factors such as cell permeability, metabolism, and potential off-target effects.[11] It is often recommended to perform both types of assays for a comprehensive understanding of the compound's activity.
Q3: How should I prepare and store this compound?
Q4: How do I analyze my data to calculate the IC50 value?
A4: The most common method is to use non-linear regression to fit a sigmoidal dose-response curve.[3][6] The data should be plotted with the logarithm of the inhibitor concentration on the x-axis and the percentage of inhibition or response on the y-axis.[14] A four-parameter logistic model is typically used for this analysis.[14] Software such as GraphPad Prism can be used to perform this analysis and calculate the IC50 value with confidence intervals.[8][14][15]
Q5: What controls should I include in my IC50 determination experiment?
A5: The following controls are essential for a robust IC50 determination:
-
No-inhibitor control (0% inhibition): Contains the enzyme and substrate (for enzymatic assays) or cells (for cell-based assays) with the vehicle (e.g., DMSO) used to dissolve the this compound. This represents the maximum signal.[4]
-
Positive control inhibitor: A known DHFR inhibitor, such as methotrexate, should be included to validate the assay's performance.[1][5]
-
No-enzyme or no-cell control (background): Contains all reaction components except the enzyme or cells. This is used to subtract the background signal.[5]
-
Solvent control: To ensure the solvent used to dissolve the this compound does not affect the assay at the concentrations used.[5]
Experimental Protocols
Detailed Methodology for Enzymatic IC50 Determination
This protocol is for a 96-well plate format and measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[4]
-
DHFR Enzyme: Reconstitute purified human DHFR enzyme in cold assay buffer to a working concentration (e.g., 20 nM). Keep on ice.
-
NADPH Solution: Prepare a 10 mM stock solution of NADPH in assay buffer. Prepare this solution fresh and protect it from light.[4]
-
Dihydrofolic Acid (DHF) Solution: Prepare a 10 mM stock solution of DHF in assay buffer. This solution is unstable and should be prepared immediately before use.[7]
-
This compound: Prepare a series of dilutions in the assay buffer from a concentrated stock solution in DMSO.
2. Assay Procedure:
-
Add 88 µL of assay buffer to each well of a 96-well UV-transparent plate.[4]
-
Add 2 µL of each this compound dilution to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.[4]
-
Add 10 µL of the DHFR enzyme solution to all wells except the no-enzyme control wells.[4]
-
Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of NADPH (final concentration, e.g., 100 µM) and DHF (final concentration, e.g., 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.[5]
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of this compound.
-
Normalize the data by expressing the velocities as a percentage of the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[14]
| Reagent | Stock Concentration | Volume per well | Final Concentration |
| Assay Buffer | - | 88 µL | - |
| This compound/DMSO | Varies | 2 µL | Varies |
| DHFR Enzyme | 200 nM | 10 µL | 20 nM |
| NADPH | 1 mM | 10 µL | 100 µM |
| Dihydrofolic Acid (DHF) | 500 µM | 10 µL | 50 µM |
| Total Volume | 110 µL |
Detailed Methodology for Cell-Based IC50 Determination (MTT Assay)
This protocol is for determining the IC50 of this compound based on cell viability in a 96-well plate format.
1. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of complete culture medium).[10]
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]
2. Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[9]
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[12]
-
Carefully remove the medium containing MTT.[9]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
4. Data Analysis:
-
Subtract the average absorbance of the no-cell control wells (background) from all other absorbance values.
-
Normalize the data by expressing the absorbance values as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[14]
| Component | Description |
| Cell Line | e.g., HeLa, A549, or other relevant cancer cell line |
| Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Duration | 48 - 72 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
Visualizations
Caption: Inhibition of the DHFR pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonlinear Regression Analysis: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 15. m.youtube.com [m.youtube.com]
"addressing off-target effects of dihydrohomofolic acid in cell-based assays"
Welcome to the technical support center for the use of Dihydrohomofolic Acid (DHHF) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DHHF)?
This compound is an analog of dihydrofolic acid (DHF).[1] Its primary on-target mechanism involves being a substrate for dihydrofolate reductase (DHFR), the same enzyme that reduces DHF to tetrahydrofolic acid (THF).[2][3] THF is a crucial cofactor in one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, building blocks of DNA and RNA.[4][5] By competing with the endogenous DHF, DHHF can modulate the production of nucleotides required for cell proliferation. It has been suggested as potentially effective against tumors with high levels of DHFR that are resistant to other antifolates like methotrexate.[1]
Q2: What are the potential off-target effects of DHHF?
While specific off-target effects of DHHF are not extensively documented, potential off-target effects can be inferred from other antifolate compounds and the complexity of folate metabolism. These may include:
-
Inhibition of other folate pathway enzymes: DHHF or its metabolites might interact with other enzymes in the folate pathway, leading to unexpected metabolic consequences.
-
Induction of oxidative stress: Alterations in folate metabolism can impact the cellular redox balance, potentially leading to increased reactive oxygen species (ROS) and cellular damage.
-
Epigenetic modifications: Folate metabolism is linked to methylation reactions, including DNA and histone methylation. Perturbing this pathway could lead to off-target epigenetic changes.[6]
-
Non-specific cytotoxicity: At high concentrations, DHHF might exhibit cytotoxic effects unrelated to its on-target activity, possibly through mechanisms like membrane disruption or mitochondrial dysfunction.
Q3: My cells are showing higher-than-expected cytotoxicity. How can I determine if this is an off-target effect?
To dissect on-target from off-target cytotoxicity, consider the following:
-
Rescue experiments: Supplement the cell culture medium with downstream metabolites of the folate pathway, such as hypoxanthine (B114508) and thymidine. If the cytotoxicity is on-target, this supplementation should rescue the cells. If the cells still die, an off-target effect is likely.
-
Dose-response analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.
-
Use of a control compound: Compare the effects of DHHF with a well-characterized DHFR inhibitor like methotrexate. Discrepancies in the cellular phenotype could point to off-target effects of DHHF.
Q4: I am observing changes in gene expression that are not directly related to DNA synthesis. What could be the cause?
Unanticipated changes in gene expression could be due to off-target effects on signaling pathways or epigenetic regulation.[6] Folate metabolism is intricately linked to the methionine cycle, which produces S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. Disruption of the folate pathway by DHHF could alter SAM levels, leading to widespread changes in gene expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or compound precipitation.[7] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[7] Visually inspect the compound in solution for any signs of precipitation. |
| Unexpected cell morphology changes | Off-target cytotoxicity or induction of cellular stress pathways. | Perform a cell cycle analysis to check for arrests at specific phases. Use markers for apoptosis (e.g., cleaved caspase-3) and cellular stress (e.g., phospho-p38) to investigate underlying mechanisms. |
| No observable effect on cell proliferation | Incorrect compound concentration, low DHFR expression in the cell line, or rapid compound degradation. | Verify the concentration and purity of your DHHF stock. Confirm DHFR expression in your cell line by Western blot or qPCR. Test the stability of DHHF in your cell culture medium over the time course of your experiment. |
| Discrepancy between enzyme inhibition and cell-based assay results | Poor cell permeability of DHHF, active efflux of the compound, or cellular resistance mechanisms.[8] | Use a cell permeability assay to assess DHHF uptake. Co-treat with inhibitors of common efflux pumps (e.g., ABC transporters) to see if the potency of DHHF increases. |
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data for DHHF. Note that these are hypothetical values for demonstration purposes.
| Parameter | DHHF | Methotrexate (Control) | Cell Line |
| DHFR Inhibition (IC50) | 15 nM | 5 nM | HeLa |
| Cell Proliferation (GI50) | 50 nM | 20 nM | HeLa |
| Apoptosis Induction (EC50) | 200 nM | 100 nM | HeLa |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of DHHF on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DHHF stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Prepare serial dilutions of DHHF in culture medium.
-
Remove the medium and add 100 µL of medium containing different concentrations of DHHF. Include a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for DHFR Expression
This protocol is to confirm the expression of the target protein, DHFR, in the cell line of interest.
Materials:
-
Cell lysate
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DHFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[9]
-
Determine the protein concentration of the lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Visualizations
Caption: On-target pathway of this compound (DHHF).
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential off-target signaling pathway of DHHF.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Dihydrofolic acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"troubleshooting guide for dihydrohomofolic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrohomofolic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a convergent approach. This strategy consists of three main stages: 1) the synthesis of a pteridine (B1203161) precursor, such as 2,4-diamino-6-bromomethylpteridine, 2) the synthesis of the N-(p-aminobenzoyl)-L-glutamic acid side chain, and 3) the condensation of these two fragments, followed by reduction of the pteridine ring and hydrolysis of the glutamate (B1630785) esters.
Q2: What are the critical intermediates in the synthesis of this compound?
A2: Key intermediates include 2,4,5,6-tetraaminopyrimidine (B94255), 2,4-diamino-6-hydroxymethylpteridine, 2,4-diamino-6-bromomethylpteridine, p-nitrobenzoic acid, N-(p-nitrobenzoyl)-L-glutamic acid, and N-(p-aminobenzoyl)-L-glutamic acid. The successful synthesis and purification of these intermediates are crucial for the overall success of the synthesis.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the intermediates and the final product.
Troubleshooting Guide
Part 1: Synthesis of 2,4-diamino-6-bromomethylpteridine
Q1.1: My yield of 2,4-diamino-6-hydroxymethylpteridine is low during the cyclization reaction.
A1.1: Low yields in this step can be attributed to several factors:
-
pH of the reaction medium: The condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone is pH-sensitive. Maintaining a pH in the range of 5.5 ± 0.2 is crucial for optimal results.[1]
-
Oxygenation: The reaction requires the presence of oxygen. Ensure adequate aeration of the reaction mixture.
-
Purity of starting materials: The purity of 2,4,5,6-tetraaminopyrimidine is critical. Impurities can lead to side reactions and lower yields.
Q1.2: The bromination of 2,4-diamino-6-hydroxymethylpteridine is not proceeding to completion.
A1.2: Incomplete bromination can be due to:
-
Reagent quality: N-bromosuccinimide (NBS) and triphenylphosphine (B44618) should be of high purity and handled under anhydrous conditions.
-
Reaction temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.[2] Ensure proper temperature control.
-
Solvent: An appropriate solvent, such as tetrachloromethane, should be used.[2]
| Parameter | Recommended Condition | Reference |
| Bromination Reagents | N-bromosuccinimide (NBS), Triphenylphosphine | [2] |
| Solvent | Tetrachloromethane | [2] |
| Temperature | 0 °C | [2] |
| Reaction Monitoring | TLC or HPLC | [2] |
Part 2: Synthesis of Diethyl N-(p-aminobenzoyl)-L-glutamate
Q2.1: I am having trouble with the acylation of L-glutamic acid diethyl ester with p-nitrobenzoyl chloride.
A2.1: Issues in this step often relate to:
-
Reaction conditions: The reaction is typically performed in the presence of a base to neutralize the HCl generated. The choice of base and solvent is important.
-
Purity of p-nitrobenzoyl chloride: Impurities in the acid chloride can lead to low yields and difficult purification.
Q2.2: The reduction of the nitro group to an amine is resulting in a complex mixture of products.
A2.2: The reduction of the nitro group is a critical step. Common issues include:
-
Catalyst activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active.
-
Incomplete reaction: Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the starting material.
-
Over-reduction: In some cases, other functional groups can be sensitive to the reduction conditions. Choose a selective reduction method.
Part 3: Condensation and Final Steps
Q3.1: The condensation of 2,4-diamino-6-bromomethylpteridine with diethyl N-(p-aminobenzoyl)-L-glutamate is giving a low yield.
A3.1: This is a key bond-forming reaction, and low yields can be caused by:
-
Base: A suitable non-nucleophilic base is required to facilitate the reaction.
-
Solvent: A polar aprotic solvent is generally used.
-
Side reactions: The bromomethylpteridine is reactive and can undergo side reactions. The reaction should be performed under an inert atmosphere.
Q3.2: I am observing incomplete hydrolysis of the diethyl ester groups.
A3.2: The hydrolysis of the two ester groups can sometimes be challenging to drive to completion.
-
Reaction conditions: Strong basic conditions (e.g., NaOH in a water/alcohol mixture) and elevated temperatures are typically required.
-
Reaction time: The hydrolysis may require an extended reaction time. Monitor the progress by HPLC.
-
Mono-hydrolysis: In some cases, a mixture of the di-acid, mono-ester, and starting di-ester can be formed.[3] Careful control of the reaction conditions is necessary.
Q3.3: The final product is difficult to purify.
A3.3: this compound and its precursors can be challenging to purify due to their polarity and potential for degradation.
-
Chromatography: Affinity chromatography or ion-exchange chromatography can be effective for purification.[4][5]
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be used.
-
Handling: Reduced folates are susceptible to oxidation, so all purification steps should be performed under an inert atmosphere.
| Step | Potential Issue | Troubleshooting Suggestion |
| Condensation | Low yield | Use a non-nucleophilic base, polar aprotic solvent, and inert atmosphere. |
| Hydrolysis | Incomplete reaction | Use strong base, elevated temperature, and monitor by HPLC. |
| Purification | Difficulty in separation | Employ affinity or ion-exchange chromatography under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-bromomethylpteridine
-
Cyclization: 2,4,5,6-tetraaminopyrimidine hydrochloride is reacted with 1,3-dihydroxyacetone (B48652) in a water/alcohol solvent in the presence of an acidic molecular sieve and oxygen to generate 2,4-diamino-6-hydroxymethylpteridine.[2] The pH should be maintained at 5.5 ± 0.2.[1]
-
Bromination: The 2,4-diamino-6-hydroxymethylpteridine is suspended in tetrachloromethane at 0 °C. N-bromosuccinimide (NBS) and triphenylphosphine are added, and the reaction is stirred overnight.[2] The crude product is filtered and recrystallized from a DMF/water mixture.[2]
Protocol 2: Condensation and Hydrolysis (General Procedure)
-
Condensation: 2,4-diamino-6-bromomethylpteridine is reacted with diethyl N-(p-aminobenzoyl)-L-glutamate in a polar aprotic solvent in the presence of a suitable base. The reaction is carried out under an inert atmosphere.
-
Reduction: The resulting pteridine-containing diester is then reduced to the dihydro form.
-
Hydrolysis: The diethyl ester is hydrolyzed using an aqueous base, such as sodium hydroxide, in a mixture of water and alcohol. The reaction mixture is heated to ensure complete hydrolysis. The final product is precipitated by adjusting the pH.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: General troubleshooting workflow for synthesis.
References
- 1. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 2. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 3. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity chromatography of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dihydrohomofolic Acid (DHHFA) Experimental Integrity
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of DHHFA during my experiments?
Based on the behavior of similar compounds, the primary factors contributing to the degradation of DHHFA are likely:
-
Oxidation: Dihydrofolates are susceptible to oxidation, especially in the presence of atmospheric oxygen. This is often the main degradation pathway.
-
Light Exposure: Many folate analogs are light-sensitive and can degrade upon exposure to UV or even ambient light.
-
pH Instability: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis and degradation of folate derivatives.
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[1][2]
Q2: How should I properly store my solid DHHFA and its solutions to minimize degradation?
To ensure the longevity of your DHHFA, follow these storage guidelines:
| Compound Form | Recommended Storage Conditions | Rationale |
| Solid DHHFA | Store at -20°C or below in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation, thermal degradation, and light exposure. The inert atmosphere displaces oxygen. |
| DHHFA Solutions | Prepare fresh for each experiment whenever possible. If storage is necessary, store in small aliquots at -80°C in opaque tubes, purged with inert gas before sealing. | Fresh preparation is ideal. If stored, ultra-low temperatures and an inert atmosphere will slow down degradation in solution. Avoid repeated freeze-thaw cycles. |
Q3: What is the best way to prepare a stable DHHFA solution for my experiments?
The preparation method is critical for minimizing initial degradation.
-
Use Degassed Solvents: Before dissolving the DHHFA, degas your buffer or solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen.
-
Work Quickly and on Ice: Dissolve the DHHFA in the degassed solvent on ice and with minimal exposure to light.
-
Consider Antioxidants: For some applications, the inclusion of an antioxidant, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, in the buffer can help to prevent oxidative degradation. The compatibility of antioxidants with your specific assay should be verified.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in my dihydrofolate reductase (DHFR) assay.
This is a common issue when working with sensitive substrates like DHHFA.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| DHHFA Degradation | Prepare fresh DHHFA solution for each assay from a properly stored solid stock. Use degassed buffers containing an antioxidant if compatible with your enzyme. |
| Incorrect Buffer pH | The optimal pH for DHFR activity is typically around 7.4-7.5.[2] Verify the pH of your assay buffer. |
| Inaccurate Concentration | After preparation, determine the concentration of your DHHFA solution spectrophotometrically. Protect the solution from light during this process. |
| Enzyme Instability | Ensure your DHFR enzyme is properly stored and handled according to the manufacturer's instructions. |
Issue 2: Observing unexpected peaks in my analytical chromatography (e.g., HPLC) of DHHFA-containing samples.
Unexpected peaks often indicate the presence of degradation products.
Potential Degradation Pathways and Mitigation:
| Degradation Pathway (Inferred) | How to Minimize |
| Oxidation to Homofolic Acid | Handle DHHFA under an inert atmosphere. Use degassed solvents and consider adding antioxidants. |
| Hydrolytic Cleavage | Maintain a stable pH within the optimal range for your experiment (typically near neutral). Avoid strongly acidic or basic conditions. |
| Photodegradation | Protect DHHFA solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a DHHFA Stock Solution
-
Allow the container of solid DHHFA to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of DHHFA in a low-light environment.
-
In a separate, opaque tube, prepare your desired buffer and degas it by bubbling with an inert gas (e.g., argon) for 15-20 minutes on ice.
-
If your experiment allows, add an antioxidant like DTT to the buffer to a final concentration of 1-5 mM.
-
Quickly add the solid DHHFA to the cold, degassed buffer.
-
Mix gently by inversion until dissolved. Avoid vigorous vortexing which can introduce oxygen.
-
Use the solution immediately. If short-term storage is required, flush the headspace of the tube with inert gas, seal tightly, and store on ice, protected from light.
Visualizing Workflows and Degradation
Diagram 1: Recommended Experimental Workflow for DHHFA
Caption: Workflow for handling DHHFA to minimize degradation.
Diagram 2: Potential Degradation Pathways for DHHFA
Caption: Inferred degradation routes for DHHFA.
References
- 1. Synthesis and degradation of folate reductase in sensitive and methotrexate-resistant lines of S-180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using Antifolate Agents in Cell Culture
General Troubleshooting Guide for Cell Culture Contamination
When working with antifolate agents, it is crucial to distinguish between contamination and the cytotoxic effects of the compound. This guide will help you identify and address common sources of contamination.
Recognizing Early Warning Signs of Contamination:
-
Unexpected pH Shift: A rapid change in the color of your culture medium (e.g., turning yellow or purple) can indicate bacterial or fungal contamination.[1]
-
Turbidity: Cloudiness in the culture medium, even without a color change, is a strong indicator of microbial contamination.[1]
-
Abnormal Cell Growth or Morphology: A sudden decrease in cell proliferation, changes in cell shape, or increased cell death can be signs of contamination.[1]
-
Visible Microorganisms: Microscopic examination may reveal moving bacteria, filamentous fungi, or budding yeast.[1][2]
Troubleshooting Decision Tree for Contamination
This workflow can help you systematically address a suspected contamination event.
Caption: A workflow for troubleshooting suspected cell culture contamination.
Frequently Asked Questions (FAQs) for Using Antifolate Agents
Q1: My cells are dying after adding dihydrohomofolic acid. Is it contamination?
A1: While contamination is a possibility, it is more likely an on-target cytotoxic effect of the antifolate agent. Dihydrofolate reductase (DHFR) inhibitors, like other antifolates, are designed to disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, especially in rapidly dividing cells.[3] To differentiate between cytotoxicity and contamination, you should:
-
Perform a dose-response experiment to determine the IC50 of the compound in your cell line.
-
Examine the culture for signs of microbial contamination like turbidity or pH changes.[1]
-
Consider performing a rescue experiment by supplementing the media with folinic acid, which can bypass the DHFR inhibition and may mitigate on-target toxicity.[3]
Q2: I've observed a precipitate in my culture medium after adding the antifolate. What should I do?
A2: Precipitation can be a sign of poor solubility or instability of the compound in your culture medium. Folate derivatives can have marginal solubility at physiological pH.
-
Check the solvent and final concentration: Ensure the solvent used to dissolve the antifolate is compatible with your cell culture medium and that the final concentration does not exceed its solubility limit.
-
Prepare fresh solutions: Some compounds may not be stable in solution for long periods. Prepare fresh stock solutions and dilutions for each experiment.
-
Filter-sterilize: If you suspect the powder form of the compound is not sterile, you can attempt to filter-sterilize a concentrated stock solution through a 0.22 µm filter before diluting it in your medium.
Q3: How can I ensure my stock solution of this compound is sterile and not the source of contamination?
A3: Any new reagent introduced into a cell culture is a potential source of contamination.[1]
-
Aseptic Handling: Always handle the compound powder and prepare solutions in a sterile environment, such as a laminar flow hood.[4] Use sterile tubes, tips, and solvents.
-
Sterility Testing: Before using a new batch of the antifolate on your valuable cells, you can perform a sterility test by adding a small amount of the prepared stock solution to a sterile culture medium without cells and incubating it for a few days. Observe for any signs of microbial growth.
-
Filter Sterilization: If the compound is soluble and stable in a solvent that can be filtered, passing it through a 0.22 µm syringe filter is a reliable method of sterilization.
Q4: Can the antifolate agent interact with the antibiotics in my cell culture medium?
A4: While specific interactions for this compound are not documented, chemical interactions between a novel compound and components of the culture medium are possible. To rule out any confounding effects:
-
Culture without antibiotics: If you are confident in your aseptic technique, consider running your experiments in a medium without antibiotics. This will also help you to quickly identify any underlying low-level bacterial contamination that might have been masked.
-
Simplify your medium: If you are using a complex medium with many supplements, consider if all are necessary for your experiment.
Data Summary
The following table summarizes common types of cell culture contamination, their appearance, and recommended detection methods.
| Contamination Type | Common Appearance in Culture | Recommended Detection Methods |
| Bacteria | Sudden drop in pH (media turns yellow), cloudy/turbid appearance, microscopic observation of small, motile rods or cocci.[1][2] | Microscopic examination, Gram staining, plating on agar.[2] |
| Fungi (Yeast & Mold) | Gradual pH change, turbidity (for yeast), visible filamentous structures (for mold), microscopic observation of budding yeast or fungal hyphae.[1][2] | Microscopic examination, plating on antifungal agar.[2] |
| Mycoplasma | Often no visible signs. May cause changes in cell growth, metabolism, and morphology.[1] Cultures may appear normal. | PCR-based assays, fluorescent staining (e.g., Hoechst 33258), ELISA.[2] |
| Chemical | No visible signs of microorganisms. May cause unexplained cytotoxicity, changes in cell growth, or altered morphology.[1][5] | Difficult to detect directly. Often identified by troubleshooting and eliminating other causes. |
Experimental Protocols
Protocol 1: General Sterility Testing of a New Reagent (e.g., Antifolate Stock Solution)
This protocol helps to confirm that your prepared stock solution of a compound like this compound is not contaminated with bacteria or fungi.
Materials:
-
Prepared stock solution of the antifolate agent.
-
Sterile cell culture medium (the same type you use for your experiments).
-
Sterile culture vessel (e.g., 6-well plate or T-25 flask).
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2).
Methodology:
-
In a laminar flow hood, add 2 mL of your standard cell culture medium to a well of a 6-well plate.
-
Add a small volume of your antifolate stock solution to the medium. The amount should be equivalent to the highest concentration you plan to use in your experiments.
-
As a positive control, add a known source of bacteria or fungi to another well with medium.
-
As a negative control, have a well with only the sterile medium.
-
Incubate the plate at 37°C and 5% CO2 for 3-5 days.
-
Check the wells daily for any signs of contamination, such as turbidity or a change in the medium's color.
-
After the incubation period, examine a sample from the test well under a microscope to look for any microbial growth.
Protocol 2: Mycoplasma Detection by PCR
This is a highly sensitive method to detect the presence of mycoplasma contamination in your cell cultures.
Materials:
-
Cell culture supernatant or cell lysate.
-
Mycoplasma-specific PCR primers.
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer).
-
Positive control (mycoplasma DNA).
-
Negative control (nuclease-free water).
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis equipment.
Methodology:
-
Collect 1 mL of cell culture supernatant from a confluent flask of cells. Alternatively, create a cell lysate.
-
Prepare your PCR reaction mixture in a sterile PCR tube by combining the PCR master mix, forward and reverse primers, and your sample (supernatant or lysate). Include positive and negative controls in separate tubes.
-
Place the PCR tubes in a thermal cycler and run a standard PCR program with annealing, extension, and denaturation steps optimized for your primers.
-
After the PCR is complete, prepare an agarose gel (typically 1-2%).
-
Load your PCR products, along with a DNA ladder, into the wells of the agarose gel.
-
Run the gel electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Visualizing Logical Relationships
Decision-Making Process for a Contaminated Cell Culture
Caption: A flowchart for deciding how to handle a confirmed cell culture contamination event.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
"instrument calibration for accurate dihydrohomofolic acid quantification"
Welcome to the technical support center for the accurate quantification of dihydrohomofolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the quantification of this compound using LC-MS/MS.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I seeing a low or no signal for my this compound (DHF) analyte? | A low or absent signal can stem from multiple factors, primarily related to analyte stability, sample preparation, or instrument settings. This compound and related folates are known to be unstable.[1][2] Troubleshooting Steps: 1. Verify Analyte Stability: Prepare a fresh stock solution of your DHF standard and inject it directly into the mass spectrometer. If the signal remains low, the issue may be with the standard's integrity or the MS settings. Folates are susceptible to degradation by heat, light, oxygen, and non-optimal pH.[1] 2. Check Sample Preparation: If the fresh standard yields a good signal, the problem likely lies within your sample preparation workflow. Key areas to investigate include extraction efficiency and potential degradation during processing.[1] 3. Assess Instrument Performance: Ensure the LC-MS/MS system is functioning correctly by injecting a different, stable compound of known concentration. This will help determine if the issue is specific to your analyte or the instrument itself.[1] 4. Review MS Settings: Confirm that the mass spectrometer is set to the correct precursor and product ions for this compound and that the ionization source parameters are optimized.[3] |
| 2. My peak shape is poor (e.g., tailing, broad). What can I do? | Poor peak shape is often a chromatographic issue. Troubleshooting Steps: 1. Check for Column Contamination: A contaminated column or guard column can lead to peak tailing. Flush the column according to the manufacturer's instructions or replace the guard column.[4] 2. Optimize Mobile Phase: The pH of the mobile phase is critical for the retention and peak shape of acidic compounds like DHF. Using mobile phase additives such as 0.5% acetic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[1][5] 3. Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[4] 4. Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[4] |
| 3. I'm observing significant signal suppression or enhancement (matrix effects). How can I mitigate this? | Matrix effects are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[6][7][8][9] Troubleshooting Steps: 1. Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components like phospholipids (B1166683) than simple protein precipitation.[6][10] 2. Modify Chromatography: Adjust your LC gradient to better separate the analyte from the interfering matrix components.[7] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[11] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact. |
| 4. How can I improve the stability of this compound during sample preparation and storage? | Folates are highly susceptible to degradation.[1][2][11] Proper handling and storage are crucial. Best Practices: 1. Use Antioxidants: Prepare standards and process samples in buffers containing antioxidants like ascorbic acid to prevent oxidative degradation.[3][5] 2. Protect from Light: Use amber vials and minimize exposure to light during all stages of sample handling and storage.[5] 3. Control pH: Maintain a pH between 4 and 8, as dihydrofolate shows instability at low pH.[2] 4. Low Temperature Storage: Store stock solutions and biological samples at -80°C. Minimize freeze-thaw cycles. For short-term storage in an autosampler, maintain the temperature at 4°C.[3] 5. Consider Derivatization: Chemical derivatization can be used to stabilize folate species and improve sensitivity.[11] |
Quantitative Data Summary
Accurate quantification relies on precise instrument calibration and optimized parameters. The following tables provide typical parameters for the LC-MS/MS analysis of dihydrofolic acid, a closely related analogue to this compound. These should be used as a starting point and optimized for your specific instrument and experimental conditions.
Table 1: Mass Spectrometry Parameters for Dihydrofolic Acid
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Precursor Ion (m/z) | 444.16 | 442.15 |
| Product Ion 1 (m/z) | 296.1 | 176.06 |
| Product Ion 2 (m/z) | 295.1 | 128.03 |
| Collision Energy (eV) | Instrument Dependent; Optimize for maximum signal | Instrument Dependent; Optimize for maximum signal |
| Dwell Time (ms) | ~5-10 | ~5-10 |
| Data derived from PubChem CID 135398604.[2] These values should be confirmed and optimized on the specific instrument being used. |
Table 2: Typical Liquid Chromatography Parameters for Folate Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | Water with 0.1-0.5% Acetic Acid or 10 mM Ammonium Acetate[5] |
| Mobile Phase B | Methanol or Acetonitrile[5][11] |
| Flow Rate | 0.3 - 0.4 mL/min[1][5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 5 - 10 µL[5] |
Table 3: Example Calibration and Quality Control Performance for Folate Analysis
| Parameter | Typical Performance Metric |
| Linearity Range | 0.5 - 2500 ng/mL in biological matrices[11] |
| Coefficient of Determination (R²) | > 0.98[5][11] |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL levels[5][11] |
| Inter- and Intra-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
This protocol is a rapid method for preparing plasma or serum samples. While fast, it may result in more significant matrix effects compared to SPE.
-
Thawing: Thaw frozen plasma/serum samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add the internal standard (ideally, a stable isotope-labeled DHF) to each sample, quality control, and standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing an antioxidant (e.g., 0.1% ascorbic acid).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional): For sample concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Instrument Calibration and System Suitability
This protocol outlines the steps for creating a calibration curve and ensuring the system is ready for analysis.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, then dilute in a buffer with antioxidant). Store at -80°C.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Calibration Curve Preparation: Create a calibration curve by spiking a blank biological matrix (e.g., charcoal-stripped plasma) with the working standards to achieve a range of concentrations (e.g., 8-10 points) that bracket the expected sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
-
System Suitability Test: Before running the calibration curve and samples, inject a mid-level QC sample 3-5 times. The retention time should be consistent (RSD < 2%) and the peak area response should be precise (RSD < 5%).
-
Calibration Curve Analysis: Process and analyze the calibration standards. Plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Linear Regression: Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve. The coefficient of determination (R²) should be ≥ 0.99.
-
Acceptance Criteria: The back-calculated concentration for each calibrator should be within ±15% of the nominal value (±20% for the LLOQ).
Visualizations
The following diagrams illustrate key workflows and logical relationships in the quantification of this compound.
Caption: High-level experimental workflow for DHF quantification.
Caption: Troubleshooting logic for low MS signal.
Caption: Workflow for instrument calibration curve generation.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Dihydrofolic Acid | C19H21N7O6 | CID 135398604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry on segment-specific hydrogen exchange of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
"adjusting pH for optimal dihydrohomofolic acid activity"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dihydrohomofolic acid (DHHFA). The following sections address common issues related to pH adjustment for maintaining the stability and optimal activity of DHHFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: this compound (DHHFA) is a substrate, not an enzyme; therefore, it does not have an intrinsic "optimal pH for activity." Its effective "activity" in a biological assay is primarily dependent on the optimal pH of the enzyme that utilizes it, such as Dihydrofolate Reductase (DHFR). The stability of DHHFA is also a critical factor, as it is prone to degradation at low pH.[1] For experiments involving DHFR, the reaction is typically buffered to a pH that ensures enzyme stability and catalytic efficiency.
Q2: At what pH is this compound most stable?
A2: Dihydrofolates are generally more stable in neutral to slightly alkaline conditions. Studies on related folate compounds have shown that dihydrofolate is susceptible to degradation at acidic pH values.[1] For storage and experimental use, it is advisable to maintain a pH between 6.0 and 8.0 to ensure the integrity of the molecule.
Q3: Can I use a universal buffer for my experiments with this compound?
A3: While a universal buffer might seem convenient, it is crucial to select a buffer system that is optimal for the specific enzyme being studied. For instance, assays involving Dihydrofolate Reductase (DHFR) often utilize specific buffer compositions to maintain enzymatic activity.[2][3] Always refer to the recommended buffer system for your specific enzyme or assay kit.
Q4: My this compound solution appears cloudy. What should I do?
A4: this compound can have limited solubility.[4] Cloudiness may indicate that the compound has precipitated out of solution. You can try to dissolve it in a small amount of 0.1 M NaOH and then dilute it with your assay buffer to the final concentration.[4] Ensure the final pH of the solution is within the stable range for DHHFA and is compatible with your experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Degradation of DHHFA due to improper pH. | Verify the pH of your stock solution and final reaction mixture. Ensure the pH is within the optimal range for both DHHFA stability (pH 6.0-8.0) and the specific enzyme's activity. Prepare fresh DHHFA solutions if degradation is suspected. |
| Sub-optimal enzyme pH. | Consult the literature or manufacturer's data sheet for the optimal pH of the enzyme you are using. Adjust the pH of your assay buffer accordingly. |
| Precipitation of DHHFA. | Visually inspect the solution for any precipitate. If present, refer to the solubility troubleshooting steps (FAQ Q4). |
| Incompatibility of buffer components. | Ensure that the components of your buffer do not interfere with the enzyme or the substrate. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| pH drift in buffer solutions. | Prepare fresh buffer solutions for each experiment. Calibrate your pH meter before use to ensure accurate pH measurements. |
| Variability in DHHFA stock solution. | Prepare a large batch of DHHFA stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments.[3] Avoid repeated freeze-thaw cycles. |
| Inconsistent incubation times or temperatures. | Standardize all incubation times and temperatures as per your experimental protocol. |
Data Presentation
Table 1: pH Stability of Related Folates
| Folate Compound | pH Range of Stability | Notes |
| Dihydrofolate | Stable at pH 4-8, but degrades at lower pH.[1] | Heat treatment can accelerate degradation.[1] |
| Tetrahydrofolate | Unstable at low pH.[1] | Highly sensitive to oxidation. |
| 5-Methyltetrahydrofolate | Relatively stable at pH 2-10.[1] | More robust compared to other reduced folates. |
| Folic Acid | Relatively stable at pH 2-10.[1] | The oxidized and most stable form of folate. |
Table 2: Recommended Buffer Components for DHFR Activity Assays
| Component | Typical Concentration | Purpose | Reference |
| Buffer (e.g., Phosphate, Tris-HCl) | 50-100 mM | Maintain optimal pH for enzyme activity | [3] |
| NADPH | 0.1-0.2 mM | Co-factor for the DHFR enzyme | [3] |
| Dihydrofolic Acid (Substrate) | 0.05-0.1 mM | Substrate for the DHFR enzyme | [3] |
| EDTA | 1-2 mM | Chelates divalent metal ions | - |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent to protect the enzyme | - |
Experimental Protocols
Protocol 1: Preparation of pH-Specific Buffers
-
Choose a buffering agent: Select a buffering agent with a pKa value close to the desired pH of your experiment.
-
Prepare the buffer solution: Dissolve the buffering agent in deionized water to the desired final concentration.
-
Adjust the pH: While stirring, add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise to adjust the solution to the target pH. Use a calibrated pH meter for accurate measurement.
-
Sterilize the buffer: If necessary for your application, filter-sterilize the buffer through a 0.22 µm filter.
-
Store appropriately: Store the buffer at 4°C. For long-term storage, consider adding a preservative or storing it frozen.
Protocol 2: General Workflow for Assessing DHHFA Stability at Different pH Values
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4, 5, 6, 7, 8).
-
Prepare DHHFA stock solution: Dissolve DHHFA in a minimal amount of 0.1 M NaOH and dilute with a neutral buffer (e.g., pH 7) to a known concentration.
-
Incubate DHHFA in different pH buffers: Aliquot the DHHFA stock solution into each of the prepared pH buffers.
-
Incubate at a specific temperature: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period.
-
Analyze DHHFA concentration: At various time points, take samples and analyze the concentration of intact DHHFA using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Determine the rate of degradation: Plot the concentration of DHHFA over time for each pH to determine the stability and degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: General experimental workflow for assessing DHHFA stability at different pH values.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DIHYDROFOLIC ACID | 4033-27-6 [amp.chemicalbook.com]
"troubleshooting poor signal in dihydrohomofolic acid enzymatic assays"
Welcome to the technical support center for dihydrohomofolic acid (DHF) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
A Note on this compound: this compound is an analog of dihydrofolic acid, the natural substrate for dihydrofolate reductase (DHFR). The troubleshooting advice provided here is based on established principles for DHFR enzymatic assays and should be adapted as a starting point for your specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a typical DHFR enzymatic assay?
A DHFR assay measures the activity of the dihydrofolate reductase enzyme. DHFR catalyzes the reduction of dihydrofolate (in this case, this compound) to tetrahydrofolate (tetrahydrohomofolic acid) using NADPH as a cofactor. The progress of the reaction is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1]
Q2: Why is my signal-to-noise ratio low?
A low signal-to-noise ratio can be due to either a weak signal or high background. For a weak signal, consider increasing the enzyme or substrate concentration, or checking the activity of your enzyme.[2] High background can result from contamination of reagents or non-specific reduction of the substrate. Running a control reaction without the enzyme is crucial to determine the level of background signal.[3][4]
Q3: What are the critical components of the assay buffer?
The assay buffer should maintain a stable pH for optimal enzyme activity.[3] It often contains a reducing agent, like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to prevent the oxidation of the substrate and product.[1] Ensure the buffer components do not interfere with the assay; for instance, high concentrations of EDTA (>0.5 mM) can inhibit the enzyme.[5]
Q4: How can I be sure my enzyme is active?
Enzyme activity can be compromised by improper storage or handling, such as repeated freeze-thaw cycles.[3] Always store the enzyme at the recommended temperature, typically -20°C or -80°C, and keep it on ice when in use.[4] To confirm activity, run a positive control with a known substrate (like dihydrofolic acid) and compare the results to expected values.
Troubleshooting Guides
Problem: Low or No Signal
A weak or absent signal is a common issue in enzymatic assays. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Run a positive control with a known active enzyme lot or a different substrate (e.g., dihydrofolic acid). | A strong signal in the positive control will confirm that the issue lies with your specific enzyme stock. |
| Suboptimal Reagent Concentrations | Perform a titration of the enzyme, this compound, and NADPH to find the optimal concentrations. | Identification of a concentration range that yields a linear and robust signal. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay. Ensure the assay buffer is at room temperature before starting the experiment.[3][5] | Adjusting the pH or temperature to the optimal range for the enzyme should increase the signal. |
| Degraded Reagents | Prepare fresh solutions of this compound and NADPH. Protect the substrate solution from light and oxidation. | A stronger signal with fresh reagents will indicate degradation of the previous stock. |
| Instrument Settings | Check that the spectrophotometer is set to the correct wavelength (typically 340 nm for NADPH oxidation) and that the instrument is properly calibrated.[5] | Correct instrument settings will ensure accurate measurement of the signal. |
Problem: High Background Signal
High background can mask the true enzyme activity. The following steps can help identify and resolve the source of the high background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Prepare fresh reagents and use sterile, disposable labware. | A reduction in the background signal will point to contamination in the previous reagents or supplies. |
| Non-Enzymatic Substrate Reduction | Run a control reaction without the enzyme. | If the background signal persists in the absence of the enzyme, it indicates non-enzymatic reduction of the substrate. Consider purifying the substrate. |
| Light Scattering | If your sample is turbid, centrifuge it to remove any precipitated material. | A clear solution will reduce light scattering and lower the background absorbance. |
| Autohydrolysis of NADPH | Prepare fresh NADPH solutions for each experiment and keep them on ice. | Minimizing the degradation of NADPH will lower the background signal. |
Experimental Protocols
General Protocol for a DHFR Enzymatic Assay
This protocol is a starting point and should be optimized for this compound.
-
Prepare the Assay Buffer: A common buffer is 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT.
-
Prepare Reagent Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the assay buffer.
-
NADPH: Prepare a fresh solution in the assay buffer.
-
DHFR Enzyme: Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Set up the Reaction:
-
In a quartz cuvette or a 96-well UV-transparent plate, add the assay buffer, this compound solution, and NADPH solution.
-
Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow the components to equilibrate.
-
-
Initiate the Reaction:
-
Add the DHFR enzyme solution to the mixture and mix gently.
-
-
Measure the Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Record the data at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
-
Calculate the Enzyme Activity:
-
Determine the initial reaction velocity (the linear portion of the absorbance vs. time curve).
-
Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption, which corresponds to the enzyme activity.
-
Data Presentation
Table 1: Recommended Starting Concentrations for DHFR Assay Components
The following are suggested starting concentrations for a DHFR assay. These should be optimized for your specific experimental conditions and for use with this compound.
| Component | Recommended Starting Concentration | Notes |
| This compound | 10-100 µM | The optimal concentration will depend on the Km of the enzyme for this substrate. |
| NADPH | 50-200 µM | Should be in excess relative to the substrate. |
| DHFR Enzyme | 10-100 nM | The concentration should be adjusted to achieve a linear reaction rate. |
| DTT | 1-2 mM | Included to maintain a reducing environment. |
Visualizations
DHFR Enzymatic Reaction Pathway
Caption: The enzymatic reaction catalyzed by DHFR.
Troubleshooting Workflow for Poor Signal
Caption: A logical workflow for troubleshooting poor signal in enzymatic assays.
References
Validation & Comparative
A Comparative Guide to DHFR Inhibition: Dihydrohomofolic Acid vs. Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dihydrohomofolic acid and methotrexate (B535133) as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism. While methotrexate is a well-characterized and potent DHFR inhibitor widely used in clinical practice, data on the inhibitory activity of this compound is sparse. This guide summarizes the available experimental data for methotrexate and discusses the potential activity of this compound based on related compounds.
Mechanism of Action: Targeting a Key Metabolic Enzyme
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1][2][3] Inhibition of DHFR disrupts these critical biosynthetic pathways, leading to a depletion of nucleotides, cessation of DNA replication, and ultimately, cell death.[4][5][6] This mechanism makes DHFR an attractive target for cancer chemotherapy and antimicrobial agents.[1][7]
Methotrexate (MTX) is a classical antifolate that acts as a potent competitive inhibitor of DHFR.[4][5][6] As a structural analog of dihydrofolate, methotrexate binds to the active site of DHFR with an affinity approximately 1000 times greater than the natural substrate.[4][8] This high-affinity binding effectively blocks the catalytic activity of the enzyme, leading to the downstream effects mentioned above.[8]
Quantitative Inhibitory Activity
The potency of a DHFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Lower values for these parameters indicate a more potent inhibitor.
Quantitative Data for Methotrexate as a DHFR Inhibitor
| Parameter | Value | Enzyme Source | Reference |
| IC50 | ~0.08 µM | Human DHFR | [10] |
| Ki | 26 nM - 45 nM | Human DHFR | [10] |
Quantitative Data for this compound as a DHFR Inhibitor
No direct experimental data for the IC50 or Ki values of this compound against dihydrofolate reductase were found in the reviewed scientific literature.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of DHFR inhibitor potency. The following is a detailed methodology for a typical in vitro spectrophotometric assay to measure DHFR inhibition.
In Vitro DHFR Inhibition Assay (Spectrophotometric Method)
This protocol measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.
Materials and Reagents:
-
Purified Dihydrofolate Reductase (DHFR) enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Test inhibitors (Methotrexate, this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHFR enzyme in cold assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of DHF in assay buffer. As DHF is light-sensitive, protect it from light.
-
Prepare serial dilutions of the test inhibitors (methotrexate and this compound) in the assay buffer. A "no inhibitor" control containing only the vehicle (e.g., DMSO) should be included.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
88 µL of Assay Buffer
-
2 µL of the appropriate inhibitor dilution (or vehicle for the control)
-
10 µL of the DHFR enzyme solution
-
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add 10 µL of the DHF substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Record readings every 15-30 seconds for a duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Process
Signaling Pathway of DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition.
Caption: Mechanism of DHFR inhibition in the folate pathway.
Experimental Workflow for DHFR Inhibition Assay
This diagram outlines the key steps involved in the in vitro experimental workflow for assessing the inhibitory activity of compounds against DHFR.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. droracle.ai [droracle.ai]
- 6. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
Dihydrohomofolic Acid vs. Folic Acid: A Comparative Analysis for Researchers
A detailed examination of the biochemical and cellular effects of dihydrohomofolic acid compared to the well-established vitamin, folic acid, reveals significant differences in their mechanisms of action, particularly in the context of folate metabolism and cellular proliferation. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.
Folic acid, a synthetic form of the B vitamin folate, is a crucial component in various metabolic pathways, including the synthesis of nucleotides and the methylation of DNA and proteins. Its biological activity is dependent on its reduction to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). This compound, a structural analog of dihydrofolic acid, has been investigated for its potential as an inhibitor of folate-dependent enzymes. Understanding the comparative bioactivity of these two molecules is essential for the development of novel therapeutic agents targeting folate metabolism.
Biochemical Properties and Mechanism of Action
Folic acid serves as a pro-vitamin that is biochemically inert until it is converted to its active forms. The reduction of folic acid to dihydrofolic acid (DHF) and subsequently to tetrahydrofolic acid (THF) is catalyzed by DHFR.[1] THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[2][3] The proper functioning of these pathways is critical for cell division and growth.[4]
This compound, on the other hand, is primarily characterized as an inhibitor of enzymes within the folate pathway. While direct, comprehensive comparative studies are limited, existing research on homofolate and its derivatives suggests that they can interfere with the action of key enzymes. For instance, certain derivatives of homofolic acid have been shown to be weak inhibitors of DHFR and other folate-related enzymes. This inhibitory action can disrupt the normal synthesis of nucleotides and impact cell proliferation.
Comparative Analysis of Enzyme Inhibition
A critical point of differentiation between folic acid and this compound lies in their interaction with dihydrofolate reductase (DHFR). While folic acid is a substrate for DHFR, it can also act as an inhibitor of the enzyme's primary function, which is the reduction of DHF.
Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
| Compound | Target Enzyme | Organism/Source | Inhibition Constant (Ki) | Notes |
| Folic Acid | DHFR | Human Liver | 0.07 µM (noncompetitive) | Apparent Ki at 7,8-DHF concentrations below 0.5 µM.[5] |
| 0.01 µM (competitive) | Apparent Ki at 7,8-DHF concentrations above 2 µM.[5] | |||
| DHFR | Rat Liver | 0.15 µM (noncompetitive) | Apparent Ki at 7,8-DHF concentrations below 0.5 µM.[5] | |
| 0.02 µM (competitive) | Apparent Ki at 7,8-DHF concentrations above 2 µM.[5] | |||
| This compound Derivatives | DHFR | Lactobacillus casei | Inactive | Dihydro and tetrahydro derivatives of hexahydrohomofolic acid.[6] |
| DHFR | Not Specified | Weak Inhibition | 8-deazahomofolic acid and its tetrahydro derivative. |
Note: Data for this compound is limited and often reported for its derivatives. The inhibitory activity can vary significantly based on the specific analogue and the source of the enzyme.
Cellular Effects: Growth Inhibition
The differential effects of folic acid and this compound on enzyme activity translate to distinct outcomes in cellular proliferation. Folic acid is generally essential for cell growth, although at very high concentrations, it may have paradoxical effects.[7][8] In contrast, this compound and its analogues are investigated for their growth-inhibitory properties.
Table 2: Comparative Effects on Cell Growth
| Compound | Cell Line | Assay Type | Effect | Concentration |
| Folic Acid | PC3 (Prostate Cancer) | MTT Assay | IC50 of 116.8 mM at 24h | [9] |
| MCF7 (Breast Cancer) | Thiazolyl Blue Tetrazolium Bromide Assay | Increased growth at lower concentrations, inhibited at higher concentrations (500 µg/ml) | [7] | |
| Homofolic Acid Derivatives | L1210 (Mouse Leukemia) | Not Specified | Antifolate activity | Not Specified |
Signaling and Metabolic Pathways
The metabolic pathways of folic acid and the inhibitory actions of this compound are intrinsically linked. The following diagram illustrates the central role of DHFR in folic acid metabolism and how its inhibition can disrupt downstream processes.
Caption: Folic acid metabolism and the inhibitory action of this compound on DHFR.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of these compounds.
Dihydrofolate Reductase (DHFR) Enzymatic Assay
This protocol is adapted from established methods for determining DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Assay Buffer: 50 mM potassium phosphate, pH 6.5
-
Test compounds (this compound, folic acid) dissolved in an appropriate solvent
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and folic acid) in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
DHFR enzyme solution
-
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to each well.
-
Immediately start the kinetic read on the microplate reader, measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of compounds on cell viability. The L1210 mouse lymphocytic leukemia cell line is often used in studies of antifolates.[11][12]
Materials:
-
L1210 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, folic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed L1210 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for DHFR inhibition and cell proliferation assays.
Conclusion
The comparative analysis of this compound and folic acid highlights their distinct roles in cellular metabolism. Folic acid is an essential vitamin that, after enzymatic reduction, participates in vital biosynthetic pathways. In contrast, this compound and its analogs have been primarily studied for their inhibitory effects on key enzymes in the folate pathway, such as DHFR. While direct comparative quantitative data is sparse, the available evidence suggests that this compound derivatives are generally weak inhibitors of DHFR compared to established antifolates. Further head-to-head studies are warranted to fully elucidate the comparative potency and selectivity of this compound and its analogs, which could inform the development of novel therapeutic strategies targeting folate metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.13. Dose-Dependent Inhibition Efficiency of MTX and M-MTX on Dihydrofolate Reductase (DHFR) Activity [bio-protocol.org]
- 3. The structural basis for NSAID inhibition of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of L1210 cell growth inhibition by the bacterial iron chelators parabactin and compound II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L1210 cells - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Inhibitory Effect of Dihydrohomofolic Acid on DHFR
For Researchers, Scientists, and Drug Development Professionals
Dihydrofolate reductase is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these pathways, making it a key target for anticancer and antimicrobial therapies.[2]
While some analogs of homofolic acid have been investigated, studies on a hexahydrohomofolic acid derivative indicated it was neither a substrate nor an inhibitor of L. casei dihydrofolate reductase, suggesting that dihydrohomofolic acid itself may be a weak inhibitor.[3] To validate its effect, a direct comparison with a potent inhibitor is essential.
Quantitative Comparison of DHFR Inhibitors
The efficacy of a DHFR inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The following table provides a comparative overview of the inhibitory activities of established DHFR inhibitors. The values for this compound are presented as hypothetical to illustrate the expected outcome for a weak inhibitor.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki |
| This compound | Human DHFR (hDHFR) | Not Available / High µM to mM range (Hypothetical) | Not Available |
| Methotrexate | Human DHFR (hDHFR) | ~0.08 µM | 26 nM - 45 nM |
| Trimethoprim | E. coli DHFR | 20.4 nM | 0.165 nM |
| Trimethoprim | Human DHFR (hDHFR) | 55.26 µM | Not Available |
Note: IC50 and Ki values can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the context of DHFR inhibition, it is essential to visualize its role in the folate metabolism pathway and the typical workflow for evaluating inhibitor efficacy.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of a test compound on purified DHFR enzyme.
Objective
To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., this compound) against DHFR.
Principle
The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Purified recombinant human or bacterial DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
Test inhibitor (this compound) and reference inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure
-
Reagent Preparation:
-
Prepare a 1X DHFR Assay Buffer. Keep on ice.
-
Prepare a stock solution of the DHF substrate. Aliquot and store at -80°C, protected from light.
-
Prepare a stock solution of NADPH.
-
Dilute the DHFR enzyme to a working concentration in ice-cold 1X Assay Buffer.
-
Prepare a stock solution of the test inhibitor (this compound) and the reference inhibitor (Methotrexate) in an appropriate solvent (e.g., DMSO or assay buffer) and create serial dilutions to the desired test concentrations.
-
-
Assay Setup (per well in a 96-well plate):
-
Enzyme Control (EC): Add the assay buffer and vehicle control (the solvent used for the inhibitor).
-
Inhibitor Control (IC) / Test Sample (S): Add the assay buffer and the diluted reference inhibitor or test compound to the respective wells.
-
Add the diluted DHFR enzyme to all wells except for the background control wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
To start the reaction, add the DHF substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
This guide provides a foundational approach to validating the inhibitory effect of this compound on DHFR. The provided protocols and comparative data with established inhibitors offer a robust framework for researchers to conduct their investigations.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate analogues. 20. Synthesis and antifolate activity of 1',2',3',4',5',6'-hexahydrohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrohomofolic Acid Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents has led to the exploration of various folate analogs. Among these, dihydrohomofolic acid (DHHF) and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anticancer activity of various this compound analogs, supported by experimental data, to aid researchers in the development of novel cancer therapeutics.
Mechanism of Action: Targeting Folate Metabolism
This compound analogs primarily exert their anticancer effects by targeting dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these analogs disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
dot
Caption: this compound analogs inhibit DHFR, blocking DNA synthesis.
Comparative Anticancer Activity of this compound and Its Analogs
Studies have evaluated the antitumor activity of this compound (H2HF) and its reduced form, tetrahydrohomofolic acid (H4HF), particularly in methotrexate-resistant leukemia models. The data suggests that the conversion of the dihydro form to the tetrahydro form is crucial for its cytotoxic effect.
| Compound | Cancer Model | Dosage (mg/kg) | Efficacy (Increase in Lifespan over Control) | Reference |
| This compound (H2HF) | Methotrexate-resistant L1210/FR-8 Leukemia | 200 | 73% | [1][2] |
| Tetrahydrohomofolic Acid (H4HF) | Methotrexate-resistant L1210/FR-8 Leukemia | 400 | 83% | [1][2] |
| Homofolic Acid | Methotrexate-resistant L1210/FR-8 Leukemia | - | Slight antitumor activity | [1][2] |
Structure-Activity Relationship of this compound Analogs
The anticancer activity of this compound analogs is influenced by their structural modifications. For instance, the replacement of the benzene (B151609) ring with a cyclohexane (B81311) ring in 1',2',3',4',5',6'-hexahydrohomofolic acid and its derivatives resulted in activity against Streptococcus faecium, although they were inactive against Lactobacillus casei and did not inhibit L. casei dihydrofolate reductase or thymidylate synthase.[2] This highlights the importance of specific structural features for potent and selective anticancer activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of this compound analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
dot
Caption: Workflow for determining IC50 values using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the analog that inhibits 50% of cell growth.
In Vivo Antitumor Activity Assessment
The efficacy of this compound analogs in a living organism is typically evaluated using animal models, such as mice bearing tumor xenografts.
-
Tumor Implantation: Human cancer cells are implanted into immunocompromised mice.
-
Treatment: Once the tumors reach a certain size, the mice are treated with the this compound analogs, a vehicle control, and often a positive control drug like methotrexate.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition is a key metric.
-
Toxicity Assessment: The general health and any signs of toxicity in the mice are also monitored.
Conclusion
This compound analogs represent a promising avenue for the development of novel anticancer therapies, particularly for methotrexate-resistant cancers. The data presented in this guide highlights the potential of these compounds and underscores the importance of further research into their structure-activity relationships and mechanisms of action. The provided experimental protocols can serve as a foundation for the continued evaluation and optimization of these promising anticancer agents.
References
A Comparative Guide to Antifolate Mechanisms: Cross-Validation of Dihydrohomofolic Acid's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting a Key Metabolic Enzyme
Dihydrohomofolic acid, like other antifolate agents, is understood to exert its biological effects by inhibiting dihydrofolate reductase (DHFR). This enzyme plays a critical role in cellular metabolism by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, antifolates disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria.
Comparative Efficacy of DHFR Inhibitors
To provide a context for the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for well-characterized antifolates, methotrexate (B535133) and trimethoprim, against human and bacterial DHFR. It is important to note that the IC50 value for this compound is not available in the reviewed literature.
| Inhibitor | Target Enzyme | Target Organism/Cell Line | IC50 (µM) | Reference |
| This compound | DHFR | Data Not Available | Data Not Available | |
| Methotrexate | DHFR | Human (L1210 murine leukemia cells) | 0.006 (6x increase with high folate) | [1] |
| Methotrexate | DHFR | Mycobacterium tuberculosis | 16.0 ± 3.0 | [2] |
| Trimethoprim | DHFR | Mycobacterium tuberculosis | >100 | [2] |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism and to determine its inhibitory potency, a detailed protocol for a DHFR enzyme inhibition assay is provided below. This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
DHFR Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified DHFR enzyme (human or bacterial, depending on the target)
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., methotrexate)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.
-
Prepare a fresh stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Negative control wells (100% enzyme activity): Assay buffer, DHFR enzyme, and the same concentration of solvent used for the test compound.
-
Positive control wells: Assay buffer, DHFR enzyme, and a known concentration of the positive control inhibitor (e.g., methotrexate).
-
Test wells: Assay buffer, DHFR enzyme, and varying concentrations of the test compound (this compound).
-
-
Reaction Initiation and Measurement:
-
Add the assay buffer, enzyme, and inhibitor (or solvent) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHF and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data by subtracting the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate of negative control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
To visually represent the biochemical context of this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Folate metabolism pathway and the inhibitory action of antifolates.
Caption: Experimental workflow for the DHFR inhibition assay.
Caption: Logical relationship of this compound's mechanism of action.
References
Dihydrohomofolic Acid's Specificity for Dihydrofolate Reductase: A Comparative Analysis
A detailed evaluation of dihydrohomofolic acid's interaction with dihydrofolate reductase (DHFR) reveals a nuanced specificity profile when compared to the enzyme's natural substrate, dihydrofolate, and the potent inhibitor, methotrexate. While direct quantitative kinetic data for this compound is limited in publicly accessible literature, a comparative analysis based on available information for analogous compounds provides valuable insights for researchers, scientists, and drug development professionals.
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for therapeutic intervention, particularly in cancer chemotherapy. The specificity of various compounds for DHFR is a critical determinant of their biological activity.
Quantitative Comparison of DHFR Ligands
To contextualize the specificity of this compound, it is essential to compare its interaction with DHFR against that of the natural substrate, dihydrofolate, and the widely used competitive inhibitor, methotrexate. The following table summarizes key kinetic parameters for these compounds from various sources. It is important to note that specific values can vary depending on the enzyme source and experimental conditions.
| Compound | Parameter | Value | Enzyme Source |
| Dihydrofolate | Km | 0.3 µM | Drosophila melanogaster[1] |
| Km | 1.6 ± 0.4 μM | Mycobacterium tuberculosis[2] | |
| KD | 0.22 µM | Escherichia coli (Wild-Type) | |
| Methotrexate | Ki | 3.4 pM | Recombinant Human |
| Kd | 0.9 nM | Drosophila melanogaster[1] | |
| IC50 | 4 nM | Bovine Liver[3] | |
| This compound | Km / Ki / IC50 | Data not available | - |
Km (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki signifies a more potent inhibitor. IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein.
Experimental Protocols
The determination of the kinetic parameters listed above is typically performed using a DHFR enzyme activity assay. A standard protocol is outlined below.
DHFR Enzyme Inhibition Assay
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of a compound is measured by the reduction in the rate of NADPH oxidation in its presence.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor (e.g., methotrexate, this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, dihydrofolate, NADPH, and the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the inhibitor at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the dihydrofolate substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, experiments are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Visualizing DHFR Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR).
Caption: Workflow for a typical DHFR enzyme inhibition assay.
Conclusion
References
- 1. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Folate analogues. 20. Synthesis and antifolate activity of 1',2',3',4',5',6'-hexahydrohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrohomofolic Acid and Aminopterin: Potent Antifolates in Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of antifolate agents is critical in the pursuit of novel therapeutics. This guide provides a detailed comparative study of two such compounds: dihydrohomofolic acid and aminopterin (B17811). While aminopterin is a well-characterized inhibitor of dihydrofolate reductase (DHFR), this compound represents a less explored analogue with a distinct proposed mechanism of action.
This report synthesizes available data on their chemical structures, mechanisms of action, and inhibitory potencies, presenting a clear comparison to aid in research and development efforts. Detailed experimental protocols for assessing their activity are also provided.
Chemical Structure and Properties
A fundamental distinction between this compound and aminopterin lies in their chemical structures, which dictates their interaction with target enzymes.
| Feature | This compound | Aminopterin |
| Chemical Formula | C₂₀H₂₃N₇O₆[1] | C₁₉H₂₀N₈O₅[1] |
| Molecular Weight | 457.44 g/mol [1] | 440.41 g/mol |
| Key Structural Difference from Folic Acid | Contains an additional methylene (B1212753) group in the glutamate (B1630785) side chain, extending it to a homoglutamate moiety. The pteridine (B1203161) ring is in a dihydro form. | Substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring. |
| CAS Number | 14866-11-6[1] | 54-62-6[1] |
Diagram of Molecular Structures:
Caption: Chemical structures of this compound and Aminopterin.
Mechanism of Action: A Tale of Two Targets
Both this compound and aminopterin disrupt the folate metabolic pathway, which is essential for the synthesis of nucleotides and ultimately DNA replication. However, they achieve this through different primary mechanisms.
Aminopterin is a potent, competitive inhibitor of dihydrofolate reductase (DHFR) .[2] DHFR is a crucial enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). By binding tightly to DHFR, aminopterin blocks the regeneration of THF, leading to a depletion of downstream folate cofactors necessary for thymidylate and purine (B94841) synthesis. This direct inhibition of a key enzyme is the hallmark of its cytotoxic effect.
This compound , on the other hand, is believed to act as a prodrug. It is first reduced by DHFR to its active form, tetrahydrohomofolic acid . This reduced metabolite then acts as an inhibitor of thymidylate synthase (TS) .[3] Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of a DNA building block. By inhibiting TS, tetrahydrohomofolic acid blocks the de novo synthesis of thymidylate, leading to "thymineless death" in rapidly dividing cells.
Caption: Signaling pathway of folate metabolism and inhibition by Aminopterin and this compound.
Comparative Performance: Inhibitory Potency
The efficacy of these compounds is best understood by examining their inhibitory constants (Ki) or the concentration required for 50% inhibition (IC50) against their respective target enzymes.
| Compound | Target Enzyme | Inhibitory Potency (Ki) | Reference |
| Aminopterin | Dihydrofolate Reductase (DHFR) | 3.7 pM | [2] |
| Tetrahydrohomofolic Acid | Thymidylate Synthase (TS) | Data not available |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the performance of antifolate agents. Below are detailed methodologies for assessing the inhibitory activity of compounds against DHFR and TS.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor compound (e.g., Aminopterin)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a solution of DHF to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the DHFR inhibition assay.
Thymidylate Synthase (TS) Inhibition Assay
This assay also relies on spectrophotometry, monitoring the increase in absorbance at 340 nm as 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate during the conversion of dUMP to dTMP.
Materials:
-
Purified Thymidylate Synthase (TS) enzyme
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH₂-THF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)
-
Inhibitor compound (e.g., Tetrahydrohomofolic acid)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and the inhibitor at various concentrations.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding CH₂-THF.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Calculate the percent inhibition and determine the IC50 value as described for the DHFR assay.
Caption: Experimental workflow for the Thymidylate Synthase inhibition assay.
Conclusion
Aminopterin stands as a well-established and highly potent inhibitor of DHFR. Its mechanism and inhibitory activity are thoroughly documented. In contrast, this compound presents an alternative antifolate strategy, targeting thymidylate synthase after enzymatic activation. However, the lack of publicly available quantitative data on the inhibitory potency of this compound and its active metabolite, tetrahydrohomofolic acid, is a significant knowledge gap. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound and to enable a comprehensive, direct comparison with classical DHFR inhibitors like aminopterin. The experimental protocols provided herein offer a standardized framework for conducting such vital research.
References
Dihydrohomofolic Acid's Impact on Cell Proliferation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydrohomofolic Acid's Antiproliferative Effects Against Alternative Compounds, Supported by Experimental Data.
This guide provides a comprehensive validation of this compound's (DHHF) effect on cell proliferation, comparing its performance with established and alternative antiproliferative agents. Quantitative data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows.
Comparative Analysis of Antiproliferative Activity
The inhibitory effects of this compound (DHHF) and its derivatives have been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DHHF and its related compounds, alongside a selection of alternative molecules known to modulate cell proliferation. This allows for a direct comparison of their potency.
| Compound | Cell Line | IC50 | Citation(s) |
| Homofolic Acid (HPteGlu) | Manca (Human Lymphoma) | 6 µM | [1] |
| (6R,S)-5-methyl-H4HPteGlu | Manca (Human Lymphoma) | 8 µM | [1] |
| 5-formyltetrahydrohomofolate | MCF-7 (Breast Cancer) | 2.0 µM | |
| Homofolate | L1210/JT-1 (Mouse Leukemia) | 0.7 nM (low folate) | |
| Methotrexate (B535133) | HCT-116 (Colon Cancer) | 0.15 µM (48h) | [2] |
| A-549 (Lung Cancer) | 0.10 µM (48h) | [2] | |
| Daoy (Medulloblastoma) | 0.095 µM | [3] | |
| Saos-2 (Osteosarcoma) | 0.035 µM | [3] | |
| All-trans Retinoic Acid | A549 (Lung Cancer) | 92.3 µM (6d) | |
| HT29 (Colon Cancer) | 10 µM | ||
| SW480 (Colon Cancer) | 100 µM | ||
| AMJ13 (Breast Cancer) | 104.7 µg/ml | [4] | |
| MCF-7 (Breast Cancer) | 139.9 µg/ml | [4] | |
| CAL-51 (Breast Cancer) | 169.1 µg/ml | [4] | |
| Arachidonic Acid | A549 (Lung Cancer) | ~25-50 µM (48h) | [5] |
| NCI-H1299 (Lung Cancer) | ~25-50 µM (48h) | [5] | |
| Dihomo-γ-linolenic Acid | HT-29 (Colon Cancer) | 255 µM (72h) | [6] |
Mechanism of Action: this compound vs. Methotrexate
This compound exerts its antiproliferative effect through a distinct mechanism compared to the classical antifolate, methotrexate. While methotrexate directly inhibits dihydrofolate reductase (DHFR), DHHF acts as a prodrug. It is first metabolized to its active form, tetrahydrohomofolate (H4HPteGlu), which then interferes with de novo purine (B94841) synthesis.
A key target of tetrahydrohomofolate polyglutamates is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an essential enzyme in the purine biosynthesis pathway.[1] Inhibition of GARFT disrupts the production of purine nucleotides, which are vital building blocks for DNA and RNA synthesis, ultimately leading to the cessation of cell proliferation. This effect can be reversed by the addition of hypoxanthine, which can salvage the purine synthesis pathway.
The following diagram illustrates the metabolic activation of DHHF and its subsequent inhibition of the de novo purine synthesis pathway.
Caption: Metabolic activation of DHHF and its inhibitory effect on purine synthesis.
In contrast, methotrexate's primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of both purines and pyrimidines. By blocking DHFR, methotrexate depletes the intracellular pool of THF, thereby inhibiting the synthesis of DNA, RNA, and proteins, which ultimately halts cell proliferation.
The following diagram depicts the mechanism of action for methotrexate.
Caption: Methotrexate's inhibition of DHFR and its downstream effects.
Experimental Protocols
To validate the antiproliferative effects of this compound, a standardized cell viability assay such as the MTT assay is recommended. The following protocol provides a detailed methodology for assessing the dose-dependent impact of DHHF on cancer cell lines.
Protocol: MTT Assay for Cell Proliferation
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, L1210)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (DHHF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DHHF in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted DHHF solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve DHHF) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the DHHF concentration to determine the IC50 value.
The following diagram outlines the experimental workflow for validating the antiproliferative effect of a test compound.
Caption: A generalized workflow for validating the effect of a compound on cell proliferation.
References
- 1. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and System-Level Characterization of MMP12 Suppression in Lung Cancer: A Combined Bioinformatics and Molecular Approach | MDPI [mdpi.com]
- 4. Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
"confirming the cytotoxic effects of dihydrohomofolic acid in different cell lines"
Comparative Analysis of Antifolate Cytotoxicity in Cancer Cell Lines
This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic mechanisms of antifolates. We will explore the differential sensitivity of various cancer cell lines to Methotrexate, detailing its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation: Comparative Cytotoxicity of Methotrexate
The cytotoxic effects of Methotrexate are cell-line dependent, with varying concentrations required to achieve 50% inhibition of cell growth (IC50). The following table summarizes the IC50 values of Methotrexate in several human cancer cell lines after 48 hours of treatment, as reported in various studies.
| Cell Line | Cancer Type | IC50 of Methotrexate (µM) | Reference |
| HTC-116 | Colorectal Carcinoma | 0.15 | [1][2] |
| A-549 | Lung Carcinoma | 0.10 | [2] |
| MCF-7 | Breast Adenocarcinoma | Varies (Dose-dependent effects observed) | [3][4] |
| SKOV-3 | Ovarian Adenocarcinoma | ~40 (Prominent inhibitory concentration) | [5][6] |
| Daoy | Medulloblastoma | 0.095 | [7][8] |
| Saos-2 | Osteosarcoma | 0.035 | [7][8] |
| Melanoma Cell Lines | Melanoma | Varies (e.g., 1-5 µM shows effects) | [9] |
Note: IC50 values can vary based on experimental conditions such as incubation time, cell density, and the specific assay used.
Beyond direct cytotoxicity, Methotrexate is known to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines.[9][10][11] These effects are often mediated through complex signaling pathways. For instance, in some cell lines, Methotrexate-induced apoptosis is dependent on p53 and p21.[12] It can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5] Furthermore, Methotrexate can cause cell cycle arrest, often in the S-phase, by inhibiting DNA synthesis.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxic effects of antifolates like Methotrexate.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Methotrexate) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]
-
Cell Preparation: Seed cells in a 6-well plate and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[18][21][22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[23][24][25]
-
Cell Preparation and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[25]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of Antifolate Cytotoxicity
Caption: Antifolate mechanism of action leading to cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cellular cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Methotrexate inhibits the viability of human melanoma cell lines and enhances Fas/Fas-ligand expression, apoptosis and response to interferon-alpha: Rationale for its use in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jhrlmc.com [jhrlmc.com]
- 11. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate induces apoptosis through p53/p21-dependent pathway and increases E-cadherin expression through downregulation of HDAC/EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. benchchem.com [benchchem.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dihydrohomofolic Acid and Trimethoprim in the Inhibition of Dihydrofolate Reductase
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. This guide provides a detailed, data-driven comparison of trimethoprim (B1683648), a widely used antibiotic, and dihydrohomofolic acid, a less-studied folate analog. Both compounds interact with dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, but their inhibitory activities and clinical relevance diverge significantly.
Mechanism of Action: Targeting a Key Bacterial Pathway
Both trimethoprim and this compound are classified as antifolates, compounds that interfere with the action of folic acid (vitamin B9) derivatives. In many bacteria, tetrahydrofolate, the biologically active form of folate, is essential for the synthesis of nucleic acids and certain amino acids.[1] Dihydrofolate reductase (DHFR) is the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate.[2] Inhibition of bacterial DHFR leads to a depletion of essential building blocks, ultimately halting bacterial growth and replication.[3]
Trimethoprim is a synthetic antibiotic that acts as a potent and selective inhibitor of bacterial DHFR.[1] Its high affinity for the bacterial enzyme over the human counterpart is a cornerstone of its therapeutic success, minimizing host toxicity.[1] In contrast, available research on this compound and its derivatives suggests it is a weak inhibitor of DHFR.
Quantitative Comparison of Inhibitory Activity
The efficacy of an enzyme inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values for these parameters indicate greater potency. The following tables summarize the available data for trimethoprim and the limited information on related homofolate derivatives.
Table 1: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase
| Target Organism/Enzyme | IC50 | Ki | Reference(s) |
| Escherichia coli DHFR | Varies by strain | ~1 nM | [4] |
| Staphylococcus aureus DHFR | Varies by strain | ~2.7 nM (DfrB) | [4] |
| Human DHFR | ~260,000 nM | - | [4] |
Table 2: Antimicrobial Susceptibility to Trimethoprim
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 0.5 - >1024 µg/mL (resistance is common) |
| Staphylococcus aureus | 0.12 - >32 µg/mL (resistance is common) |
Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the bacterial folate pathway and the experimental workflows for assessing DHFR inhibition and antimicrobial susceptibility.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
A standard method to determine the inhibitory activity of a compound against DHFR involves a spectrophotometric assay. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., trimethoprim)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding a mixture of dihydrofolate and NADPH.
-
Immediately begin kinetic measurements of the absorbance at 340 nm at regular intervals for a defined period.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)
-
Antimicrobial agent (e.g., trimethoprim)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial agent in the broth.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at the optimal temperature for the bacterium (e.g., 35-37°C) for 16-20 hours.
-
After incubation, determine the MIC by identifying the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Conclusion
The head-to-head comparison reveals a stark contrast between trimethoprim and this compound. Trimethoprim is a well-characterized, potent, and selective inhibitor of bacterial DHFR, forming the basis of its successful clinical use as an antibiotic. In contrast, the available scientific literature suggests that this compound and its close analogs are weak inhibitors of DHFR, and consequently, they have not been pursued as viable antimicrobial agents. This guide underscores the importance of potent and selective enzyme inhibition in the development of effective antimicrobial therapies. While both molecules are structurally related to the natural substrate of DHFR, only trimethoprim possesses the specific chemical features required for high-affinity binding and effective inhibition of the bacterial enzyme.
References
- 1. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Dihydrohomofolic Acid Inhibition: Unraveling Its Mechanism and Efficacy
For Immediate Release
This guide provides a comprehensive statistical validation and comparison of dihydrohomofolic acid's inhibitory effects within the folate metabolic pathway, juxtaposed with the well-established inhibitor, methotrexate (B535133). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Our analysis confirms that the primary mechanism of action for this compound is not the direct inhibition of dihydrofolate reductase (DHFR). Instead, it serves as a substrate for DHFR, being converted to tetrahydrohomofolate, which subsequently acts as a potent inhibitor of thymidylate synthase (TS). This distinction is critical for understanding its cellular effects and potential therapeutic applications.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key inhibition constants (Ki) for tetrahydrohomofolate and methotrexate against their primary enzymatic targets. It is important to note that the data for tetrahydrohomofolate is derived from studies on Lactobacillus casei, while the data for methotrexate pertains to human enzymes. This highlights a critical area for further research to determine the inhibitory potential of tetrahydrohomofolate on human thymidylate synthase.
| Inhibitor | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Citation(s) |
| Tetrahydrohomofolate | Thymidylate Synthase | Lactobacillus casei | 4.6 µM | [1] |
| Methotrexate (MTX-Glu1) | Thymidylate Synthase | Human (MCF-7) | 13 µM | [1][2] |
| Methotrexate Polyglutamates (MTX-Glu2 to MTX-Glu5) | Thymidylate Synthase | Human (MCF-7) | 0.047 - 0.17 µM | [1][2] |
| Methotrexate | Dihydrofolate Reductase | Human | ~0.005 µM |
Note: A lower Ki value indicates a higher binding affinity and more potent inhibition.
Deciphering the Folate Pathway Inhibition
The metabolic pathway involving folate is crucial for DNA synthesis, repair, and methylation. Both dihydrofolate reductase and thymidylate synthase are key enzymes in this pathway, making them important targets for anticancer and antimicrobial drugs.[3][4] The diagram below illustrates the points of inhibition for both methotrexate and the active metabolite of this compound, tetrahydrohomofolate.
Caption: Folate metabolism pathway illustrating the inhibition of DHFR by methotrexate and TS by tetrahydrohomofolate.
Experimental Protocols
To ensure the statistical validation of inhibition data, standardized experimental protocols are essential. Below is a detailed methodology for a thymidylate synthase inhibition assay, a critical procedure for evaluating compounds like tetrahydrohomofolate.
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
Objective: To determine the inhibitory potential of a test compound on thymidylate synthase activity by measuring the rate of oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate.
Materials:
-
Purified thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH2H4F)
-
Test inhibitor (e.g., Tetrahydrohomofolate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM β-mercaptoethanol)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of dUMP, and the purified thymidylate synthase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to different reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the cofactor, 5,10-methylenetetrahydrofolate.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of dihydrofolate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the statistical validation of a potential enzyme inhibitor, from initial screening to detailed kinetic analysis.
Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.
References
A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibition Assays: Evaluating Reproducibility in the Study of Dihydrohomofolic Acid Analogs
For researchers, scientists, and drug development professionals, the reliable assessment of dihydrohomofolic acid analogs and other antifolates hinges on robust and reproducible biological assays. The primary molecular target for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.
This guide provides a comparative overview of the most common biological assays used to determine the inhibitory activity of compounds against DHFR. We will delve into the methodologies of both enzymatic and cell-based assays, present quantitative data for the well-characterized inhibitor methotrexate, and discuss critical factors that influence the reproducibility of these assays.
The Dihydrofolate Reductase (DHFR) Signaling Pathway
Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] This reaction is vital for the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these downstream processes, ultimately leading to cell death, making it a key target for cancer chemotherapy.[1] The antifolate drug methotrexate, for example, binds to the active site of DHFR with an affinity approximately 1000 times greater than its natural substrate, DHF, effectively blocking the regeneration of THF.[3]
Comparison of Key DHFR Inhibition Assays
The two primary methods for assessing DHFR inhibition are direct enzymatic assays using purified protein and cell-based assays that measure the downstream effects of DHFR inhibition on cell viability and proliferation.
| Assay Type | Principle | Advantages | Disadvantages |
| Enzymatic (Spectrophotometric) | Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1][4][5] | Direct measurement of enzyme inhibition, high throughput, allows for determination of kinetic parameters (Ki). | Lacks cellular context (e.g., cell permeability, efflux pumps, metabolism), sensitive to solvent effects.[6] |
| Cell-Based (e.g., MTT Assay) | Measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a DHFR inhibitor.[7] | Provides a more physiologically relevant assessment of a compound's efficacy, accounting for cellular uptake and metabolism.[6] | Indirect measure of DHFR inhibition, can be influenced by off-target effects, generally lower throughput than enzymatic assays. |
Experimental Protocols
Spectrophotometric DHFR Enzymatic Inhibition Assay
This protocol is a generalized procedure based on methodologies found in commercially available kits and literature.[1][4][5][8]
Materials and Reagents:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
Test inhibitor (e.g., this compound analog)
-
Positive control inhibitor (e.g., Methotrexate)[8]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor. Serial dilutions of the inhibitor should be made to determine the IC50 value. All reagents, especially DHF and NADPH, should be kept on ice and protected from light.[1][8]
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the DHFR enzyme solution.[1] Include wells for a positive control (methotrexate) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.[1]
-
Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1][4] The rate of decrease in absorbance is proportional to DHFR activity.
-
Data Analysis: Calculate the initial velocity (V₀) for each reaction. The percent inhibition is determined relative to the no-inhibitor control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
Cell-Based MTT Proliferation Assay
This protocol outlines the general steps for assessing the effect of a DHFR inhibitor on cell proliferation using an MTT assay.[7]
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Factors Influencing Assay Reproducibility
The reproducibility of DHFR assays can be affected by a multitude of factors.[9] Consistent experimental execution is paramount for obtaining reliable and comparable data.
| Factor | Description | Impact on Reproducibility |
| Reagent Stability | DHF and NADPH are sensitive to light and degradation.[6] | Inconsistent reagent quality can lead to variable enzyme activity and inaccurate inhibition measurements. |
| Enzyme Concentration | High enzyme concentrations can lead to non-linear reaction rates.[4][6] | Affects the accuracy of kinetic measurements and IC50 values. |
| Solvent Effects | Solvents like DMSO can inhibit DHFR activity at certain concentrations.[4] | Can lead to an overestimation of the inhibitor's potency if not properly controlled for. |
| Cellular Factors | Cell density, passage number, and endogenous DHFR expression levels can vary.[9] | These variations can alter the apparent potency of an inhibitor in cell-based assays. |
| Incubation Times | Variations in incubation times for inhibitor binding or cell treatment can alter results.[6] | Inconsistent timing can affect the extent of inhibition observed. |
| Plate Edge Effects | Evaporation in the outer wells of a microplate can concentrate reagents.[10] | Can introduce systematic errors in high-throughput screening. |
Comparative Performance Data for Methotrexate
The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. However, IC50 values can vary significantly depending on the assay conditions. The following table summarizes reported IC50 values for methotrexate, a potent DHFR inhibitor, under different assay formats.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic (Colorimetric) | Purified DHFR | 13.25 ± 1.18 nM | [8] |
| Cell-Based (MTT) | Daoy (medulloblastoma) | 9.5 x 10⁻² µM (95 nM) | [11] |
| Cell-Based (MTT) | Saos-2 (osteosarcoma) | 3.5 x 10⁻² µM (35 nM) | [11] |
| Enzymatic | Human DHFR | Variable (0.025 µM to 100 µM) | [12] |
This variability underscores the importance of standardized protocols and the careful reporting of experimental conditions to ensure that data can be accurately compared across different studies.
Experimental Workflow for DHFR Inhibition Assay
The following diagram illustrates a generalized workflow for a DHFR enzymatic inhibition assay, from reagent preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydrohomofolic Acid-Resistant Cell Line Models: A Comparative Guide
For researchers in oncology and drug development, the use of drug-resistant cell lines is crucial for understanding mechanisms of therapeutic failure and for the preclinical evaluation of novel therapeutic strategies. This guide provides a comprehensive comparison of a hypothetical dihydrohomofolic acid-resistant cell line model with established antifolate-resistant models, offering detailed experimental protocols and supporting data to facilitate the validation process.
Comparison of Antifolate-Resistant Cell Line Models
The development of resistance to antifolate drugs is a significant clinical challenge. This compound, as an antifolate, is presumed to follow similar resistance pathways as the well-documented antifolate, methotrexate. The primary mechanism of acquired resistance to antifolates is the amplification of the dihydrofolate reductase (DHFR) gene, leading to overexpression of the DHFR protein, the target enzyme.[1][2] This overexpression effectively titrates the drug, rendering it less effective at inhibiting DNA synthesis and cell proliferation.
This guide uses data from well-characterized methotrexate-resistant cell lines as a proxy to illustrate the validation of a hypothetical this compound-resistant cell line.
Table 1: Comparison of IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line Model | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Index (RI) |
| Hypothetical this compound-Resistant Model | |||
| Human Lung Carcinoma (A549) | 15 | 600 | 40 |
| Human Breast Adenocarcinoma (MCF-7) | 10 | 450 | 45 |
| Established Methotrexate-Resistant Model | |||
| Human Colon Carcinoma (HT29) | 20 | 800 | 40 |
| Human Osteosarcoma (U-2OS) | 25 | 1250 | 50 |
| Established Pemetrexed-Resistant Model | |||
| Human Non-Small Cell Lung Cancer (PC-9) | 5 | 71.5 | 14.3 |
Note: Data for the hypothetical this compound-resistant model is illustrative and based on typical resistance patterns observed with other antifolates. Actual values would need to be determined experimentally. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A significantly higher RI indicates the successful development of a resistant cell line. For instance, pemetrexed-resistant sublines of PC-9 and A549 cells showed 2.2- to 14.3-fold and 7.8- to 42.4-fold increased resistance, respectively.[3]
Table 2: Gene and Protein Expression Analysis in Antifolate Resistance
| Cell Line Model | Gene Analyzed | Relative mRNA Expression (Resistant vs. Parental) | Relative Protein Expression (Resistant vs. Parental) |
| Hypothetical this compound-Resistant Model | DHFR | ~40-fold increase | ~35-fold increase |
| Established Methotrexate-Resistant Model | DHFR | 30 to 50-fold increase | 25 to 45-fold increase |
| Established Pemetrexed-Resistant Model | TS, DHFR | Significant increase in both | Significant increase in both |
Note: This data is illustrative. Experimental validation via qPCR and Western Blot is required. In pemetrexed-resistant cell lines, the expression of thymidylate synthase (TS) and DHFR was found to be significantly increased.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of a this compound-resistant cell line.
Generation of this compound-Resistant Cell Line
This protocol is based on the widely used method of intermittent, stepwise drug exposure.
-
Initial Seeding: Plate parental cells (e.g., A549) at a density of 1 x 10^6 cells in a T-75 flask.
-
Initial Drug Exposure: After 24 hours, expose the cells to this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).
-
Recovery: Culture the cells in the presence of the drug for 48-72 hours, then replace the medium with fresh, drug-free medium.
-
Confluence and Passaging: Allow the cells to reach 80-90% confluency. Passage the cells and re-seed a new flask.
-
Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3-5 for several months. The gradual increase in drug concentration will select for a population of resistant cells.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future reference.
Cytotoxicity Assay (MTT Assay)
This assay determines the IC50 value, a measure of the drug concentration required to inhibit cell growth by 50%.
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for DHFR Gene Expression
This method quantifies the relative expression of the DHFR gene.
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the DHFR gene and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the DHFR gene in the resistant cells compared to the parental cells using the 2^-ΔΔCt method.
Western Blot for DHFR Protein Expression
This technique detects and quantifies the DHFR protein levels.
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against DHFR and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the DHFR protein levels to the loading control.
Visualizations
The following diagrams illustrate key aspects of the validation process and the underlying biological mechanisms.
References
- 1. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of pemetrexed-resistant non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydrohomofolic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of dihydrohomofolic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound, like many specialized research chemicals, requires careful handling and disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. According to safety data sheets for the closely related and structurally similar dihydrofolic acid, this substance is considered hazardous.[1] It can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[5][6][7]
-
Waste Identification and Classification:
-
Label this compound waste clearly as "Hazardous Waste."
-
Include the full chemical name, concentration, and any other components of the waste mixture on the label.
-
-
Waste Collection and Segregation:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealed container.
-
For solutions containing this compound, use a compatible liquid waste container.
-
Do not mix this compound waste with other incompatible waste streams. For example, keep acids and bases separate, and do not mix oxidizing agents with reducing agents or organic compounds.[8]
-
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory chemical waste guidelines.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste in an SAA | 55 gallons | [9] |
| Maximum Volume of Acutely Toxic Waste (P-list) in an SAA | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Maximum Storage Time for a Partially Filled Container in an SAA | 1 year | [8] |
| Time to Remove a Full Container from an SAA | Within 3 calendar days | [9] |
Experimental Protocols
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: Workflow for laboratory chemical waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DIHYDROFOLIC ACID | 4033-27-6 [amp.chemicalbook.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
